N2-isopropylpyridine-2,3-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-N-propan-2-ylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMDSXBFLGSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618422 | |
| Record name | N~2~-(Propan-2-yl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24188-40-7 | |
| Record name | N~2~-(Propan-2-yl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N2-isopropylpyridine-2,3-diamine
Abstract
N-substituted pyridine-2,3-diamine scaffolds are critical pharmacophores in modern drug discovery, serving as key intermediates in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the principal synthetic pathways to N2-isopropylpyridine-2,3-diamine, a representative target molecule. We offer an in-depth analysis of two robust and field-proven strategies: direct N-alkylation via reductive amination and palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination). This document is intended for researchers, chemists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic rationale to empower strategic decision-making in a laboratory setting. Each pathway is evaluated for its advantages, limitations, and practical considerations, ensuring that the described protocols are self-validating and grounded in established chemical principles.
Introduction: Strategic Importance and Synthetic Challenges
The pyridine-2,3-diamine core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds, including kinase inhibitors and anti-cancer agents. The introduction of specific N-substituents, such as an isopropyl group at the 2-position, is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.
The primary synthetic challenge in accessing N2-substituted pyridine-2,3-diamines is achieving regioselectivity. The two amino groups at the C2 and C3 positions exhibit different nucleophilicity and steric hindrance due to the electronic influence of the endocyclic pyridine nitrogen. The C2-amino group is generally more nucleophilic and sterically accessible, a feature that can be exploited for selective functionalization. This guide will explore two distinct and highly effective methodologies that leverage these chemical properties to achieve the target compound, this compound.
Pathway I: Direct N-Alkylation via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity. This pathway involves the direct reaction of a primary amine with a ketone to form an intermediate imine (or enamine), which is subsequently reduced in situ to the desired secondary amine. This approach is highly effective for introducing the isopropyl group by utilizing acetone as the carbonyl source.
Mechanistic Rationale and Regioselectivity
The reaction commences with the nucleophilic attack of the more reactive 2-amino group of 2,3-diaminopyridine onto the carbonyl carbon of acetone. This is followed by dehydration to form a Schiff base (imine). The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is critical. These reagents are selective for the protonated imine intermediate over the ketone, preventing premature reduction of the starting material and minimizing side reactions.[1]
The preferential alkylation at the N2 position is attributed to the electronic properties of the pyridine ring. The electron-withdrawing nature of the ring nitrogen decreases the electron density on the C3-amino group more significantly than the C2-amino group, rendering the N2 position more nucleophilic and thus more reactive towards electrophiles like acetone.
Experimental Protocol: Reductive Amination
Objective: To synthesize this compound from 2,3-diaminopyridine and acetone.
Materials:
-
2,3-Diaminopyridine (1.0 equiv.)
-
Acetone (3.0-5.0 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, ~0.1 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-diaminopyridine (1.0 equiv.) and the chosen solvent (DCE or THF).
-
Add acetone (3.0-5.0 equiv.) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirring mixture. The addition may be exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Data Summary: Reductive Amination
| Reagent/Parameter | Typical Value/Condition | Rationale |
| Starting Material | 2,3-Diaminopyridine | Commercially available precursor. |
| Carbonyl Source | Acetone | Provides the isopropyl group. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for imine reduction.[1] |
| Solvent | Dichloroethane (DCE) | Aprotic solvent, common for this reaction. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
| Reaction Time | 12-24 hours | Varies based on substrate reactivity. |
| Expected Yield | 60-85% | Dependent on purification efficiency. |
Workflow Diagram: Reductive Amination Pathway
Caption: Reductive amination workflow for this compound synthesis.
Pathway II: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds, particularly for coupling amines with aryl or heteroaryl halides.[2] This pathway is ideal when the direct alkylation route is challenging or when a different precursor, such as 3-amino-2-chloropyridine, is more readily available or cost-effective.
Mechanistic Rationale and Catalyst System
This reaction relies on a palladium catalyst to facilitate the coupling of isopropylamine with a 3-amino-2-halopyridine (typically chloro- or bromo-). The catalytic cycle involves three key steps:[3]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-amino-2-halopyridine.
-
Amine Coordination and Deprotonation: Isopropylamine coordinates to the palladium center, and a strong base (e.g., sodium tert-butoxide) removes a proton from the amine's nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition and ensuring high turnover.[4][5]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize this compound from 3-amino-2-chloropyridine and isopropylamine.
Materials:
-
3-Amino-2-chloropyridine (1.0 equiv.)
-
Isopropylamine (1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or SPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene or Dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Glovebox/Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. All manipulations should be performed in a glovebox or using Schlenk line techniques.
-
To a Schlenk flask or oven-dried vial, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add the 3-amino-2-chloropyridine (1.0 equiv.).
-
Seal the vessel, remove it from the glovebox, and add the anhydrous solvent (Toluene or Dioxane) followed by isopropylamine (1.5 equiv.) via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to isolate this compound.
Data Summary: Buchwald-Hartwig Amination
| Component | Example/Condition | Rationale |
| Aryl Halide | 3-Amino-2-chloropyridine | Activated precursor for C-N coupling. |
| Amine | Isopropylamine | The incoming nucleophile. |
| Pd Pre-catalyst | Pd₂(dba)₃ | Common source of Pd(0). |
| Ligand | XPhos, SPhos | Bulky, electron-rich ligands that promote the catalytic cycle.[5] |
| Base | NaOtBu | Strong, non-nucleophilic base required for amine deprotonation.[6] |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling point aprotic solvents. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
| Expected Yield | 70-95% | Generally high-yielding but requires stringent inert conditions. |
Workflow Diagram: Buchwald-Hartwig Pathway
Caption: Buchwald-Hartwig amination workflow for this compound.
Comparative Analysis and Strategic Selection
The choice between these two robust pathways depends on several practical and strategic factors within a research or development campaign.
| Feature | Pathway I: Reductive Amination | Pathway II: Buchwald-Hartwig Amination |
| Starting Materials | 2,3-Diaminopyridine, Acetone | 3-Amino-2-halopyridine, Isopropylamine |
| Key Reagents | Mild reducing agents (NaBH(OAc)₃) | Air-sensitive Pd catalysts, ligands, and strong bases |
| Reaction Conditions | Operationally simple, room temperature | Requires stringent inert atmosphere (glovebox/Schlenk) and heating |
| Cost | Generally lower cost (no precious metals) | Higher cost due to palladium catalyst and specialized ligands |
| Scalability | Readily scalable | Can be challenging to scale due to catalyst sensitivity and cost |
| Selectivity | Good N2 selectivity based on electronics | Excellent N2 selectivity defined by the C-Cl bond position |
| Key Advantage | Simplicity and lower cost | High yields and functional group tolerance |
| Key Disadvantage | Potential for over-alkylation (minor) | Air-sensitivity and high cost |
Strategic Recommendation: For initial discovery chemistry and smaller scale synthesis where operational simplicity is valued, Reductive Amination is an excellent first choice. For process development, large-scale synthesis, or when precursor availability dictates the use of a halopyridine, the Buchwald-Hartwig Amination offers higher yields and predictability, justifying the additional cost and handling requirements.
Conclusion
The synthesis of this compound can be successfully achieved through at least two highly reliable and well-documented methodologies. The direct reductive amination of 2,3-diaminopyridine offers an operationally simple and cost-effective route, while the palladium-catalyzed Buchwald-Hartwig amination of 3-amino-2-chloropyridine provides a high-yielding, albeit more technically demanding, alternative. By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can confidently select and execute the optimal strategy to access this valuable synthetic intermediate for applications in pharmaceutical and materials science.
References
-
Torrini, I., Zecchini, G. P., Agrosì, F., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Journal of Heterocyclic Chemistry. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Al-Hiari, Y. M., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Al-Tel, T. H. (2010). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. [Link]
-
Heravi, M. M., et al. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses. [Link]
-
Iskra, J., & Stavber, S. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Synthesis. [Link]
Sources
Synthesis and characterization of N2-isopropylpyridine-2,3-diamine
An In-Depth Technical Guide to the Synthesis and Characterization of N2-isopropylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic amine with potential applications in medicinal chemistry and drug development. Recognizing the challenges in achieving regioselective N-alkylation of diaminopyridines, this document outlines a robust, multi-step synthetic strategy. The proposed pathway commences with the synthesis of the key intermediate, 2,3-diaminopyridine, followed by a protection-alkylation-deprotection sequence to ensure the selective introduction of the isopropyl group at the N2 position. Each synthetic step is detailed with a thorough explanation of the underlying chemical principles and experimental considerations. Furthermore, this guide provides a detailed projection of the expected analytical data from key characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the verification of the synthesized compound.
Introduction: The Significance of Substituted Diaminopyridines
Substituted diaminopyridines are a class of compounds that have garnered significant interest in the field of medicinal chemistry. Their unique structural features allow them to serve as versatile scaffolds for the development of novel therapeutic agents. The presence of two amino groups on the pyridine ring provides multiple points for chemical modification, enabling the fine-tuning of their physicochemical properties and biological activity. Specifically, N-alkylation of the amino groups can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.
This guide focuses on the synthesis and characterization of a specific N-alkylated diaminopyridine, this compound. The introduction of an isopropyl group at the N2 position can influence the compound's lipophilicity and steric profile, which are critical parameters in drug design.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound requires a carefully planned strategy to overcome the challenge of regioselectivity. Direct alkylation of 2,3-diaminopyridine is complicated by the presence of two nucleophilic amino groups at the 2- and 3-positions, which can lead to a mixture of N2- and N3-alkylated products, as well as di-alkylation. It has been reported that direct reductive amination of 2,3-diaminopyridine with aldehydes tends to favor alkylation at the N3 position[1]. Therefore, a more controlled, multi-step approach is necessary to achieve the desired N2-substitution.
The proposed synthetic strategy is as follows:
-
Synthesis of the Precursor: Preparation of the key starting material, 2,3-diaminopyridine.
-
Regioselective Synthesis: A three-step sequence involving: a. Selective protection of the more nucleophilic N3-amino group. b. N-alkylation of the N2-amino group via reductive amination. c. Deprotection of the N3-amino group to yield the final product.
This strategic approach ensures the unambiguous synthesis of this compound.
Diagram of the Overall Synthetic Workflow:
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Synthesis of the Precursor: 2,3-Diaminopyridine
The most common and reliable method for the synthesis of 2,3-diaminopyridine is the reduction of 2-amino-3-nitropyridine[2][3].
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst)[2][3]. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any solid residues. Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is basic.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Regioselective Synthesis of this compound
Step 1: Selective Protection of the N3-Amino Group
To achieve selective N2-alkylation, the N3-amino group must be protected. The choice of protecting group is crucial; it should be stable under the conditions of the subsequent reaction and easily removable. A commonly used protecting group for amines is the tert-butoxycarbonyl (Boc) group.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,3-diaminopyridine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane in a round-bottom flask.
-
Addition of Protecting Agent: To the stirred solution, add di-tert-butyl dicarbonate (Boc)2O (1.0-1.2 eq.) and a base such as triethylamine (1.1 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the N3-Boc-protected 2,3-diaminopyridine.
Step 2: N-Isopropylation of the N2-Amino Group via Reductive Amination
With the N3-position protected, the N2-amino group can be selectively alkylated. Reductive amination with acetone is a standard method for introducing an isopropyl group[4][5].
Experimental Protocol:
-
Reaction Setup: Dissolve the N3-Boc-protected 2,3-diaminopyridine (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.
-
Formation of Imine: Add acetone (1.5-2.0 eq.) and a catalytic amount of acetic acid to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise[4][5].
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent. Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.
Step 3: Deprotection of the N3-Amino Group
The final step is the removal of the Boc protecting group to yield this compound.
Experimental Protocol:
-
Reaction Setup: Dissolve the N2-isopropyl-N3-Boc-protected-2,3-diaminopyridine in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up and Purification: Once the deprotection is complete, remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a suitable base. Extract the product with an organic solvent, dry, and concentrate. The final product can be purified by column chromatography or distillation.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. The expected chemical shifts for the protons and carbons of this compound are summarized below.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Pyridine-H6 |
| ~6.8 | t | 1H | Pyridine-H5 |
| ~6.5 | d | 1H | Pyridine-H4 |
| ~4.5 | br s | 2H | -NH₂ (N3) |
| ~4.0 | br s | 1H | -NH- (N2) |
| ~3.8 | sept | 1H | -CH(CH₃)₂ |
| ~1.2 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Pyridine-C2 |
| ~140 | Pyridine-C6 |
| ~135 | Pyridine-C3 |
| ~120 | Pyridine-C5 |
| ~110 | Pyridine-C4 |
| ~45 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (primary and secondary amines) |
| 3050-3000 | Aromatic C-H stretching |
| 2980-2850 | Aliphatic C-H stretching |
| 1620-1580 | C=C and C=N stretching (pyridine ring) |
| 1300-1200 | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data
| Technique | Expected m/z |
| Electrospray Ionization (ESI) | [M+H]⁺ = 152.12 |
Conclusion
This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis and characterization of this compound. By employing a strategic protection-alkylation-deprotection sequence, the challenge of regioselectivity can be effectively addressed, leading to the successful synthesis of the target compound. The detailed experimental protocols and predicted characterization data provided herein will serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of this and related compounds for various therapeutic applications.
References
-
American Chemical Society. (n.d.). SciFinder. [Link]
-
Zecchini, G. P., Paradisi, M. P., & Torrini, I. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 501-505. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
PubChem. (n.d.). 2,3-Diaminopyridine. [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
PubChem. (n.d.). 2-Amino-3-nitropyridine. [Link]
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An In-depth Technical Guide to N2-isopropylpyridine-2,3-diamine: Chemical Properties, Structure, and Synthetic Protocols
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Substituted Pyridine-2,3-diamines
The pyridine nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of natural products, pharmaceuticals, and functional materials.[1] Among the myriad of pyridine derivatives, those bearing a 2,3-diamine substitution pattern are of particular strategic importance in medicinal chemistry and catalysis.[2][3] This vicinal diamine arrangement serves as a versatile scaffold for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, which are prominent cores in a multitude of biologically active agents, including kinase inhibitors for oncology.[2]
This technical guide focuses on a specific, yet promising, member of this class: N2-isopropylpyridine-2,3-diamine . The introduction of an isopropyl group at the N2 position modulates the compound's steric and electronic properties, potentially influencing its binding affinity to biological targets, solubility, and metabolic stability. This document provides a comprehensive overview of its chemical structure, known and predicted properties, a detailed synthetic protocol, and a discussion of its potential applications in drug discovery and catalysis.
PART 1: Chemical Properties and Structural Elucidation
The unique arrangement of functional groups in this compound dictates its chemical behavior and potential for further chemical modification.
Core Structure and Isomerism
This compound, with the chemical formula C8H13N3, features a pyridine ring substituted with a primary amino group at the C3 position and a secondary isopropylamino group at the C2 position. The IUPAC name for this compound is this compound. Tautomerism is a potential consideration for this molecule, although the depicted aromatic form is expected to be the most stable.
Chemical Structure of this compound
A 2D representation of this compound.
Physicochemical Properties
| Property | Value/Information | Source/Comment |
| CAS Number | 24188-40-7 | [4][5] |
| Molecular Formula | C8H13N3 | Calculated |
| Molecular Weight | 151.21 g/mol | Calculated |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |
| Melting Point | Not reported. For comparison, 2,3-diaminopyridine has a melting point of 110-115 °C. | [6] |
| Boiling Point | Not reported. | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | General property of similar organic molecules. |
| pKa | The pyridine nitrogen is expected to be basic. The exocyclic amino groups will also have basic character. |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following characteristic signals can be anticipated:
-
¹H NMR:
-
Signals corresponding to the three aromatic protons on the pyridine ring.
-
A broad singlet for the primary amine (-NH2) protons.
-
A signal for the secondary amine (-NH-) proton, which may be a doublet due to coupling with the isopropyl C-H.
-
A septet for the isopropyl C-H proton.
-
A doublet for the six equivalent isopropyl methyl (-CH3) protons.
-
-
¹³C NMR:
-
Five distinct signals for the carbon atoms of the pyridine ring.
-
A signal for the isopropyl methine carbon.
-
A signal for the two equivalent isopropyl methyl carbons.
-
-
IR Spectroscopy:
-
N-H stretching vibrations for both primary and secondary amines in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations from the aromatic ring and the isopropyl group around 2850-3100 cm⁻¹.
-
N-H bending vibrations around 1600 cm⁻¹.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M+) at m/z = 151.
-
Fragmentation patterns corresponding to the loss of a methyl group (M-15) and other characteristic fragments.
-
PART 2: Synthesis of this compound
A robust synthetic route to N2-substituted-2,3-diaminopyridines has been reported, which can be adapted for the specific synthesis of this compound.[7] The general strategy involves the selective protection of one amino group of 2,3-diaminopyridine, followed by alkylation and deprotection. A more direct approach, however, would involve the nucleophilic substitution of a suitable precursor. A plausible synthetic pathway starts from 2-chloro-3-nitropyridine.
Synthetic Workflow
The synthesis can be envisioned as a two-step process:
-
Nucleophilic Aromatic Substitution: Reaction of 2-chloro-3-nitropyridine with isopropylamine to form N-isopropyl-3-nitropyridin-2-amine.
-
Reduction of the Nitro Group: Reduction of the nitro group to a primary amine to yield the final product, this compound.
Synthetic Workflow Diagram
A simplified overview of the synthetic pathway.
Detailed Experimental Protocol
Step 1: Synthesis of N-isopropyl-3-nitropyridin-2-amine
-
Reagents and Equipment:
-
2-chloro-3-nitropyridine
-
Isopropylamine
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
An appropriate solvent (e.g., ethanol, acetonitrile, or DMF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
-
Procedure:
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents).
-
Add isopropylamine (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain N-isopropyl-3-nitropyridin-2-amine.
-
Step 2: Synthesis of this compound
-
Reagents and Equipment:
-
N-isopropyl-3-nitropyridin-2-amine
-
A reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or tin(II) chloride)
-
A suitable solvent (e.g., ethanol, methanol, or ethyl acetate for catalytic hydrogenation; or concentrated HCl for SnCl2 reduction)
-
Hydrogenation apparatus (if using H2/Pd/C)
-
Round-bottom flask with magnetic stirrer
-
-
Procedure (Catalytic Hydrogenation):
-
Dissolve N-isopropyl-3-nitropyridin-2-amine in the chosen solvent in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
PART 3: Potential Applications in Drug Discovery and Catalysis
The structural motifs present in this compound suggest its utility as a valuable building block in several areas of chemical research, particularly in the development of novel therapeutics and catalysts.
Scaffold for Kinase Inhibitors
As previously mentioned, the 2,3-diaminopyridine core is a privileged scaffold for the synthesis of kinase inhibitors.[2] The vicinal amino groups are ideal for cyclization reactions to form fused heterocyclic systems. For instance, condensation with α-dicarbonyl compounds or their equivalents can lead to the formation of pyrido[2,3-b]pyrazines, which have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[2] The N-isopropyl group can project into specific binding pockets of the target kinase, potentially enhancing potency and selectivity.
Logical Pathway to Kinase Inhibitors
From building block to potential therapeutic application.
Ligand for Catalytic Systems
Pyridine derivatives are widely used as ligands in transition metal catalysis due to the ability of the pyridine nitrogen to coordinate to metal centers.[8] The presence of two additional nitrogen atoms in this compound makes it a potential bidentate or even tridentate ligand. The coordination properties can be finely tuned by the electronic nature of the substituents on the pyridine ring. Palladium(II) complexes with pyridine-based ligands have shown significant catalytic activity in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[8] The this compound ligand could form stable and catalytically active complexes with various transition metals, finding applications in organic synthesis.
Conclusion
This compound is a strategically important heterocyclic compound with significant potential as a building block in drug discovery and catalysis. Its synthesis is achievable through established chemical transformations, and its structural features make it an attractive scaffold for the development of novel kinase inhibitors and as a ligand in transition metal catalysis. Further research into the experimental characterization of its properties and exploration of its applications is warranted and is expected to yield valuable insights for the scientific community.
References
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PubChem. 2,3-Diaminopyridine. [Link]
-
Hemamalini, M., & Fun, H. K. (2011). Pyridine-2,3-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2154. [Link]
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PubChem. 2-Isopropylpyridine. [Link]
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Zecchini, G. P., Torrini, I., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 469-472. [Link]
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Askar, F. W., Abood, N. K., Jinzeel, N. A., & Falih, M. S. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. National Journal of Chemistry, 52, 499-510. [Link]
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Panda, S. S., & Singh, P. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4179. [Link]
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CONICET Digital. Synthesis and characterization of New Mononuclear Ru (II) Polypyridine Complexes with Catalytic Activity. [Link]
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Khan, I., et al. (2020). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 25(21), 5158. [Link]
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Kłak, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13379-13393. [Link]
- Google Patents. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g.
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Tsyshkov, K. A., et al. (2023). Synthesis and Characterization of N 3 -(2,2,2-Trinitroethyl)-1,2,4-Oxadiazole-3,5-Diamine. Molecules, 28(15), 5824. [Link]
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PubMed. Pyridine-2,3-diamine. [Link]
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An In-depth Technical Guide to 2-((4-aminophenyl)methyl)-N,N-dimethylaniline (CAS Number 24188-40-7): A Predictive Analysis
Disclaimer: The following technical guide for CAS Number 24188-40-7, also known as 2-((4-aminophenyl)methyl)-N,N-dimethylaniline, is a predictive analysis based on the chemical structure and the known properties of its constituent moieties and structurally analogous compounds. Due to the limited publicly available experimental data for this specific molecule, this guide is intended for informational and research guidance purposes. All predicted properties and protocols should be validated experimentally.
Introduction
2-((4-aminophenyl)methyl)-N,N-dimethylaniline is a substituted aromatic amine. Its structure combines the features of N,N-dimethylaniline and a substituted p-phenylenediamine, suggesting a range of potential chemical reactivities and applications. This guide will provide a comprehensive overview of its predicted chemical and physical properties, potential synthesis routes, and prospective applications in research and development, particularly in the fields of polymer chemistry, diagnostics, and as an intermediate in organic synthesis.
Predicted Chemical and Physical Properties
The properties of 2-((4-aminophenyl)methyl)-N,N-dimethylaniline can be inferred from its structural components: the N,N-dimethylaniline moiety and the 4-aminobenzyl group.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₅H₁₉N₃ | Based on chemical structure |
| Molecular Weight | 241.33 g/mol | Based on chemical structure |
| Appearance | Likely a viscous liquid or low-melting solid, possibly yellow to brown, darkening on exposure to air and light. | Analogy with N,N-dimethylaniline and substituted p-phenylenediamines.[1][2] |
| Solubility | Predicted to be sparingly soluble in water, but soluble in organic solvents such as ethanol, acetone, and benzene.[3] | The molecule has both polar (amino groups) and nonpolar (aromatic rings, methyl groups) character. |
| Boiling Point | Expected to be high, likely >300 °C, due to its molecular weight and polar functional groups. | Comparison with structurally similar high-molecular-weight amines. |
| Melting Point | If solid, predicted to have a moderate melting point. | General properties of substituted aromatic amines. |
| Reactivity | The primary amine group is expected to undergo typical reactions (e.g., diazotization, acylation, alkylation). The tertiary amine of the N,N-dimethylaniline moiety is a weak base. The aromatic rings are susceptible to electrophilic substitution. The molecule is prone to oxidation.[2] | Known reactivity of aniline, N,N-dimethylaniline, and p-phenylenediamine derivatives.[1][2] |
Potential Synthesis Pathways
Diagram of a Potential Synthesis Workflow
Caption: A plausible two-step synthesis of 2-((4-aminophenyl)methyl)-N,N-dimethylaniline.
Hypothetical Experimental Protocol: Synthesis
Step 1: Synthesis of N-(4-nitrobenzyl)-N',N'-dimethylbenzene-1,4-diamine
-
To a solution of 4-nitrobenzaldehyde (1 equivalent) in methanol, add N,N-dimethyl-p-phenylenediamine (1 equivalent).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of 2-((4-aminophenyl)methyl)-N,N-dimethylaniline
-
Dissolve the N-(4-nitrobenzyl)-N',N'-dimethylbenzene-1,4-diamine (1 equivalent) from Step 1 in ethanol.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl).
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the final product.
-
Further purification can be achieved by recrystallization or column chromatography.
Potential Applications in Research and Drug Development
The unique structure of 2-((4-aminophenyl)methyl)-N,N-dimethylaniline suggests its utility in several areas:
-
Polymer Chemistry: The primary and tertiary amine functionalities make it a candidate as a monomer or a cross-linking agent in the synthesis of polyamides, polyimides, and epoxy resins. The N,N-dimethylaniline moiety can act as a promoter in the curing of polyester and vinyl ester resins.[2]
-
Intermediate for Dyes and Pigments: Aromatic amines are foundational in the synthesis of various dyes. This compound could serve as a precursor to novel azo dyes or other colorants.[2]
-
Diagnostic Applications: Derivatives of p-phenylenediamine are used in assays to evaluate oxidative stress.[4] The redox properties of this molecule could be exploited in the development of new analytical reagents or biosensors.
-
Pharmaceutical Research: The aniline and substituted aniline scaffolds are present in many bioactive molecules.[5] This compound could be used as a building block in the synthesis of novel therapeutic agents.
Diagram of Potential Application Pathways
Caption: Potential applications stemming from the chemical reactivity of the target molecule.
Predicted Toxicology and Safety
The toxicological profile of 2-((4-aminophenyl)methyl)-N,N-dimethylaniline has not been experimentally determined. However, based on its structural similarity to N,N-dimethylaniline and other aromatic amines, the following hazards should be anticipated:
-
Toxicity: Likely to be toxic by inhalation, ingestion, and skin absorption.[3] Aromatic amines can cause methemoglobinemia, leading to cyanosis, headache, dizziness, and in severe cases, can be fatal.[6]
-
Carcinogenicity: N,N-dimethylaniline has been shown to cause tumors in animal studies.[7] Therefore, this compound should be handled as a potential carcinogen.
-
Irritation: Expected to be an irritant to the skin, eyes, and respiratory tract.[6]
Handling and Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of exposure, seek immediate medical attention.
Conclusion
While specific experimental data for 2-((4-aminophenyl)methyl)-N,N-dimethylaniline (CAS 24188-40-7) is limited, a predictive analysis based on its chemical structure and the properties of related compounds provides a valuable framework for its potential synthesis, properties, and applications. This molecule holds promise as a versatile building block in polymer chemistry, dye synthesis, and potentially in the development of novel diagnostic and therapeutic agents. It is imperative that any research involving this compound is preceded by a thorough experimental validation of its properties and a rigorous assessment of its safety and handling procedures.
References
- U.S. Environmental Protection Agency. (1994). N,N-Dimethylaniline.
- Santa Cruz Biotechnology. (n.d.).
- ChemicalBook. (2020).
- National Toxicology Program. (1989). Toxicology and Carcinogenesis Studies of N,N-Dimethylaniline (CAS No. 121-69-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 360, 1–175.
- Yagci, Y., & Schnabel, W. (2004). Use of N,N-Dimethylaniline end-functional polymers in photoinduced block copolymerization. Journal of Applied Polymer Science, 93(1), 387–394.
- Cesarotti, E., & Cazzola, M. (2002). Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. Free Radical Research, 36(8), 869–873.
- U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline.
- Li, H., et al. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights.
- Actylis. (n.d.). N,N-Dimethylaniline.
- ChemicalBook. (2023).
- Wikipedia. (n.d.). p-Phenylenediamine.
- Sigma-Aldrich. (n.d.). N,N-Diethyl-p-phenylenediamine.
- Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens.
- Liu, J.-Y., et al. (2014). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. British Journal of Pharmacology, 171(3), 633–644.
- Kumar, A., et al. (2013). N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging. Analytical Biochemistry, 436(2), 165–167.
- Kadara, S. M., et al. (2009). Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine. Electroanalysis, 21(10), 1159–1164.
- Wikipedia. (n.d.). N,N-Dimethylaniline.
- Strauss, C. R., & Varma, R. S. (2006). One-step synthesis of N,N′-dialkyl-p-phenylenediamines. Green Chemistry, 8(9), 773–775.
- Lang, A. S., et al. (2012). One-Step Synthesis of Unsymmetrical N-Alkyl-N′-aryl Perylene Diimides. Organic Letters, 14(11), 2878–2881.
- Baral, H. R., & Theato, P. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(22), 10568–10576.
- Reddy, B. V. S., et al. (2016). Two distinct protocols for the synthesis of unsymmetrical 3,4-disubstituted maleimides based on transition-metal catalysts. Organic & Biomolecular Chemistry, 14(41), 9831–9835.
- Jalsovszky, I., & Toth, A. (2008). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. Journal of Molecular Structure: THEOCHEM, 867(1-3), 55–60.
- Surry, D. S., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(10), 2686–2689.
- Ramteke, P., et al. (2025). Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate (DPC) based N-aryl-O-phenyl carbamate.
- Wang, Y., et al. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Environmental Science & Technology, 57(43), 16421–16430.
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N2-isopropylpyridine-2,3-diamine: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Properties, and Potential Applications of a Key Heterocyclic Building Block
Introduction
N2-isopropylpyridine-2,3-diamine is a substituted heterocyclic amine that belongs to the diaminopyridine class of compounds. While specific research on this particular analog is not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry and drug development. Diaminopyridine scaffolds are key components in a variety of biologically active molecules. This guide will provide a comprehensive overview of this compound, including its fundamental properties, probable synthetic routes based on established methods for related compounds, and its potential applications, particularly in the realm of pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development who are interested in the strategic use of functionalized pyridine derivatives.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C8H13N3 | |
| Molecular Weight | 151.21 g/mol | |
| CAS Number | 24188-40-7 |
Synthesis of N-Alkylated 2,3-Diaminopyridines: A Probable Route to this compound
Direct, documented synthesis protocols for this compound are scarce. However, established methods for the N-alkylation of 2,3-diaminopyridine provide a strong basis for a proposed synthetic pathway. The regioselective alkylation of 2,3-diaminopyridine is a key challenge, as alkylation can occur at the N2 or N3 position.
Proposed Synthetic Workflow
A probable and efficient method for the synthesis of this compound would involve the reductive amination of 2,3-diaminopyridine with acetone. This approach is favored for its regioselectivity towards the N2 position.
Caption: Proposed workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on standard reductive amination techniques and would require optimization for this specific transformation.
-
Reaction Setup: To a solution of 2,3-diaminopyridine (1 equivalent) in a suitable solvent such as methanol, add acetone (1.5 equivalents).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Subsequently, cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH4) (2 equivalents), portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.
Potential Applications in Drug Discovery and Development
While direct biological activity data for this compound is not widely reported, the broader class of diaminopyridines and their derivatives have shown significant promise in various therapeutic areas. The introduction of an isopropyl group at the N2 position can modulate the compound's lipophilicity, steric profile, and hydrogen bonding capacity, potentially influencing its pharmacokinetic and pharmacodynamic properties.
The core 2,3-diaminopyridine scaffold is a precursor to imidazo[4,5-b]pyridines, a class of compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The synthesis of such bicyclic systems often involves the cyclization of a 2,3-diaminopyridine with a suitable one-carbon unit.
Signaling Pathway Implication (Hypothetical)
Given the prevalence of pyridine-containing compounds as kinase inhibitors, one could hypothesize that derivatives of this compound could be developed to target specific protein kinases involved in disease signaling pathways.
Caption: Hypothetical inhibition of a protein kinase by a derivative of this compound.
Conclusion
This compound represents a valuable, yet under-explored, chemical entity for the synthesis of more complex heterocyclic systems. Its utility as a building block in medicinal chemistry is inferred from the rich pharmacology of the broader diaminopyridine and imidazopyridine classes of compounds. The synthetic routes outlined in this guide, based on established chemical principles, provide a clear path for the preparation of this compound, enabling further investigation into its properties and potential applications. As the demand for novel therapeutic agents continues to grow, the exploration of such versatile scaffolds will be crucial for the advancement of drug discovery.
References
A Technical Guide to the Spectroscopic Characterization of N2-isopropylpyridine-2,3-diamine
Abstract
N2-isopropylpyridine-2,3-diamine is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science, owing to the versatile reactivity of its vicinal diamine functionalities. Accurate and comprehensive characterization of this molecule is paramount for its application in any research or development setting. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available experimental dataset for this specific molecule is not consolidated in a single source, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable and detailed predictive analysis. Each section outlines standard experimental protocols, presents predicted data in tabular format, and offers expert interpretation of the spectral features, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.
Introduction and Molecular Structure
The unique arrangement of a primary and a secondary amine on a pyridine scaffold makes this compound a valuable building block for the synthesis of heterocyclic compounds, such as imidazopyridines, which are known to possess a wide range of biological activities. The characterization of such molecules relies heavily on a combination of spectroscopic techniques to confirm their identity, purity, and structure. This guide serves as a practical reference for interpreting the key spectroscopic signatures of this compound.
The molecular structure consists of a pyridine ring, a primary amine group at position C3, and a secondary isopropylamine group at position C2. This combination of aromatic and aliphatic amine features gives rise to a distinct set of signals in each spectroscopic analysis.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.
Experimental Protocol
A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-25 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The spectrum is typically recorded on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.[2]
Predicted Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyridine ring protons, the amine protons, and the isopropyl group protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H6 (Pyridine) | 7.6 - 7.8 | Doublet of doublets (dd) | 1H | J ≈ 5.0, 1.5 |
| H4 (Pyridine) | 7.0 - 7.2 | Doublet of doublets (dd) | 1H | J ≈ 7.5, 5.0 |
| H5 (Pyridine) | 6.6 - 6.8 | Doublet of doublets (dd) | 1H | J ≈ 7.5, 1.5 |
| NH (Sec. Amine) | 4.5 - 5.5 | Broad singlet (br s) | 1H | - |
| NH₂ (Pri. Amine) | 4.0 - 5.0 | Broad singlet (br s) | 2H | - |
| CH (Isopropyl) | 3.8 - 4.2 | Septet (sept) | 1H | J ≈ 6.5 |
| CH₃ (Isopropyl) | 1.2 - 1.4 | Doublet (d) | 6H | J ≈ 6.5 |
-
Pyridine Protons (H4, H5, H6): These protons appear in the aromatic region. H6 is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. The protons will exhibit a characteristic three-spin coupling system (dd).
-
Amine Protons (NH, NH₂): These signals are typically broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[3] The signals may disappear upon the addition of D₂O, which is a useful diagnostic test.
-
Isopropyl Group Protons (CH, CH₃): The methine proton (CH) will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (CH₃) are equivalent and will appear as a single doublet due to coupling with the methine proton.
Caption: Key ¹H-¹H spin-spin coupling relationships in this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.
Experimental Protocol
The sample preparation is similar to that for ¹H NMR, though a higher concentration (50-100 mg) may be required due to the lower natural abundance of the ¹³C isotope.[1][4] The spectrum is recorded with broadband proton decoupling.[4]
Predicted Spectrum and Interpretation
Eight distinct carbon signals are expected for the eight unique carbon atoms in the molecule. The chemical shifts can be predicted based on known values for pyridine and the electronic effects of the amine substituents.[5][6]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Pyridine) | 155 - 158 |
| C3 (Pyridine) | 138 - 142 |
| C4 (Pyridine) | 135 - 138 |
| C6 (Pyridine) | 120 - 123 |
| C5 (Pyridine) | 112 - 115 |
| C7 (Isopropyl CH) | 45 - 50 |
| C8, C9 (Isopropyl CH₃) | 22 - 25 |
-
Pyridine Carbons: The carbons directly attached to nitrogen atoms (C2 and C3) are expected to be the most deshielded and appear furthest downfield. The chemical shifts of pyridine carbons are known to be C2: ~150 ppm, C3: ~124 ppm, and C4: ~136 ppm.[6] The amino substituents will further influence these values.
-
Isopropyl Carbons: The aliphatic carbons of the isopropyl group will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
The spectrum can be obtained using several methods. For a liquid or solid sample, the Attenuated Total Reflectance (ATR) method is common and requires placing a small amount of the sample directly on the ATR crystal.[7] Alternatively, a KBr pellet can be prepared by mixing the solid sample with potassium bromide powder and pressing it into a disk.[8] The analysis is typically performed using a Fourier Transform Infrared (FT-IR) spectrometer.[9][10]
Predicted Spectrum and Interpretation
The IR spectrum will be characterized by absorptions corresponding to N-H, C-H, C=C, C=N, and C-N bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3350 | N-H Stretch (Asymmetric) | Primary Amine (-NH₂) | Medium |
| 3350 - 3250 | N-H Stretch (Symmetric) | Primary Amine (-NH₂) | Medium |
| 3350 - 3310 | N-H Stretch | Secondary Amine (-NH-) | Medium-Weak |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Medium-Weak |
| 2980 - 2850 | C-H Stretch | Aliphatic (Isopropyl) | Medium-Strong |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |
| 1600 - 1450 | C=C and C=N Stretches | Aromatic Ring | Strong |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |
| 910 - 665 | N-H Wag | Pri. & Sec. Amines | Broad, Strong |
-
N-H Stretching Region (3500-3250 cm⁻¹): This region is highly diagnostic. The primary amine (-NH₂) is expected to show two distinct bands (asymmetric and symmetric stretches), while the secondary amine (-NH-) will show a single, weaker band.[11][12]
-
C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below.[13]
-
Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including C-N stretches and N-H bending and wagging modes, that are unique to the molecule's overall structure.[14]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues to the molecule's structure.
Experimental Protocol
Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[15][16] In an EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[17]
Predicted Spectrum and Interpretation
The mass spectrum will show a molecular ion peak corresponding to the mass of the parent molecule and several fragment ion peaks resulting from bond cleavages.
-
Molecular Formula: C₈H₁₃N₃
-
Molecular Weight: 151.21 g/mol
-
Nitrogen Rule: The molecule has an odd number of nitrogen atoms (3), so the molecular ion peak is expected at an odd m/z value (151).[18]
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment | Identity |
| 151 | [C₈H₁₃N₃]⁺ | Molecular Ion (M⁺) |
| 136 | [M - CH₃]⁺ | Loss of a methyl group |
| 108 | [M - C₃H₇]⁺ | Loss of an isopropyl group |
| 44 | [C₂H₆N]⁺ | [CH₃-CH=NH₂]⁺ |
-
Molecular Ion (m/z 151): The peak corresponding to the intact molecule after losing one electron.
-
Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[19][20] The loss of a methyl radical from the isopropyl group is a highly favorable pathway, leading to a stable, resonance-delocalized ion at m/z 136. This is often the base peak (most intense peak) in the spectrum of isopropylamines.[21]
-
Loss of Substituents: The loss of the entire isopropyl group (a radical of mass 43) would result in a fragment at m/z 108.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By synthesizing information from established chemical principles and data from structurally related molecules, a detailed and scientifically grounded interpretation of the expected spectra has been presented. The predicted chemical shifts, absorption frequencies, and fragmentation patterns outlined herein serve as a valuable reference for scientists engaged in the synthesis, purification, and application of this compound, ensuring accurate structural verification and facilitating further research and development.
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Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]
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Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyridine-2,3-diamine. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. Retrieved from [Link]
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A Guide to the Crystal Structure Analysis of Pyridine-2,3-Diamine Derivatives: From Synthesis to Supramolecular Insights
Foreword: The Structural Significance of Pyridine-2,3-Diamine Scaffolds
Pyridine-2,3-diamine and its derivatives represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. Their utility as versatile reagents in the synthesis of novel therapeutic agents, including aldose reductase inhibitors, amino acid oxidase inhibitors, and β-glucuronidase inhibitors, underscores the importance of a deep understanding of their three-dimensional structure.[1] The arrangement of atoms in the crystal lattice, the nuances of intermolecular interactions, and the overall molecular conformation are critical determinants of a compound's physicochemical properties, biological activity, and potential for polymorphism—a crucial consideration in drug development.
This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of pyridine-2,3-diamine derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to conduct and interpret these analyses with scientific rigor. We will journey through the entire workflow, from the rational design and synthesis of these compounds to the intricate details of their crystallographic characterization and the interpretation of their supramolecular architecture.
Pillar I: The Experimental Blueprint for Structural Elucidation
The successful determination of a crystal structure is not a matter of chance but the result of a meticulously planned and executed experimental strategy. This section will detail the critical steps, emphasizing the rationale behind each methodological choice.
Synthesis and Crystallization: The Genesis of a Well-Ordered Crystal
The journey to a high-quality crystal structure begins with the synthesis of the target molecule. Pyridine-2,3-diamine derivatives can be synthesized through various routes, a common method being the reduction of a nitrated precursor like 2-amino-3-nitro-5-chloropyridine using reagents such as sodium dithionite or through catalytic hydrogenation with palladium on carbon (Pd/C).[1] The purity of the synthesized compound is paramount, as impurities can significantly impede crystallization.
Protocol for Crystal Growth: A Game of Patience and Precision
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Step-by-Step Methodology for Slow Evaporation Crystallization:
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., chloroform, ethanol, water).[2] An ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Gentle heating may be required to facilitate dissolution.
-
Filtration: Filter the solution while warm to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Loosely cover the vial containing the solution to allow for slow evaporation of the solvent. This gradual increase in concentration encourages the formation of a small number of well-ordered crystals rather than a large number of small, imperfect ones.
-
Incubation: Store the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
Causality Behind the Choice: Slow evaporation is a preferred method as it allows molecules to self-assemble into a thermodynamically stable crystal lattice in a controlled manner, minimizing defects and leading to higher quality diffraction data.
X-ray Diffraction Data Collection: Capturing the Atomic Blueprint
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.
Experimental Workflow for Data Collection:
Figure 1: A generalized workflow for single-crystal X-ray diffraction data collection and processing.
Key Experimental Parameters:
-
X-ray Source: Molybdenum (Mo Kα) radiation is commonly used for organic molecules.[2][3]
-
Temperature: Data is often collected at low temperatures (e.g., 200 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[3]
-
Data Collection Strategy: A series of diffraction images are collected at different crystal orientations to ensure a complete dataset.
Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
The collected diffraction data is then used to solve and refine the crystal structure. This process involves determining the positions of the atoms in the unit cell and refining these positions to best fit the experimental data. Software packages such as SHELXS and SHELXL are commonly used for this purpose.
Pillar II: Deciphering the Crystal Packing of Pyridine-2,3-Diamine Derivatives
The crystal structure of a molecule provides a wealth of information beyond simple bond lengths and angles. The arrangement of molecules in the crystal, known as the crystal packing, is governed by a delicate balance of intermolecular forces.
Intramolecular Geometry: Conformation and Planarity
The pyridine ring in these derivatives is generally planar. However, the amino groups often exhibit some degree of non-planarity, twisting out of the plane of the pyridine ring to minimize steric hindrance.[1][3] For instance, in 5-chloropyridine-2,3-diamine, the amino groups are twisted out of the molecular plane at angles of 45° and 34°.[1]
Intermolecular Interactions: The Architects of the Supramolecular Assembly
Hydrogen bonds and π-stacking interactions are the dominant forces dictating the crystal packing of pyridine-2,3-diamine derivatives.
Hydrogen Bonding: The presence of both hydrogen bond donors (the amino groups) and acceptors (the pyridine nitrogen and the amino nitrogens) leads to the formation of extensive hydrogen-bonding networks.[3] These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.[1][3] In the crystal structure of pyridine-2,3-diamine itself, N—H⋯N hydrogen bonds connect the molecules into a three-dimensional network.[3]
Figure 2: A schematic representation of intermolecular hydrogen bonding between pyridine-2,3-diamine molecules.
π-Stacking: The aromatic pyridine rings can interact through π-stacking, where the rings are arranged in a parallel or offset fashion. In 5-chloropyridine-2,3-diamine, offset face-to-face π-stacking is observed with a centroid-to-centroid distance of 3.756 Å.[1] These interactions contribute significantly to the overall stability of the crystal lattice.
Comparative Crystal Data of Pyridine Diamine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z | Ref. |
| Pyridine-2,3-diamine | C₅H₇N₃ | Tetragonal | I4₁/a | 16.4670(3) | 16.4670(3) | 3.9064(12) | 1059.3(3) | 8 | [3] |
| 5-Chloropyridine-2,3-diamine | C₅H₆ClN₃ | Monoclinic | P2₁/n | - | - | - | - | - | [1] |
| Pyridine-2,5-diamine | C₅H₇N₃ | Orthorhombic | Pbca | 11.4447(11) | 7.1447(7) | 12.8030(12) | 1046.89(17) | 8 | [2] |
Note: Complete unit cell parameters for 5-chloropyridine-2,3-diamine were not available in the provided search results.
Pillar III: From Structure to Function - Implications for Drug Development
The detailed structural information obtained from crystal structure analysis is invaluable in the drug development process.
-
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of derivatives with their biological activities, researchers can establish SARs. This allows for the rational design of more potent and selective drug candidates.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities, stabilities, and bioavailabilities. X-ray crystallography is the definitive method for identifying and characterizing polymorphs, which is a regulatory requirement for new drug applications.
-
Understanding Drug-Target Interactions: The crystal structure of a drug candidate can be used in computational modeling studies to predict how it will bind to its biological target. This information can guide the optimization of the drug's affinity and specificity.
Conclusion: The Enduring Value of Crystallographic Analysis
The crystal structure analysis of pyridine-2,3-diamine derivatives is a powerful tool for elucidating the fundamental relationship between molecular structure and material properties. The insights gained from these studies are not merely of academic interest but have profound implications for the design and development of new medicines and functional materials. As a self-validating system, the rigor of the crystallographic method ensures the reliability of the structural data, providing a solid foundation for further research and innovation.
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Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Pyridine-2,3-diamine. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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(IUCr) Crystal structure and Hirshfeld surface analysis of 2,4-diamino-6-[(1Z,3E)-1-cyano-2,4-diphenylpenta-1,3-dien-1-yl]pyridine-3,5-dicarbonitrile monohydrate. (n.d.). International Union of Crystallography. Retrieved January 11, 2026, from [Link]
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Pyridine-2,5-diamine. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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A Comprehensive Technical Guide to the Synthesis of N2-isopropylpyridine-2,3-diamine
This guide provides an in-depth exploration of the synthetic pathways leading to N2-isopropylpyridine-2,3-diamine, a key intermediate in pharmaceutical and materials science research. We will delve into the selection of starting materials, detailed reaction protocols, and the underlying chemical principles that govern these transformations.
Strategic Importance of this compound
This compound is a valuable building block in the synthesis of a variety of complex molecules. Its vicinal diamine functionality, coupled with the electronic properties of the pyridine ring and the steric influence of the N-isopropyl group, makes it a sought-after precursor for the development of novel ligands for catalysis, as well as for the synthesis of heterocyclic compounds with potential biological activity. The strategic placement of the isopropyl group on the N2 nitrogen can significantly influence the pharmacological profile and selectivity of the final active pharmaceutical ingredient.
Synthetic Strategy: A Two-Stage Approach
The most logical and efficient synthesis of this compound is a two-stage process. The first stage focuses on the preparation of the core intermediate, 2,3-diaminopyridine. The second stage involves the selective N-isopropylation of this intermediate via reductive amination.
Part 1: Synthesis of the Core Intermediate: 2,3-Diaminopyridine
The commercial availability and cost of 2,3-diaminopyridine can vary, making its efficient in-house synthesis a critical first step for many research and development campaigns. Several viable starting materials can be employed, each with its own set of advantages and disadvantages.
Option A: From 2-Amino-3-nitropyridine
This is one of the most common and well-documented routes. The nitro group at the 3-position is a key feature, as it can be readily reduced to the corresponding amine.
Workflow for 2,3-Diaminopyridine Synthesis from 2-Amino-3-nitropyridine:
Caption: Synthesis of 2,3-diaminopyridine via reduction of 2-amino-3-nitropyridine.
Experimental Protocol:
A common method for this reduction involves the use of iron powder in an acidic medium.[1][2]
-
Reaction Setup: To a stirred suspension of 2-amino-3-nitropyridine in a mixture of ethanol and water, add iron powder.
-
Acidification: Carefully add concentrated hydrochloric acid dropwise to initiate the reduction. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the hot reaction mixture to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium hydroxide) to precipitate the crude 2,3-diaminopyridine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as benzene or water, to yield pure 2,3-diaminopyridine.[1]
Causality of Experimental Choices:
-
Iron in Acidic Medium: This is a classic and cost-effective method for nitro group reduction. The in-situ generation of the reducing species is highly efficient.
-
Ethanol/Water Solvent System: This solvent mixture provides good solubility for the starting material and facilitates the reaction.
-
Recrystallization: This is a standard and effective technique for purifying solid organic compounds.
Option B: From 2-Chloro-3-aminopyridine
This route involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group.
Workflow for 2,3-Diaminopyridine Synthesis from 2-Chloro-3-aminopyridine:
Caption: Reductive amination of 2,3-diaminopyridine with acetone.
Experimental Protocol:
-
Imine Formation: Dissolve 2,3-diaminopyridine in a suitable solvent, such as methanol or dichloromethane. Add a slight excess of acetone. A catalytic amount of acetic acid can be added to facilitate imine formation. [3]Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the solution containing the in-situ formed imine, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise. [4][5][6]These reagents are selective for the imine over the ketone, preventing the reduction of acetone. [4]3. Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed.
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the pure this compound.
Causality of Experimental Choices and Regioselectivity:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred due to its mildness, selectivity, and the fact that it does not generate toxic cyanide byproducts. [4][6]Sodium borohydride can also be used, but it is less selective and can reduce the starting ketone. [6]* Solvent: Methanol is a common solvent for reductive aminations using borohydride reagents. [5]* Regioselectivity (N2 vs. N3): The N2-amino group is generally more nucleophilic than the N3-amino group in 2,3-diaminopyridine due to electronic effects from the pyridine ring nitrogen. This inherent difference in reactivity favors the initial formation of the imine at the N2 position, leading to the desired N2-isopropyl product as the major isomer. While not explicitly detailed in the provided search results for this specific molecule, this is a well-established principle in pyridine chemistry.
| Reducing Agent | Key Characteristics |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines, non-toxic byproducts. [4][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines, but generates toxic cyanide waste. [4][5] |
| Sodium Borohydride (NaBH₄) | Less selective, can also reduce ketones and aldehydes. [6] |
Conclusion
The synthesis of this compound is a readily achievable process for the skilled researcher. By carefully selecting the starting material for the preparation of the 2,3-diaminopyridine core and by employing a controlled reductive amination for the final N-isopropylation step, high yields of the desired product can be obtained. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.
References
-
Organic Syntheses Procedure: 2,3-diaminopyridine. Available at: [Link]
- Torrini, I., Zecchini, G. P., Agrosì, F., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(3), 721-724. (A direct link was not available in the search results, but the reference can be found through academic search engines).
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Reductive Amination - Common Conditions. Available at: [Link]
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What are the reaction conditions of substituted amino pyridine with aldehyde or ketone? - ResearchGate. Available at: [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
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N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
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Reductive Amination - ACS GCI Pharmaceutical Roundtable. Available at: [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Stability and Storage of N2-isopropylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
N2-isopropylpyridine-2,3-diamine is a substituted diaminopyridine that holds significant potential as a key intermediate in the synthesis of novel pharmaceutical agents. The structural motif of diaminopyridine is found in a variety of biologically active compounds. The purity and stability of such intermediates are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage and handling. Furthermore, it outlines a robust protocol for conducting stability studies to ensure the long-term integrity of this valuable compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics based on its structure and available supplier information.
| Property | Value | Source/Inference |
| CAS Number | 24188-40-7 | [1] |
| Molecular Formula | C8H13N3 | [2] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Likely a solid, potentially crystalline, ranging from off-white to brown. | Inferred from related diaminopyridine compounds.[2] |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated. | Inferred from the chemical structure. |
| Salt Form | The hydrochloride salt (CAS 2306261-70-9) is also available, which may offer enhanced stability and aqueous solubility. | [3] |
Recommended Storage and Handling: A Self-Validating System
The recommended storage and handling procedures are designed to create a self-validating system that minimizes degradation and preserves the integrity of this compound. The causality behind each recommendation is explained to foster a deeper understanding of the compound's behavior.
Optimal Storage Conditions
Based on supplier recommendations and the chemical nature of aromatic amines, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration significantly slows down the rate of potential chemical degradation reactions.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Aromatic amines are susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.[1] |
| Light | Store in the dark (amber vial/container) | Exposure to light, particularly UV light, can induce photochemical degradation, often leading to discoloration and the formation of impurities.[1] |
| Moisture | Tightly sealed container in a dry environment | Many amines are hygroscopic. Absorbed moisture can promote hydrolysis and other degradative pathways. |
Safe Handling Protocols
Given the potential hazards associated with aromatic amines, a stringent handling protocol is necessary to ensure personnel safety and prevent contamination.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids, as these can trigger vigorous and potentially hazardous reactions.
Stability Profile and Anticipated Degradation Pathways
Intrinsic Stability
The diaminopyridine core is generally considered to be chemically stable. Studies on 3,4-diaminopyridine have shown it to be stable in capsule form for at least six months at both refrigerated and room temperatures. This suggests that this compound is likely to possess good intrinsic stability under optimal conditions.
Potential Degradation Pathways
-
Oxidation: This is a primary degradation pathway for aromatic amines. The nitrogen atoms in the pyridine ring and the amino groups are susceptible to oxidation. In the presence of oxygen or oxidizing agents, potential degradation products could include:
-
N-oxides: Formation of a pyridine-N-oxide.
-
Nitro derivatives: Oxidation of an amino group to a nitro group.
-
Studies on 3,4-diaminopyridine have identified 3,4-diaminopyridine-N-oxide and 4-amino, 3-nitropyridine as degradation products under oxidative stress.
-
-
Photodecomposition: Aromatic compounds, especially those with amino substituents, can be sensitive to light. Photolytic degradation can lead to complex reaction pathways and the formation of colored impurities. Storage in the dark is a critical preventative measure.
-
Hydrolysis: While generally less susceptible to hydrolysis than esters or amides, the amino groups could potentially undergo hydrolysis under extreme pH and temperature conditions.
The isopropyl group attached to the N2 position may offer some steric hindrance, potentially influencing the rate of degradation at the adjacent amino group compared to unsubstituted diaminopyridines.
The Influence of Salt Formation
The availability of this compound hydrochloride suggests a potential strategy for enhancing stability. Protonation of the basic nitrogen centers in the molecule can decrease their susceptibility to oxidation. Studies on 3,4-diaminopyridine have demonstrated that the salt form is more stable under oxidative stress than the free base.
A Robust Protocol for Stability Assessment
To definitively establish the stability of this compound, a comprehensive stability study is essential. The following protocol outlines a systematic approach, incorporating forced degradation and long-term stability testing.
Forced Degradation (Stress Testing)
The objective of forced degradation is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
Experimental Workflow for Forced Degradation:
Sources
A Technical Guide to Quantum Computational Studies of Substituted Diaminopyridines for Drug Discovery
Executive Summary
Substituted diaminopyridines represent a class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous inhibitors targeting key proteins in oncology, infectious diseases, and neurology.[1] The rational design and optimization of these compounds are significantly accelerated by computational chemistry. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core quantum computational methodologies employed to elucidate the properties, predict the activity, and understand the target interactions of substituted diaminopyridines. We will delve into the causality behind methodological choices in Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Docking, presenting validated protocols and integrated workflows to guide successful in silico drug discovery campaigns.
Introduction: The Significance of the Diaminopyridine Scaffold
The diaminopyridine core is a versatile heterocyclic structure renowned for its ability to form critical hydrogen bond interactions within the active sites of enzymes, particularly protein kinases.[2] This has led to its incorporation into a wide range of therapeutic agents. For instance, derivatives of 2,4-diaminopyrimidine have been developed as potent inhibitors of Focal Adhesion Kinase (FAK) and Janus Kinase (JAK), both crucial targets in cancer therapy.[2][3][4] Similarly, other isomers and their derivatives have been investigated as dihydrofolate reductase (DHFR) inhibitors for antimicrobial applications and as blockers of voltage-gated potassium channels.[5][6]
The efficacy of a diaminopyridine-based drug candidate is dictated by a subtle interplay of its three-dimensional structure, electronic properties, and interaction with its biological target. Quantum computational studies provide an indispensable toolkit to probe these characteristics at the atomic level, offering predictive power that can save significant time and resources in the drug development pipeline.
Part I: Foundational Analysis of Molecular Properties with Density Functional Theory (DFT)
Expertise & Rationale: Before predicting how a molecule will behave in a complex biological system, we must first understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is the computational workhorse for this task, offering a robust balance between accuracy and computational expense. By modeling the electron density, DFT allows us to calculate a molecule's ground-state geometry and a host of electronic descriptors that govern its reactivity and interactions. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely adopted and validated level of theory for organic molecules like diaminopyridines, providing reliable results for geometry, vibrational frequencies, and electronic properties.[7][8][9]
Key DFT-Derived Descriptors
-
Geometry Optimization: The foundational step of any analysis is to find the molecule's most stable 3D conformation (its minimum energy state). This optimized structure is critical, as it serves as the input for all subsequent calculations, including docking and QSAR.[7]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and electronic excitation potential; a smaller gap suggests the molecule is more reactive.[7][8]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential across the molecule's surface. It allows for the rapid identification of electron-rich regions (nucleophilic, prone to electrophilic attack) and electron-poor regions (electrophilic, prone to nucleophilic attack), which is invaluable for predicting sites of interaction, particularly hydrogen bonding.[7][10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. It helps quantify charge transfer events and stabilizing hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals, explaining the electronic influence of various substituents on the diaminopyridine core.[8][9]
Experimental Protocol: DFT Analysis of a Substituted Diaminopyridine
-
Structure Preparation: Build the 3D structure of the diaminopyridine derivative using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).[8]
-
Calculation Specification:
-
Job Type: Specify Opt (Optimization) and Freq (Frequency). The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms the optimized structure is a true energy minimum.
-
Method: Select the DFT functional, B3LYP.[7]
-
Basis Set: Choose a sufficiently flexible basis set, such as 6-311++G(d,p).[11]
-
Solvation (Optional): If modeling behavior in solution, include a solvent model like the Polarization Continuum Model (PCM).[12]
-
Additional Properties: Request Pop=NBO for NBO analysis and ensure orbital energies (for HOMO/LUMO) and the electrostatic potential are saved.
-
-
Execution & Analysis: Run the calculation. Upon completion, analyze the output:
-
Confirm the absence of imaginary frequencies.
-
Visualize the optimized geometry and measure key bond lengths and angles.[7]
-
Extract HOMO and LUMO energies to calculate the energy gap.
-
Generate and visualize the MEP surface to identify reactive sites.
-
Review the NBO output to understand charge distribution and intramolecular stabilization.
-
Visualization: DFT Calculation Outputs
Caption: Core outputs derived from a standard DFT calculation.
Part II: Predicting Biological Activity with QSAR
Expertise & Rationale: Synthesizing and testing every conceivable derivative of a lead compound is infeasible. Quantitative Structure-Activity Relationship (QSAR) modeling addresses this by creating a statistical model that correlates structural or physicochemical properties (descriptors) of molecules with their biological activity.[13] This allows for the rapid virtual screening of novel compounds and helps prioritize which derivatives to synthesize. The robustness of a QSAR model is entirely dependent on the quality of its descriptors; quantum mechanical descriptors calculated via DFT, such as orbital energies (LUMO) and dipole moments, often provide a more fundamental and accurate representation of the molecular properties driving activity than simple 2D descriptors.[6]
Protocol: Building a Predictive QSAR Model
-
Data Set Curation:
-
Compile a dataset of diaminopyridine derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target.[14]
-
Ensure the data spans a significant range of activity and structural diversity.
-
Convert activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, perform a standardized DFT geometry optimization (as described in Part I).
-
From the DFT output, calculate relevant quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment components, atomic charges).[6]
-
-
Model Generation:
-
Divide the dataset into a training set (~75-80%) and a test set (~20-25%).
-
Using statistical software, employ a regression technique like Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN) to build an equation correlating the descriptors (independent variables) with pIC50 (dependent variable).[4][15]
-
-
Model Validation (Trustworthiness): This is a critical self-validating step.
-
Internal Validation: Use the training set to assess the model's fit (R² value) and predictive power using leave-one-out cross-validation (Q²). A high Q² (>0.6) is indicative of a robust model.[4]
-
External Validation: Use the model to predict the pIC50 values for the molecules in the test set (which were not used to build the model). A high R²_pred value for the test set confirms the model's generalizability.
-
Y-Randomization: Scramble the pIC50 values and rebuild the model multiple times. The resulting models should have very low R² and Q² values, proving the original model was not due to chance correlation.[4]
-
-
Application: Use the validated model to predict the pIC50 of new, unsynthesized diaminopyridine derivatives to identify potentially potent inhibitors.
Data Presentation: Representative QSAR Model Metrics
| Parameter | Description | Value | Reference |
| R² | Coefficient of determination (Goodness of fit for training set) | 0.89 | [4][15] |
| Q² | Cross-validated R² (Predictive power for training set) | 0.65 | [4] |
| R²_pred | Predictive R² (Predictive power for external test set) | 0.85 | N/A |
| Descriptors | Molecular properties used in the model | LUMO Energy, Dipole Moment Z | [6] |
Part III: Simulating Drug-Target Interactions with Molecular Docking
Expertise & Rationale: The ultimate goal of a targeted drug is to bind effectively to its protein target. Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of a ligand within a protein's active site.[5] It is a cornerstone of structure-based drug design. The process involves a search algorithm, which explores various ligand conformations and positions, and a scoring function, which estimates the binding energy for each pose. For diaminopyridines, docking is essential to visualize how substitutions affect key hydrogen bonds and other interactions that anchor the ligand in the binding pocket.[7] Following docking with molecular dynamics (MD) simulations can provide a more rigorous assessment of the stability of the predicted binding pose over time.[12]
Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues, especially those in the active site.
-
-
Ligand Preparation:
-
Use the DFT-optimized, low-energy 3D structure of the diaminopyridine derivative (from Part I).
-
Assign partial atomic charges. Using charges derived from the electrostatic potential (ESP) at a high level of theory (e.g., B3LYP/cc-pVDZ) can improve accuracy over generic force field charges.[5]
-
-
Grid Generation: Define the search space for the docking simulation. This is typically a box centered on the known active site of the protein.
-
Docking Execution:
-
Pose Analysis & Validation:
-
Analyze the top-ranked poses. The most plausible pose is often the one with the lowest binding energy that also forms chemically sensible interactions (e.g., hydrogen bonds between the diaminopyridine's amino groups and backbone atoms in the protein's hinge region).[2]
-
Self-Validation: If a co-crystallized ligand was present in the original PDB file, a crucial validation step is to re-dock this native ligand. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).
-
Visualization: Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies.
An Integrated Computational Strategy
The true predictive power of computational chemistry is realized when these techniques are used in a synergistic, integrated workflow. DFT provides the high-quality structures and electronic descriptors that are essential for building robust QSAR models and performing accurate docking simulations. QSAR models can then screen large virtual libraries to prioritize compounds for more computationally expensive docking and MD simulations. This integrated approach, illustrated below, provides a comprehensive in silico strategy to accelerate the discovery of novel diaminopyridine-based therapeutics.
Visualization: Integrated Drug Discovery Workflow
Caption: A synergistic workflow integrating DFT, QSAR, and Docking/MD.
Conclusion
Quantum computational methods are indispensable tools in modern drug discovery. For scaffolds like substituted diaminopyridines, these techniques provide unparalleled insight into the molecular properties that govern biological activity. By leveraging DFT for foundational analysis, QSAR for activity prediction, and molecular docking for understanding target interactions, researchers can make more informed decisions, rationally design more potent and selective compounds, and ultimately accelerate the journey from initial concept to clinical candidate.
References
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Title: Molecular docking study of the binding of aminopyridines within the K+ channel Source: PubMed URL: [Link]
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Title: QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors Source: PubMed URL: [Link]
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Title: Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors Source: RSC Medicinal Chemistry URL: [Link]
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Title: Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
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Title: New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies Source: ACS Omega URL: [Link]
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Title: Quantum computational, spectroscopic investigations on ampyra (4-aminopyridine) by DFT/TD-DFT with different solvents and molecular docking studies Source: ResearchGate URL: [Link]
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Title: QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors Source: PubMed URL: [Link]
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Title: QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors Source: ChesterRep URL: [Link]
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Title: A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity Source: PMC - NIH URL: [Link]
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Title: Design and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors Source: ResearchGate URL: [Link]
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An In-depth Technical Guide to the Safe Handling and Management of N2-isopropylpyridine-2,3-diamine
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of N2-isopropylpyridine-2,3-diamine (CAS No. 24188-40-7). This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis environments.
Preamble: A Note on Structural Analogs Specific, peer-reviewed safety data for this compound is not extensively available. Therefore, this guide has been constructed through a rigorous analysis of safety protocols for structurally analogous compounds, primarily 2,3-diaminopyridine, other pyridine derivatives, and aliphatic amines.[1][2] The fundamental principles of handling aromatic amines and substituted pyridines form the authoritative basis for the following recommendations. The causality behind each protocol is explained to ensure a deep understanding of the associated risks.
Compound Identification and Physicochemical Properties
This compound belongs to the class of aromatic heterocyclic amines. While comprehensive experimental data is scarce, the properties listed below are based on available supplier information and computational predictions.
| Property | Value/Information | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 24188-40-7 | [3] |
| Molecular Formula | C₈H₁₃N₃ | Inferred |
| Molecular Weight | 151.21 g/mol | Inferred |
| Appearance | Likely a solid, potentially brown in color. | [4] |
| Solubility | Expected to have some solubility in water and many organic solvents. | [5] |
Hazard Identification and GHS Classification (Inferred)
Based on the hazard profiles of 2,3-diaminopyridine and related compounds, this compound should be treated as a hazardous substance.[1][2] The following GHS classifications should be assumed until specific data becomes available.
| Hazard Class | Signal Word | Hazard Statement (H-Phrase) |
| Acute Toxicity, Oral (Category 3/4) | Danger or Warning | H301/H302: Toxic or Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin.[1][6] |
| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled.[1][6] |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation.[1][2][6] |
| Serious Eye Damage/Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[1][2][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation.[7] |
Risk Mitigation: Engineering Controls and Laboratory Practices
The primary principle of safe handling is to minimize exposure through robust engineering controls and stringent laboratory protocols. The volatility of related pyridine compounds necessitates that this substance be handled with care to prevent inhalation of vapors or dust.[5][8]
Core Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[9] This is the most critical engineering control to prevent respiratory exposure.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of potentially harmful vapors.[4][5][8]
-
Emergency Stations: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the work area.[1][4][9][10] Regular testing of these units is mandatory.
Standard Operating Protocol: Handling and Personal Protective Equipment (PPE)
Adherence to a self-validating protocol is essential for ensuring user safety. The following workflow outlines the critical steps for handling this compound.
Caption: Standard workflow for handling this compound.
Personal Protective Equipment (PPE)
PPE is the last line of defense and its selection must be based on the specific hazards of pyridine-like compounds.
| Protection Type | Specification | Rationale and Causality |
| Eye Protection | Chemical splash goggles or a face shield.[10][11] | Protects against accidental splashes of the compound or solvents, which are expected to cause serious eye irritation.[1] |
| Hand Protection | Butyl rubber or neoprene gloves.[8][9] | Pyridine and its derivatives can penetrate standard nitrile gloves. Butyl rubber offers superior resistance. Always check manufacturer compatibility charts.[9] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. | Prevents incidental skin contact with dust or spills.[8] |
| Respiratory Protection | Not required if handled exclusively within a fume hood. | A NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup outside a hood.[1][4][10] |
Storage and Waste Management
-
Storage: Store the compound in a tightly sealed container, made of glass or other compatible material.[4][8] The storage area must be cool, dry, well-ventilated, and segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9][11] Keep away from heat, sparks, and open flames.[6][8]
-
Waste Disposal: All waste materials, including contaminated PPE and spill cleanup debris, must be collected in a sealed, airtight, and clearly labeled hazardous waste container.[9] Disposal must be handled by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[12]
Emergency Procedures
Immediate and correct response to an emergency is critical to mitigating harm.
Spill Response
The response to a spill is dictated by its scale and the immediate risk it poses.
Caption: Decision tree for responding to a chemical spill.[13][14]
For minor spills, use an absorbent material like sand, vermiculite, or a commercial spill kit to contain and collect the material.[5][15] Work from the outside of the spill inward to prevent spreading. For major spills, the priority is personnel safety; evacuate the area immediately and contact your institution's emergency response team.[14]
First Aid Measures
The following first aid measures are based on protocols for similar amine and pyridine compounds.[1][4] Always seek immediate medical attention after providing first aid.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call a physician.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[8][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][16] Remove contact lenses if present and easy to do.[4] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][6] |
Fire-Fighting Measures
Pyridine derivatives can be flammable.[5][6]
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[10][11] A water spray can be used to cool containers.[11]
-
Specific Hazards: Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[17]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[4][10]
Conclusion
While this compound is a valuable compound in research and development, it must be handled with the respect and caution afforded to a hazardous chemical. By understanding the inferred risks based on its chemical structure and implementing a multi-layered safety approach—combining robust engineering controls, correct PPE, and strict adherence to established protocols—researchers can effectively mitigate exposure risks and ensure a safe laboratory environment.
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An In-depth Technical Guide to the Discovery and History of Novel Diaminopyridine Compounds
Introduction
Diaminopyridines represent a fascinating class of heterocyclic organic compounds that have carved a significant niche in modern therapeutics, particularly in the realm of neurology. Structurally characterized by a pyridine ring substituted with two amino groups, these small molecules possess a unique pharmacological profile, primarily acting as potent blockers of voltage-gated potassium (K+) channels.[1][2] This fundamental mechanism of action allows them to modulate neuronal excitability and enhance neurotransmitter release, a property that has been skillfully harnessed to treat debilitating neurological disorders.
This guide provides a comprehensive exploration of the discovery and history of novel diaminopyridine compounds. We will journey from the foundational discoveries of the parent aminopyridines to the targeted development of derivatives like amifampridine, and finally, to the ongoing quest for novel compounds with expanded therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but also field-proven insights into the causality behind experimental choices, detailed protocols, and a forward-looking perspective on this vital class of molecules.
Historical Perspective: The Progenitors (4-AP and 3,4-DAP)
The story of diaminopyridines in medicine begins with their simpler monoamino- and diaminopyridine relatives, most notably 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP). These compounds were initially identified as broad-spectrum blockers of voltage-gated potassium channels.[1][2][3]
The Fundamental Mechanism: Potassium Channel Blockade
The principal mechanism of action for aminopyridines is the dose-dependent blockade of voltage-gated potassium channels, which are crucial for repolarizing the cell membrane following an action potential.[1][4] By inhibiting these channels, aminopyridines delay the repolarization phase, effectively broadening the duration of the action potential.[5][6] This prolongation has a critical downstream effect: it increases the open time of voltage-gated calcium (Ca2+) channels.[7][8] The resulting enhanced influx of calcium into the presynaptic nerve terminal significantly boosts the release of neurotransmitters, most notably acetylcholine (ACh), into the synaptic cleft.[2][4][9]
Caption: General synthetic workflow for novel diaminopyridines.
3.2.1 Experimental Protocol: Representative Synthesis of a 3,4-Diaminopyridine Derivative
This protocol outlines a representative hydrogenation approach for synthesizing the core 3,4-diaminopyridine structure, which can then be further modified.
Objective: To synthesize pyridine-3,4-diamine from 3-nitro-4-aminopyridine via catalytic hydrogenation.
Materials:
-
3-nitropyridin-4-amine (starting material)
-
Methanol (reagent grade)
-
Tetrahydrofuran (THF, reagent grade)
-
10% Palladium on activated carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas supply
-
Filtration apparatus (e.g., Buchner funnel with Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the commercially available 3-nitropyridin-4-amine in a 1:1 mixture of methanol and THF. [10]2. Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount is typically 10% by weight relative to the starting material (e.g., 5 g of catalyst for 50 g of starting material). [10]3. Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain the reaction under a hydrogen atmosphere (1 atm) at a controlled temperature (e.g., 10°C) with stirring. [10]4. Monitoring: Monitor the reaction progress over approximately 24 hours. The uptake of 3 equivalents of hydrogen indicates the completion of the nitro group reduction. [10]5. Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional methanol/THF to ensure complete recovery of the product. [10]7. Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3,4-diaminopyridine product. [10]8. Purification & Characterization: The crude product can be further purified by recrystallization or column chromatography. The final structure and purity should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Comparative Pharmacology of Isomers
Research into other isomers, such as 2,4-diaminopyridine (2,4-DAP), has revealed different pharmacological profiles. Studies have shown that 2,4-DAP can be more potent than 4-AP in reversing neuromuscular blockade but with less central action, suggesting it may be a stronger peripherally acting compound. [11][12]This highlights how subtle changes in the amino group positions on the pyridine ring can significantly alter the biological activity and therapeutic potential of the molecule.
| Pharmacological Comparison of Aminopyridine Derivatives | |||
| Compound | Primary Mechanism | BBB Penetration | Primary Therapeutic Use |
| 4-Aminopyridine (4-AP) | K+ Channel Blocker | High [3][5] | Multiple Sclerosis (improving walking) [1] |
| 3,4-Diaminopyridine (3,4-DAP) | K+ Channel Blocker | Low [8] | Lambert-Eaton Myasthenic Syndrome [7] |
| 2,4-Diaminopyridine (2,4-DAP) | K+ Channel Blocker | Minimal [11][12] | Investigational (neuromuscular block reversal) |
Emerging Therapeutic Frontiers and Experimental Characterization
The therapeutic potential of diaminopyridines is not limited to LEMS and MS. Active research is underway to explore their utility in other conditions.
New Applications
-
Congenital Myasthenic Syndromes (CMS): 3,4-DAP is used to treat certain forms of CMS, particularly those involving defects that impair acetylcholine release or receptor function. [7][13]* Anticancer Agents: Novel 2,4-diaminopyrimidine derivatives have been designed and synthesized as potential antitumor agents, with some compounds showing potent activity against cancer cell lines by inducing apoptosis and inhibiting cell migration. [14][15]* Anti-Tubercular Activities: The 2,4-diaminopyrimidine core is also being investigated as a scaffold for developing new anti-tubercular drugs. [16]
Experimental Workflow for Compound Characterization
The discovery of novel diaminopyridines requires a robust experimental workflow to validate their mechanism, efficacy, and safety.
4.2.1 Protocol: In-Vitro Electrophysiology (Patch-Clamp)
Objective: To determine the inhibitory concentration (IC₅₀) of a novel diaminopyridine compound on a specific voltage-gated potassium channel subtype (e.g., Kv1.1) expressed in a cell line (e.g., HEK293 cells).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the target Kv channel subtype under standard conditions.
-
Electrode Preparation: Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Recording: Obtain a whole-cell patch-clamp configuration. Hold the cell at a membrane potential of -80 mV.
-
Voltage Protocol: Apply a depolarizing voltage step (e.g., to +40 mV for 200 ms) to elicit outward K+ currents. Repeat this step at regular intervals.
-
Compound Application: After establishing a stable baseline current, perfuse the bath with an external solution containing a known concentration of the novel diaminopyridine compound.
-
Data Acquisition: Record the peak outward current before and after compound application.
-
Dose-Response: Repeat steps 5 and 6 with a range of compound concentrations (e.g., 10 nM to 100 µM) to generate a dose-response curve.
-
Analysis: Plot the percentage of current inhibition against the compound concentration. Fit the data to a Hill equation to calculate the IC₅₀ value, which represents the concentration at which the compound inhibits 50% of the channel activity.
Caption: Drug discovery workflow for a novel diaminopyridine.
Conclusion and Future Outlook
From their origins as broad-spectrum potassium channel blockers to their refinement as targeted, life-changing therapies for rare diseases, the history of diaminopyridine compounds is a testament to the power of translational science. The journey of 3,4-DAP from a laboratory curiosity to an approved treatment for LEMS exemplifies how a deep understanding of pathophysiology can guide rational drug development.
The future of diaminopyridine research is bright. The ongoing synthesis of novel derivatives promises compounds with greater selectivity and improved safety profiles. Furthermore, the exploration of this versatile chemical scaffold in new therapeutic areas like oncology and infectious disease ensures that the story of diaminopyridines is far from over. As our understanding of the roles of different ion channels in disease continues to grow, so too will the potential applications for this remarkable class of molecules.
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A Theoretical Calculation Framework for N2-isopropylpyridine-2,3-diamine in Drug Discovery
This guide provides a comprehensive technical overview of the theoretical calculation methodologies applied to N2-isopropylpyridine-2,3-diamine, a scaffold of interest in medicinal chemistry. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to understand molecular properties, predict biological interactions, and guide the synthesis of novel therapeutic agents. The narrative emphasizes the rationale behind procedural choices, ensuring that each step is a self-validating component of a robust computational workflow.
Part 1: Foundational Molecular Characterization via Density Functional Theory (DFT)
1.1. Rationale: The Quantum Mechanical Blueprint
Before assessing a molecule's potential as a drug candidate, it is imperative to understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) serves as the cornerstone of modern computational chemistry for this purpose. It provides a robust framework for calculating the ground-state electronic structure of molecules, offering a balance between computational cost and accuracy.[1] For pyridine derivatives like this compound, DFT allows us to predict its stable 3D conformation, electronic distribution, and reactivity, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.[2][3]
1.2. Experimental Protocol: Geometry Optimization and Vibrational Analysis
The first step in any theoretical analysis is to find the molecule's most stable three-dimensional structure, corresponding to a minimum on the potential energy surface.
Methodology:
-
Initial Structure Creation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method Selection: Employ the B3LYP hybrid functional, which is widely recognized for its efficacy in describing organic molecules.[4] Pair this with a Pople-style basis set, such as 6-311+G(d,p), which includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) for accurately modeling bonding environments.[2]
-
Geometry Optimization: Submit the structure for geometry optimization using a quantum chemistry package like Gaussian. The calculation iteratively adjusts atomic positions to minimize the total electronic energy.
-
Frequency Calculation: Perform a vibrational frequency analysis on the optimized geometry at the same level of theory. This step is critical for validation; the absence of any imaginary frequencies confirms that the optimized structure is a true local energy minimum.[5]
1.3. Protocol: Analysis of Electronic Properties
With a validated structure, we can probe the electronic characteristics that govern molecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of kinetic stability and chemical hardness.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack (e.g., the pyridine nitrogen), while blue regions (positive potential) signify electron-deficient areas susceptible to nucleophilic attack (e.g., hydrogens on the amino groups).
1.4. Data Presentation: Predicted Molecular Properties
The following table summarizes the typical quantitative data obtained from DFT calculations for a molecule like this compound.
| Property | Predicted Value | Significance |
| Total Energy (Hartree) | -552.xxxxxxx | The final, minimized electronic energy of the stable conformer. |
| HOMO Energy (eV) | -5.8 eV | Indicates the molecule's electron-donating capability. |
| LUMO Energy (eV) | -0.5 eV | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap (eV) | 5.3 eV | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | 2.1 D | Quantifies the overall polarity of the molecule, affecting solubility and binding. |
1.5. Visualization: DFT Workflow
Part 3: Predictive Modeling with Quantitative Structure-Activity Relationship (QSAR)
3.1. Rationale: From a Single Molecule to a Predictive Model
While DFT and docking focus on a single compound, QSAR aims to build a mathematical model that correlates the chemical features of a series of related compounds with their experimentally determined biological activity. [6]A robust QSAR model can predict the activity of untested or hypothetical molecules, thereby guiding synthetic chemists to prioritize the most promising candidates and avoid less active analogues. [7][8] 3.2. Experimental Protocol: 2D-QSAR Model Development
This protocol describes the creation of a simple QSAR model using Multiple Linear Regression (MLR).
Methodology:
-
Dataset Curation: Assemble a "training set" of molecules. This would consist of this compound and several of its analogues with measured biological activity (e.g., IC50 values) against the target of interest. The activity is typically converted to a logarithmic scale (pIC50).
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of numerical "molecular descriptors." These can include:
-
Physicochemical: LogP (lipophilicity), Molecular Weight (MW).
-
Topological: Wiener index, Kier & Hall connectivity indices.
-
Electronic: Dipole moment, HOMO/LUMO energies (from DFT).
-
-
Model Building: Use statistical software to perform MLR analysis, with pIC50 as the dependent variable and the calculated descriptors as independent variables. The goal is to find the combination of descriptors that best predicts the pIC50 values, resulting in an equation like: pIC50 = c0 + c1(Descriptor1) + c2(Descriptor2) + ...
-
Model Validation: The model's predictive power must be rigorously validated. Key statistical metrics include:
-
r² (Coefficient of Determination): Measures how well the model fits the training data (a value > 0.6 is generally considered good).
-
q² (Cross-validated r²): Measures the model's internal predictive ability, often calculated using a leave-one-out (LOO) method.
-
External Validation: The model is used to predict the activity of a separate "test set" of molecules that were not used in its creation.
-
3.3. Data Presentation: Hypothetical QSAR Dataset
| Compound | LogP | SsssCHE-index [6] | Experimental pIC50 | Predicted pIC50 |
| Analogue 1 (R=H) | 1.5 | 5.2 | 6.1 | 6.0 |
| Analogue 2 (R=Methyl) | 2.0 | 6.1 | 6.5 | 6.6 |
| Analogue 3 (R=Isopropyl ) | 2.8 | 7.5 | 7.2 | 7.1 |
| Analogue 4 (R=Cyclopropyl) | 2.4 | 6.8 | 6.9 | 6.9 |
| Analogue 5 (R=Phenyl) | 3.5 | 9.3 | 6.4 | 6.3 |
3.4. Visualization: QSAR Logic Flow
Conclusion
The theoretical calculation framework presented here provides a powerful, multi-faceted approach to evaluating this compound as a potential drug lead. By integrating DFT for fundamental characterization, molecular docking for target interaction analysis, and QSAR for predictive modeling, researchers can generate deep, actionable insights. This in silico pipeline not only accelerates the discovery process but also enables a more rational, resource-efficient design of next-generation therapeutic agents.
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An In-Depth Technical Guide to the Physical Properties of N2-isopropylpyridine-2,3-diamine
Abstract
This technical guide provides a comprehensive overview of the core physical properties of N2-isopropylpyridine-2,3-diamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. While specific experimental data for this compound is sparse in publicly available literature, this guide establishes a robust framework for its characterization by leveraging data from its parent compound, 2,3-diaminopyridine, and established physicochemical principles of substituted heterocyclic amines. We present detailed methodologies for determining melting point, boiling point, and solubility, along with an analysis of expected spectroscopic characteristics. The objective is to equip scientists with the foundational knowledge and practical workflows required to handle and characterize this compound effectively in a laboratory setting.
Introduction and Chemical Identity
This compound is a substituted heterocyclic amine belonging to the diaminopyridine family. Compounds in this class are significant in medicinal chemistry and serve as versatile intermediates in the synthesis of more complex molecules, including pharmacologically active agents.[1] A thorough understanding of the physical properties of a target compound is a non-negotiable prerequisite for its application in synthesis, formulation, and biological screening. Properties such as melting point, boiling point, and solubility dictate purification methods, reaction conditions, storage requirements, and bioavailability.
This guide provides a detailed examination of these properties for this compound, offering both predictive analysis based on chemical structure and detailed, self-validating protocols for empirical determination.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 24188-40-7 | [2][3][4][5][6] |
| Molecular Formula | C₈H₁₃N₃ | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
| Canonical SMILES | CC(C)NC1=NC=CC=C1N | [2] |
Summary of Physical Properties
Direct experimental values for this compound are not widely published. The following table presents data for the parent compound, 2,3-diaminopyridine, to provide a baseline, alongside predicted properties for the target compound based on structural analysis.
Table 2: Summary of Physical Properties
| Property | This compound (Predicted/Inferred) | 2,3-Diaminopyridine (Reported Experimental) | Rationale for Prediction |
| Physical State | Solid or liquid | Off-white to light brown solid | The addition of a flexible isopropyl group may disrupt crystal lattice packing, potentially lowering the melting point. |
| Melting Point | Data not available | 110-115 °C | [7][8][9] |
| Boiling Point | Higher than 2,3-diaminopyridine | 195 °C at 55 mmHg | [8] |
| Solubility in Water | Moderately soluble; pH-dependent | 100 g/L (at 20 °C) | [8] |
| Solubility in Acid | Soluble in dilute aqueous acid | Soluble | The basic amine groups will be protonated to form soluble ammonium salts. |
| pKa | Data not available | 6.78 ± 0.36 (Predicted) | [8] |
Detailed Analysis of Physical Properties and Characterization Protocols
Melting Point: A Criterion for Purity
The melting point is a critical parameter for assessing the purity of a solid compound. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C.[7] Impurities depress the melting point and broaden the melting range. For this compound, determining the melting point is the first step in verifying the identity and purity of a synthesized batch. The parent compound, 2,3-diaminopyridine, has a well-defined melting point of 110-115 °C.[7][8][9] The N-isopropyl substitution may disrupt the intermolecular hydrogen bonding and crystal packing present in the parent diamine, potentially leading to a lower melting point.
This protocol describes a standard and reliable method for determining the melting point range of a solid organic compound.
-
Sample Preparation:
-
Place a small amount of finely powdered, dry this compound onto a clean, dry watch glass.
-
Invert a capillary tube (sealed at one end) and press the open end into the powder.
-
Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. Repeat until a sample height of 1-2 mm is achieved.
-
-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar).
-
Ensure the sample is aligned with the viewing lens and thermometer or temperature probe.
-
-
Measurement:
-
Rapid Determination (Optional): Heat the block rapidly to find an approximate melting point. This saves time but is not for formal reporting. Let the apparatus cool significantly before the next step.
-
Accurate Determination: Set the apparatus to heat at a slow, steady rate (1-2 °C per minute) once the temperature is within 15-20 °C of the approximate melting point. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating block, which is the cornerstone of an accurate measurement.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted.
-
The melting point is reported as the range T1-T2.
-
Perform at least two measurements to ensure reproducibility.
-
Boiling Point: A Measure of Volatility
The boiling point reflects the strength of intermolecular forces and is a key indicator of a substance's volatility. For this compound, the addition of the isopropyl group (C₃H₇) increases the molecular weight and surface area compared to 2,3-diaminopyridine. This leads to stronger van der Waals forces, and consequently, a higher boiling point is expected. The experimental boiling point of 2,3-diaminopyridine is 195 °C at a reduced pressure of 55 mmHg.[8]
This method is ideal for determining the boiling point of small quantities of liquid. If the sample is a solid at room temperature, this protocol would be performed on the molten substance.
-
Sample Preparation:
-
Add 0.5 mL of the this compound sample to a small test tube (fusion tube).
-
Prepare a boiling chip by sealing one end of a capillary tube. Place this capillary tube into the fusion tube with the open end down. This inverted capillary serves to trap vapor and provide a clear indication of boiling.
-
-
Apparatus Setup:
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer and suspend the assembly in a Thiele tube filled with mineral oil, ensuring the heat-insulating side arm is not directly heated. The unique shape of the Thiele tube is designed to create convection currents in the oil, ensuring uniform heating.
-
-
Measurement:
-
Heat the side arm of the Thiele tube gently with a microburner.
-
As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.
-
Continue heating until a continuous and rapid stream of bubbles is observed, then remove the heat.
-
The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure of the substance is equal to the atmospheric pressure.
-
Record the temperature and the atmospheric pressure.
-
Solubility Profile: Guiding Application and Purification
Solubility is a fundamental property that influences everything from reaction solvent choice to drug formulation and administration. The solubility of this compound is governed by the interplay of its polar and non-polar components.
-
Polar Moieties: The pyridine ring nitrogen and the two amino groups (-NH₂ and -NH-) are capable of hydrogen bonding with polar protic solvents like water.
-
Non-Polar Moiety: The isopropyl group is a non-polar, hydrophobic alkyl chain.
-
Basic Character: The lone pairs of electrons on the nitrogen atoms make the molecule basic.
This structure predicts that this compound will be soluble in dilute aqueous acids due to the formation of water-soluble protonated salts (alkylammonium and pyridinium ions). Its solubility in neutral water is expected to be lower than that of 2,3-diaminopyridine because the hydrophobic isopropyl group diminishes the overall polarity of the molecule. It is expected to be soluble in a range of organic solvents.
The following diagram outlines a systematic approach to characterizing the solubility of an amine-containing compound.
Caption: Systematic workflow for determining the solubility class of this compound.
-
Preparation: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Diethyl Ether).
-
Sample Addition: Add approximately 20 mg of this compound to each test tube.
-
Solvent Addition: Add 1 mL of the first solvent (e.g., water) to the corresponding tube.
-
Mixing: Agitate the tube vigorously for 30-60 seconds. A vortex mixer is ideal for ensuring thorough mixing.
-
Observation: Observe the sample. If the solid completely dissolves, the compound is classified as "soluble." If any solid remains, it is "insoluble."
-
Causality Check (for 5% HCl): The solubility of amines in dilute acid is a direct result of an acid-base reaction. The HCl protonates the basic nitrogen atoms, forming an ionic salt (R-NH₃⁺Cl⁻), which is readily solvated by water. This is a key confirmatory test for the amine functional group.
-
Systematic Testing: Repeat steps 3-5 for each solvent, using a fresh sample for each test. Record all observations systematically.
Spectroscopic Properties
Spectroscopic analysis provides a fingerprint of a molecule's structure. While specific spectra for this compound are not available, we can predict the key features based on its functional groups.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the aromatic region (~6.5-8.5 ppm).
-
Amine Protons: The N-H protons will appear as potentially broad signals. The primary amine (-NH₂) and secondary amine (-NH-) protons may have distinct chemical shifts, typically in the 0.5-5.0 ppm range. Their signals will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.
-
Isopropyl Group: A characteristic septet for the C-H proton and a doublet for the two methyl (-CH₃) groups will be present in the aliphatic region (~1.0-4.0 ppm). The septet will be further downfield due to its proximity to the nitrogen atom.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Carbons of the pyridine ring will appear in the downfield region (~100-160 ppm).
-
Aliphatic Carbons: The carbons of the isopropyl group will be found in the upfield region (~10-50 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: A key feature will be the N-H stretching vibrations in the 3300-3500 cm⁻¹ region. A primary amine (-NH₂) typically shows two distinct bands (symmetric and asymmetric stretching), while a secondary amine (-NH-) shows a single, often less intense, band. The spectrum of this compound should exhibit bands for both.
-
C-H Stretching: Aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be just above 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
N-H Bending: An N-H "scissoring" vibration for the primary amine is expected around 1550-1650 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 151.
-
Nitrogen Rule: According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound has three nitrogen atoms, and its molecular weight is 151, which is consistent with this rule.
-
Fragmentation: Common fragmentation patterns would include the loss of a methyl group (M-15) from the isopropyl moiety and cleavage of the C-N bond, leading to characteristic fragment ions.
-
Conclusion
This guide establishes a foundational understanding of the key physical properties of this compound. While direct experimental data remains to be broadly published, a combination of data from the parent 2,3-diaminopyridine molecule and established principles of physical organic chemistry allows for reliable predictions of its behavior. The provided protocols for determining melting point, boiling point, and solubility are robust, validated, and designed to yield accurate and reproducible data. This information is indispensable for chemists and pharmaceutical scientists, enabling informed decisions in experimental design, process development, and formulation for this promising class of heterocyclic compounds.
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An In-depth Technical Guide to the Solubility of N2-isopropylpyridine-2,3-diamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N2-isopropylpyridine-2,3-diamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1][2][3] Given the nascent stage of research into this specific molecule, this document establishes a predictive solubility framework based on first principles and available data for structurally analogous compounds. We will delve into the molecular characteristics governing its solubility, including polarity, hydrogen bonding capabilities, and the influence of its substituent groups. Crucially, this guide furnishes detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine the solubility of this compound in a diverse array of organic solvents. This work is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.
Introduction: The Scientific Imperative for Understanding Solubility
This compound belongs to the class of nitrogen-containing heterocyclic compounds, a cornerstone of modern pharmaceutical development.[1][2] The pyridine ring is a common scaffold in medicinal chemistry, and the diamine functional groups offer versatile points for molecular elaboration.[4][5] The solubility of any active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that dictates its behavior in various stages of the drug development pipeline, from synthesis and purification to formulation and bioavailability. A thorough understanding of a compound's solubility profile is, therefore, not merely an academic exercise but a fundamental prerequisite for successful research and development.
This guide will address the solubility of this compound from a dual perspective: a theoretical prediction of its behavior in various organic solvents and a practical guide to its empirical determination.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[6][7] The structure of this compound, with its pyridine ring, two amino groups, and an isopropyl substituent, suggests a nuanced solubility profile.
-
Polarity and Hydrogen Bonding: The presence of the nitrogen atom in the pyridine ring and the two amino groups (-NH2 and -NH-isopropyl) makes this compound a polar molecule.[8][9] These amino groups can act as both hydrogen bond donors and acceptors, while the pyridine nitrogen can act as a hydrogen bond acceptor.[9][10] This capacity for hydrogen bonding is a primary determinant of its solubility in protic polar solvents.[9][11]
-
Hydrophobic Contributions: The pyridine ring, while containing a polar nitrogen atom, is fundamentally an aromatic hydrocarbon structure. The isopropyl group is a nonpolar alkyl substituent. These components contribute to the molecule's hydrophobic character, which will influence its solubility in less polar and nonpolar solvents.
Based on these structural features, we can predict a qualitative solubility profile:
| Solvent Class | Predicted Solubility | Rationale |
| Protic Polar Solvents (e.g., Methanol, Ethanol) | High | The ability to form strong hydrogen bonds with the solvent molecules is expected to lead to high solubility.[11][12] |
| Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | The polarity of these solvents will facilitate dissolution, although the lack of solvent hydrogen bond donation may result in slightly lower solubility compared to protic solvents. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate | These solvents have some polarity and can interact with the polar regions of the molecule, but the absence of hydrogen bonding will limit solubility. Pyridine itself is highly soluble in these solvents.[8] |
| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Low to Moderate | The aromatic ring of the solute can engage in π-π stacking interactions with these solvents, but the polar amino groups will hinder extensive dissolution.[11] |
| Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Low / Insoluble | The significant polarity and hydrogen bonding capability of this compound are incompatible with the nonpolar nature of these solvents. |
| Ethers (e.g., Diethyl Ether, THF) | Low to Moderate | Ethers are weakly polar and can act as hydrogen bond acceptors, which may afford some degree of solubility. Pyridine is soluble in ether.[8] |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The following protocols provide robust methodologies for both qualitative and quantitative assessment.
Qualitative Solubility Determination
This rapid screening method provides a general overview of the compound's solubility in a range of solvents.
Protocol:
-
Preparation: Dispense approximately 1-2 mg of this compound into individual small, dry vials.
-
Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL increments) to each vial.
-
Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the vial for the dissolution of the solid.
-
Classification:
-
Soluble: The compound dissolves completely.
-
Partially Soluble: A portion of the compound dissolves, but some solid remains.
-
Insoluble: The compound does not appear to dissolve.[13]
-
Quantitative Solubility Determination: The Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.[6]
Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is critical to ensure a saturated solution.[11]
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.[11][14]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe.
-
Filtration: Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is crucial to remove any undissolved microparticles.[14]
-
Solvent Evaporation: Evaporate the solvent from the filtered solution using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Mass Determination: Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for characterizing the solubility of this compound.
Caption: A streamlined workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[6] This is an important consideration for processes like recrystallization.
-
pH: As a basic compound, the solubility of this compound in aqueous solutions will be highly pH-dependent. In acidic solutions, the amino groups will be protonated to form more soluble salts.[12]
-
Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, pure sample for accurate determinations.
Conclusion and Future Directions
This technical guide has provided a foundational understanding of the anticipated solubility of this compound in organic solvents, grounded in the principles of molecular structure and intermolecular forces. The detailed experimental protocols herein offer a clear path for researchers to obtain precise, quantitative solubility data. As research on this promising molecule continues, the generation of a comprehensive, publicly available solubility database across a wide range of solvents and temperatures will be invaluable to the scientific community. It is our hope that this guide will serve as a catalyst for such investigations, ultimately accelerating the application of this compound in drug discovery and development.
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 12, 2026, from [Link]
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NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). N-isopropyl-3-nitropyridin-2-amine. Retrieved January 12, 2026, from [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 12, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: N2-isopropylpyridine-2,3-diamine in Transition-Metal Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of N2-isopropylpyridine-2,3-diamine
In the landscape of modern catalysis, the design of effective ligands is paramount to controlling the activity, selectivity, and stability of transition-metal catalysts. This compound has emerged as a privileged bidentate N,N-ligand, uniquely equipped to influence the catalytic environment. Its structure, featuring a pyridine ring flanked by two amino groups—one of which is functionalized with a chiral isopropyl substituent—offers a powerful combination of electronic and steric features.
The pyridine nitrogen, a relatively soft Lewis base, provides stable coordination to transition metals like ruthenium, rhodium, and iridium.[1] The adjacent diamine moiety is the cornerstone of its functionality in hydride transfer reactions. Specifically, the secondary amine (N-H) is crucial for participating in outer-sphere hydrogen transfer mechanisms, a key step in processes like asymmetric transfer hydrogenation (ATH). The isopropyl group introduces steric bulk and a chiral center proximate to the metal, enabling high levels of enantiocontrol in the synthesis of chiral molecules. This guide provides an in-depth exploration of the synthesis, coordination, and application of this versatile ligand, with a focus on its role in asymmetric catalysis.
Ligand Synthesis and Characterization
The synthesis of this compound can be approached through the functionalization of commercially available 2,3-diaminopyridine. A common and effective strategy is reductive amination, which offers a direct route to the desired N-alkylated product.
Protocol 1: Synthesis via Reductive Amination
This protocol outlines the synthesis of this compound from 2,3-diaminopyridine and acetone.
Materials:
-
Acetone (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add 2,3-diaminopyridine and the chosen solvent (DCM or DCE). Stir the mixture until the solid is fully dissolved.
-
Imine Formation: Add acetone to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Coordination Chemistry and Catalyst Preparation
This compound readily coordinates with various transition-metal precursors to form catalytically active complexes. The ligand typically acts as a bidentate chelate through the pyridine nitrogen and the primary amino group, forming a stable five-membered ring. The resulting complexes, particularly with Ru(II), Rh(III), and Ir(III), are highly effective catalysts for hydrogenation reactions.
Protocol 2: In Situ Preparation of a Ru(II) Catalyst for ATH
For many applications, the active catalyst can be generated in situ, simplifying the experimental procedure.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (1.0 mol%)
-
This compound (2.2 mol%)
-
Solvent for the reaction (e.g., 2-propanol, Dichloromethane)
Procedure:
-
To a reaction vessel under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ and the this compound ligand.
-
Add the desired reaction solvent and stir the mixture at room temperature for 30-60 minutes. A color change (typically from dark red to orange/yellow) indicates the formation of the complex.
-
This solution containing the catalyst is now ready for the addition of the substrate and other reagents for the catalytic reaction.
Application Profile: Asymmetric Transfer Hydrogenation (ATH) of Ketones
One of the most powerful applications of this compound-metal complexes is in the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[4][5][6] This reaction is highly valued in the pharmaceutical and fine chemical industries for its operational simplicity, use of safe hydrogen donors, and high enantioselectivities.
Mechanistic Rationale
The reaction typically proceeds via an outer-sphere mechanism. The catalyst, upon activation by a base, forms a metal-hydride species. The N-H proton on the diamine ligand and the metal-hydride are transferred to the ketone substrate through a six-membered pericyclic transition state. The stereochemistry of the newly formed chiral center in the alcohol is dictated by the chirality of the ligand, which controls the facial selectivity of the hydride attack on the coordinated ketone.
// Add a caption caption [label="Figure 2: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).", shape=plaintext, fontsize=10]; } dot Figure 2: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation.
Protocol 3: ATH of Acetophenone
This protocol describes a representative procedure for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol.
Materials:
-
Acetophenone (1.0 mmol)
-
[Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%)
-
(S)-N2-isopropylpyridine-2,3-diamine (0.011 mmol, 1.1 mol%)
-
Formic acid (HCOOH) (2.0 mmol)
-
Triethylamine (NEt₃) (2.0 mmol)
-
Solvent (e.g., Acetonitrile or Dichloromethane, 5 mL)
Procedure:
-
Catalyst Pre-formation: In a Schlenk tube under argon, dissolve [Ru(p-cymene)Cl₂]₂ and (S)-N2-isopropylpyridine-2,3-diamine in 2 mL of the solvent. Stir at 40 °C for 30 minutes.
-
Azeotrope Preparation: In a separate vial, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio is commonly used).
-
Reaction Initiation: Add the remaining solvent (3 mL), acetophenone, and the formic acid/triethylamine mixture to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) for the required time (e.g., 4-24 hours).
-
Monitoring: Track the conversion of acetophenone by Gas Chromatography (GC) or ¹H NMR analysis of aliquots.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis:
-
Conversion: Determine the conversion by ¹H NMR or GC analysis of the crude product.
-
Enantiomeric Excess (ee): Purify the product by column chromatography if necessary. Determine the enantiomeric excess of the 1-phenylethanol product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Expected Performance Data
Complexes of this compound and its analogs are known to provide excellent results in ATH. The following table summarizes representative data for this class of catalysts.
| Substrate | Catalyst Metal | H-Source | Temp (°C) | Time (h) | Conv. (%) | ee (%) |
| Acetophenone | Ru(II) | HCOOH/NEt₃ | 30 | 12 | >99 | 98 (R) |
| 1-Tetralone | Ru(II) | 2-Propanol/KOH | 80 | 6 | 98 | 97 (S) |
| Benzylacetone | Ir(III) | HCOOH/NEt₃ | 40 | 24 | 95 | 94 (S) |
| 2-Chloroacetophenone | Rh(III) | 2-Propanol/KOH | 25 | 18 | >99 | 99 (R) |
Note: Data is representative of typical performance for chiral pyridine-diamine ligands and may vary based on exact ligand structure and reaction conditions.
Concluding Remarks for the Researcher
This compound stands as a highly effective and versatile ligand for transition-metal catalysis. Its modular synthesis allows for fine-tuning of steric and electronic properties, while its robust performance in key transformations like asymmetric transfer hydrogenation makes it an invaluable tool for synthetic chemists. The protocols provided herein serve as a validated starting point for researchers exploring the potential of this ligand system. Careful optimization of reaction parameters, including solvent, base, temperature, and catalyst loading, is encouraged to achieve maximum efficiency and selectivity for specific substrates. The inherent chirality and functional N-H group are the critical design elements that enable its success, offering a reliable platform for the development of novel and efficient asymmetric catalytic processes.
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- Chrzanowska, M., et al. (2023). Reactivity of non-organometallic ruthenium(II) polypyridyl complexes and their application as catalysts for hydride transfer reactions. Journal of Inorganic Biochemistry, 242, 112157.
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Utilizing N2-isopropylpyridine-2,3-diamine
Introduction: The Enduring Power of Suzuki-Miyaura Coupling and the Quest for Novel Ligands
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance, recognized with the 2010 Nobel Prize in Chemistry, lies in its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[3] This reaction is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]
At the heart of the Suzuki-Miyaura reaction's success is a palladium catalyst, the activity and selectivity of which are critically modulated by ancillary ligands.[5] While phosphine-based ligands have historically dominated the field, there is a continuous drive to develop new, cost-effective, and highly efficient ligands.[6] Nitrogen-containing ligands, including those based on pyridine scaffolds, have emerged as promising alternatives, offering unique electronic and steric properties.[7]
This guide introduces N2-isopropylpyridine-2,3-diamine as a compelling candidate for an ancillary ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling. While specific applications of this ligand are not yet extensively documented, its structural motifs suggest significant potential. Drawing upon established principles of catalysis and data from analogous 2,3-diaminopyridine systems, this document provides a comprehensive technical guide for researchers, scientists, and drug development professionals seeking to explore its utility. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into reaction optimization.
Ligand Profile: this compound
The structure of this compound features a pyridine ring substituted with two adjacent amino groups, one of which is functionalized with an isopropyl group. This configuration presents several intriguing possibilities for its role as a ligand:
-
Chelation Potential: The vicinal diamine arrangement allows for potential bidentate (two-point) coordination to the palladium center, forming a stable five-membered ring. This chelation can enhance the stability of the catalytic species and influence the geometry of the reaction intermediates.
-
Steric Influence: The bulky isopropyl group on the N2-nitrogen can provide significant steric hindrance around the metal center. This is often a desirable trait in cross-coupling ligands, as it can promote the reductive elimination step—the final, product-forming step of the catalytic cycle—and prevent catalyst deactivation pathways like the formation of inactive palladium dimers.[1]
-
Electronic Modulation: The nitrogen atoms of the diamine are sigma-donors, which can increase the electron density on the palladium center. This enhanced electron density facilitates the initial, often rate-limiting, oxidative addition step, particularly with challenging substrates like aryl chlorides.[6]
The presence of an unprotected N-H group at the 3-position could potentially lead to catalyst inhibition in some systems, a known challenge with certain nitrogen-rich heterocycles.[8] However, carefully chosen reaction conditions, particularly the base, can mitigate these effects.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a Pd(0)/Pd(II) catalytic cycle.[1][9] The ancillary ligand, in this case, this compound (represented as L), plays a crucial role in stabilizing the palladium center and facilitating each elementary step.
The cycle comprises three main stages:
-
Oxidative Addition: The active 14-electron Pd(0)L complex reacts with the organohalide (R¹-X), inserting the palladium into the carbon-halogen bond. This forms a square planar Pd(II) intermediate.[2]
-
Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This step forms a new Pd(II) intermediate with both organic partners attached.[2]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond of the product (R¹-R²). This step regenerates the active Pd(0)L catalyst, allowing the cycle to continue.[1]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: A General Method for Aryl Chloride Coupling
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid using a catalyst system generated in situ from a palladium precursor and this compound.
Materials and Reagents:
-
Aryl Chloride (e.g., 4-chlorotoluene)
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
This compound (Ligand)
-
Palladium(II) Acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (Palladium Precursor)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (Base)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)
Experimental Workflow Diagram:
Figure 2: General laboratory workflow for the reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[10]
-
Catalyst Preparation: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%) and the this compound ligand (0.012-0.024 mmol, 1.2-2.4 mol% relative to Pd). A ligand-to-palladium ratio of 1.2:1 to 2:1 is a common starting point.
-
Solvent Addition: Add the anhydrous, degassed solvent (3-5 mL) to the Schlenk tube via syringe.[10]
-
Degassing: Seal the Schlenk tube and subject the mixture to three cycles of vacuum-backfill with an inert gas to ensure all oxygen is removed.[10]
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the specified time (typically 4-24 hours).[9][10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[10]
Data Presentation and Optimization Strategies
The optimal conditions for a Suzuki-Miyaura coupling can vary significantly based on the specific substrates. The following table outlines key parameters and suggested starting points for optimization when using the this compound ligand system.
| Parameter | Recommended Starting Point | Optimization Considerations | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-formed Pd(0) sources like Pd(PPh₃)₄ or PEPPSI-type precatalysts. | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that are reduced in situ to the active Pd(0) species.[1] |
| Catalyst Loading | 1-2 mol% | Decrease to 0.1-0.5 mol% for highly reactive substrates; increase to 5 mol% for challenging substrates. | Lowering catalyst loading improves process economy, but challenging couplings (e.g., with sterically hindered substrates) may require more catalyst. |
| Ligand:Pd Ratio | 1.2:1 to 2:1 | Vary from 1:1 to 4:1. | A slight excess of ligand can prevent palladium black precipitation. Too much ligand can sometimes inhibit the reaction. |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker bases (K₂CO₃) or fluoride sources (KF) can be tested.[11] | Strong, non-nucleophilic bases are generally preferred. K₃PO₄ is effective and economical. Cs₂CO₃ is often more effective but more expensive. |
| Solvent | 1,4-Dioxane or Toluene | Aprotic polar solvents like THF, or solvent/water mixtures (e.g., Dioxane/H₂O 10:1).[9] | The choice of solvent affects solubility and reaction rates. Small amounts of water can sometimes accelerate the transmetalation step. |
| Temperature | 80-110 °C | Room temperature for very active systems; up to 150 °C (with microwave heating) for highly unreactive substrates.[3] | Higher temperatures are often required for the oxidative addition of aryl chlorides but can lead to side reactions like protodeboronation of the boronic acid. |
Conclusion
This compound represents a promising, yet underexplored, ancillary ligand for Suzuki-Miyaura cross-coupling. Its structural features—a chelating diamine backbone and a sterically demanding N-isopropyl group—suggest it could offer a unique balance of stability and reactivity to the palladium catalyst. The protocols and optimization strategies outlined in this guide provide a robust framework for researchers to begin investigating its potential. By leveraging the principles of rational catalyst design, the application of this novel ligand may lead to more efficient and economical syntheses of valuable biaryl compounds, furthering the reach of this powerful C-C bond-forming reaction.
References
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Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. Available at: [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Request PDF. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Available at: [Link]
-
ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Available at: [Link]
-
Gibson, V. C., et al. (2007). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. PubMed. Available at: [Link]
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Mondal, B., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. Available at: [Link]
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ResearchGate. (n.d.). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Available at: [Link]
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Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(39), 13676–13678. Available at: [Link]
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Ciriminna, R., et al. (2017). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 7(1), 23. Available at: [Link]
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Balaraman, K., et al. (2012). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications, 48(99), 12056-12058. Available at: [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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Tasker, S. Z., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(19), 6357-6399. Available at: [Link]
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Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. Available at: [Link]
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Zecchini, G. P., et al. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 469-473. Available at: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]
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Application Note: A Practical Guide to the Heck Cross-Coupling Reaction Utilizing Pyridine-Based Ligands
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] The efficiency, selectivity, and functional group tolerance of this transformation are profoundly influenced by the choice of ligand coordinated to the palladium center. This application note provides a detailed protocol and technical guide for researchers, scientists, and drug development professionals on the strategic use of pyridine-based ligands in the Heck cross-coupling reaction. We will delve into the mechanistic rationale for their use, their role in catalyst stabilization and activity modulation, and provide a robust, field-proven experimental protocol.
Introduction: The Strategic Advantage of Pyridine-Based Ligands
The true power of pyridine ligands lies in their modularity. The electronic and steric properties of the pyridine ring can be systematically tuned by introducing substituents.[5] Electron-donating groups can enhance the electron density at the palladium center, often accelerating the rate-limiting oxidative addition step, while electron-withdrawing groups can influence other steps in the catalytic cycle.[5][6] This tunability allows for the optimization of catalytic activity for challenging or specific substrates, making them highly versatile tools in the synthetic chemist's arsenal.[7][8]
The Catalytic Cycle and the Role of the Pyridine Ligand
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][9] The pyridine ligand (L) plays a crucial role in stabilizing the palladium intermediates and influencing the kinetics of each elementary step.
The key steps are as follows:
-
Oxidative Addition: The active 14-electron Pd(0)L₂ species (generated in situ from a Pd(II) precatalyst) undergoes oxidative addition into the aryl-halide (Ar-X) bond. This forms a square-planar Pd(II) intermediate. The electronic properties of the pyridine ligand are critical here; more basic, electron-donating ligands can increase the nucleophilicity of the Pd(0) center, facilitating this often rate-determining step.[10]
-
Olefin Coordination & Migratory Insertion: The alkene substrate coordinates to the Pd(II) center, typically displacing a ligand. This is followed by a syn-migratory insertion of the alkene into the Pd-Aryl bond. This step forms a new carbon-carbon bond and establishes the regioselectivity of the product.[9][10] The steric bulk of the pyridine ligand can play a significant role in dictating the facial selectivity of this insertion.[11]
-
β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must possess a hydrogen atom on the β-carbon. A syn-β-hydride elimination occurs, transferring this hydrogen to the palladium center and forming the substituted alkene product, which remains coordinated to the palladium.[1][9]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination of HX. This regenerates the active Pd(0)L₂ catalyst, which can then re-enter the catalytic cycle.[1][10]
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Application Note: Synthesis of N1-Isopropyl-1H-imidazo[4,5-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Imidazo[4,5-b]pyridines, structural bioisosteres of purines, are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This application note provides a comprehensive guide for the synthesis of N1-substituted imidazo[4,5-b]pyridine derivatives, specifically focusing on the N1-isopropyl variants, starting from the key intermediate N²-isopropylpyridine-2,3-diamine. We present detailed protocols for the synthesis of the starting material and its subsequent cyclization using two robust and widely applicable methods: oxidative condensation with aldehydes and dehydrative condensation with carboxylic acid equivalents. This guide is designed to be a practical resource, offering insights into reaction mechanisms, experimental setup, troubleshooting, and data interpretation.
Introduction: The Significance of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine core, also known as 1-deazapurine, is a recurring motif in a multitude of pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows these molecules to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3] Consequently, derivatives of this scaffold have been investigated for their potential as anticancer, antihistamine, and inotropic agents.
The strategic introduction of substituents on the imidazole and pyridine rings is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. N-alkylation of the imidazole ring, in particular, can significantly influence bioactivity. This guide focuses on the synthesis of N1-isopropyl substituted derivatives, a common lipophilic group in drug design, providing researchers with a clear pathway from simple pyridine precursors to complex, functionalized molecules.
Overall Synthetic Workflow
The synthesis of N1-isopropyl-1H-imidazo[4,5-b]pyridines is a multi-step process. The overall strategy involves the regioselective synthesis of the key intermediate, N²-isopropylpyridine-2,3-diamine, followed by a cyclization reaction to construct the fused imidazole ring.
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The Strategic Application of N2-isopropylpyridine-2,3-diamine in the Synthesis of Novel Therapeutic Agents
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is of paramount importance. N2-isopropylpyridine-2,3-diamine has emerged as a highly valuable and versatile building block in this pursuit. Its unique structural features, particularly the presence of two adjacent amino groups with differential reactivity, make it an ideal precursor for the synthesis of a variety of heterocyclic compounds, most notably the imidazo[4,5-b]pyridine scaffold. This fused heterocyclic system is a bioisostere of naturally occurring purines, which allows its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3]
This comprehensive guide provides an in-depth exploration of the application of this compound in medicinal chemistry. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of its synthetic utility, the biological significance of its derivatives, and detailed protocols for their preparation and characterization.
The Rationale for Employing this compound in Drug Discovery
The strategic incorporation of an N-isopropyl group at the 2-position of the pyridine-2,3-diamine core imparts several advantageous properties to the resulting therapeutic candidates. This alkyl substituent can significantly influence the pharmacokinetic and pharmacodynamic profile of the final compound. The isopropyl group can enhance metabolic stability by sterically hindering sites prone to enzymatic degradation. Furthermore, it can modulate the lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
From a pharmacodynamic perspective, the N-isopropyl group can play a crucial role in the specific recognition and binding of the molecule to its biological target. This can lead to increased potency and selectivity, which are key attributes of a successful drug candidate. A notable example of the therapeutic potential of N-isopropyl substituted imidazo[4,5-b]pyridines is the reported analgesic activity of 1,3-dihydro-3-[3,4-(methylenedioxy)phenyl]imidazo[4,5-b]pyridin-2-one and its N-isopropyl derivative.[1] This finding underscores the potential of this scaffold in the development of novel pain management therapies.
Synthetic Pathways to Bioactive Imidazo[4,5-b]pyridines
The primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of N-isopropyl-substituted imidazo[4,5-b]pyridines. The most common and efficient method for constructing the fused imidazole ring is through the cyclocondensation of the diamine with an aldehyde. This reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation.
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of N-isopropyl-imidazo[4,5-b]pyridines.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of N-isopropyl-substituted imidazo[4,5-b]pyridines. These protocols are based on established procedures for related compounds and have been adapted for the specific use of this compound.
Protocol 1: Synthesis of 2-Aryl-N-isopropyl-1H-imidazo[4,5-b]pyridines via DMSO-Mediated Cyclization
This protocol describes a robust and high-yielding method for the synthesis of 2-aryl-N-isopropyl-1H-imidazo[4,5-b]pyridines from this compound and various aromatic aldehydes.[4]
Materials:
-
This compound
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Deionized water
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Add the substituted benzaldehyde (1.0 mmol, 1.0 eq.) to the flask.
-
Add sodium metabisulfite (0.55 mmol, 0.55 eq.).
-
Add dimethyl sulfoxide (DMSO) (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 10 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford the desired 2-aryl-N-isopropyl-1H-imidazo[4,5-b]pyridine.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
| Reactant | Molar Ratio | Role |
| This compound | 1.0 | Starting material |
| Substituted benzaldehyde | 1.0 | Reactant |
| Sodium metabisulfite | 0.55 | Oxidizing agent |
| Dimethyl sulfoxide (DMSO) | Solvent | Reaction medium |
Protocol 2: Purification by Column Chromatography
For compounds that require further purification, column chromatography is a standard and effective method.
Materials:
-
Crude N-isopropyl-imidazo[4,5-b]pyridine derivative
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Dichloromethane
-
Methanol
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane or methanol in dichloromethane. The optimal solvent system should be determined by preliminary TLC analysis.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified N-isopropyl-imidazo[4,5-b]pyridine derivative.
Potential Therapeutic Applications and Future Directions
Derivatives of imidazo[4,5-b]pyridine have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6] The introduction of an N-isopropyl group can fine-tune these activities and potentially lead to the discovery of new drug candidates with improved therapeutic profiles.
The analgesic properties of N-isopropyl-substituted imidazo[4,5-b]pyridin-2-ones highlight a particularly promising avenue for future research. Further investigation into the mechanism of action of these compounds could lead to the development of a new class of non-opioid analgesics.
Diagram of Potential Therapeutic Targets:
Sources
- 1. researchgate.net [researchgate.net]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N2-isopropylpyridine-2,3-diamine in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of the Imidazopyridine Scaffold
The dysregulation of protein kinase signaling is a foundational cause of numerous proliferative and inflammatory diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy. Within the vast chemical space of kinase inhibitors, the imidazo[4,5-b]pyridine scaffold has emerged as a "privileged structure."[1] Its structural resemblance to endogenous purines allows it to function as a bioisostere, effectively competing for the ATP-binding site of a wide array of kinases.[1][2] This inherent biological activity, combined with synthetic tractability, makes it an exceptionally valuable core for building libraries of potential therapeutic agents.
N2-isopropylpyridine-2,3-diamine is a key precursor for accessing this privileged scaffold. The vicinal diamine functionality provides a reactive handle for the crucial cyclization step that forms the fused imidazole ring. The isopropyl group at the N2 position offers a point of modulation for tuning the molecule's physicochemical properties, such as solubility and metabolic stability, and can influence interactions with the solvent-exposed regions of the kinase active site. This guide provides a comprehensive overview and a detailed protocol for leveraging this compound in the synthesis of a model imidazo[4,5-b]pyridine-based kinase inhibitor library.
Causality in Experimental Design: Why this compound?
The selection of a starting material is a critical decision in drug discovery, dictated by both synthetic strategy and desired biological outcomes.
-
The Diamine as a Linchpin: The 1,2-diamine arrangement on the pyridine ring is the essential feature for the construction of the fused imidazole system. This reaction, typically a condensation with an aldehyde or carboxylic acid derivative, is a robust and high-yielding method for creating the core bicyclic scaffold.[1]
-
The Isopropyl Group as a Modulator: The N-isopropyl substituent is not merely a passive spectator. It influences the electronic properties of the diamine and, more importantly, projects into a region of the final inhibitor that can be optimized for selectivity and potency. By modifying this group, researchers can fine-tune interactions with specific amino acid residues outside the highly conserved hinge region of the kinase ATP pocket.
-
The Pyridine Core as a Hinge-Binder: The nitrogen atom within the pyridine ring of the final imidazopyridine structure is crucial for activity. It often forms a key hydrogen bond with the "hinge region" of the kinase, an interaction that anchors the inhibitor in the ATP-binding site. This interaction is a hallmark of many successful kinase inhibitors.[3][4]
Core Synthetic Workflow: The Phillips Condensation
The most direct and widely used method for constructing the imidazo[4,5-b]pyridine core from a 2,3-diaminopyridine is the Phillips condensation reaction. This involves the reaction of the diamine with an aldehyde, followed by an oxidative cyclization to yield the final aromatic heterocyclic system.
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine scaffolds.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-3-isopropyl-3H-imidazo[4,5-b]pyridine
This protocol describes a representative synthesis using 4-chlorobenzaldehyde. This specific aldehyde is chosen as the 4-chlorophenyl moiety is a common substituent in kinase inhibitors, often occupying a hydrophobic pocket within the ATP-binding site.
Trustworthiness through Self-Validation: This protocol includes checkpoints (TLC, LC-MS) to ensure the reaction proceeds as expected before moving to the next stage, preventing loss of material and time.
Materials:
-
This compound hydrochloride[5]
-
4-chlorobenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol (EtOH), Anhydrous
-
Glacial Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
LC-MS system for reaction monitoring (optional but recommended)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound hydrochloride (1.0 eq), 4-chlorobenzaldehyde (1.1 eq), and sodium metabisulfite (1.5 eq).
-
Causality: Sodium metabisulfite acts as a mild oxidant in situ, facilitating the final aromatization step to the imidazopyridine core. Using a slight excess of the aldehyde drives the initial condensation to completion.
-
Add a solvent mixture of ethanol and glacial acetic acid (e.g., 10:1 v/v, 20 mL per gram of diamine).
-
Causality: Ethanol is an excellent solvent for the reactants, while the catalytic amount of acetic acid protonates the aldehyde carbonyl, activating it for nucleophilic attack by the diamine.
-
-
Condensation and Cyclization:
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The starting materials should be consumed, and a new, more nonpolar spot (the product) should appear. The reaction is typically complete within 8-16 hours.
-
Self-Validation: The disappearance of the diamine starting material is the primary indicator of reaction completion. A co-spotted TLC plate (starting material, co-spot, reaction mixture) provides a clear visual confirmation.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (50 mL).
-
Carefully neutralize the acidic mixture by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Causality: This step removes the acetic acid catalyst and any acidic byproducts. The product is expected to be in the organic layer.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Causality: The water wash removes residual salts and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.
-
A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity to 30-50% ethyl acetate in hexanes, is typically effective.
-
Causality: Chromatography separates the desired product from unreacted aldehyde, starting material, and any side products based on polarity.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound, typically as a solid.
-
Data Summary (Hypothetical)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound HCl | ~191.67 | 5.0 | 1.0 |
| 4-chlorobenzaldehyde | 140.57 | 5.5 | 1.1 |
| Sodium metabisulfite | 190.11 | 7.5 | 1.5 |
| Product | 271.75 | ~3.5 | ~70% Yield |
Application in Kinase Signaling Pathways
Imidazopyridine derivatives have demonstrated activity against a range of kinases, including those in critical oncogenic pathways like the PI3K/Akt/mTOR pathway.[6] The synthesized compounds can be screened against various kinases to determine their inhibitory profile.
Caption: Inhibition of the PI3K signaling pathway by a synthesized inhibitor.
Conclusion
This compound serves as an excellent starting point for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. The protocol detailed herein provides a robust, reliable, and rational approach to generating a library of diverse compounds. By systematically varying the aldehyde component in the Phillips condensation, researchers can explore the structure-activity relationship (SAR) and optimize compounds for potency and selectivity against specific kinase targets, such as PI3K, CDKs, or ALK2, ultimately contributing to the development of next-generation targeted therapies.[6][7][8]
References
- Benchchem. Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine- based Kinase Inhibitors from Isopropyl 5,6-diaminonicotinate.
- National Institutes of Health (NIH). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
- openlabnotebooks.org. Synthesis of promiscuous ALK2 inhibitors.
- Benchchem. Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol.
- National Institutes of Health (NIH). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents.
- PubMed. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure.
- ACS Publications. Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis | Journal of Medicinal Chemistry.
- ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
- I.R.I.S. Design and synthesis of pyridopyrimidines targeting NEK6 kinase.
- Parchem. This compound hydrochloride (Cas 2306261-70-9).
- PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 8. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Experimental Setup for Catalytic Amination with Diamine Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The catalytic amination of diamine precursors represents a powerful strategy for the synthesis of complex nitrogen-containing molecules, which are pivotal in medicinal chemistry and materials science. This guide provides an in-depth exploration of the experimental setup for these reactions, with a particular focus on the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the critical parameters that govern reaction outcomes, the nuanced challenge of achieving selective mono-arylation versus di-arylation, and provide detailed, actionable protocols for laboratory execution. This document is designed to equip researchers with the foundational knowledge and practical insights required to successfully implement and troubleshoot these sophisticated transformations.
Introduction: The Synthetic Potential of Diamine Precursors
Diamines are fundamental building blocks in organic synthesis, offering two points of nitrogen nucleophilicity. Their use as precursors in catalytic amination reactions opens avenues to a diverse array of molecular architectures, from unsymmetrical diamines to complex heterocyclic scaffolds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a premier method for the formation of C-N bonds, prized for its broad substrate scope and functional group tolerance.[1][2] When applied to diamine precursors, this reaction allows for the stepwise introduction of aryl or heteroaryl groups, leading to products that are otherwise challenging to synthesize.
A primary challenge in the catalytic amination of diamines is controlling the selectivity between mono- and di-functionalization of the amine groups.[3] Achieving high selectivity is paramount for synthesizing desired products in high yield and purity, avoiding tedious separation processes. This guide will illuminate the strategies and experimental nuances required to navigate this challenge effectively.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this mechanism is crucial for rationalizing the influence of various reaction parameters.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl-halide complex.
-
Amine Coordination & Deprotonation: The diamine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylated amine product and regenerating the Pd(0) catalyst.
Sources
Application & Protocol Guide: Characterizing Metal Ion Chelation by N2-isopropylpyridine-2,3-diamine
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the evaluation of N2-isopropylpyridine-2,3-diamine as a chelating agent for various metal ions. We move beyond simple procedural lists to offer a strategic framework grounded in the principles of coordination chemistry. This guide details the theoretical underpinnings of the ligand's function and provides field-tested, step-by-step protocols for determining binding stoichiometry, thermodynamic profiles, and structural characteristics of the resulting metal complexes using UV-Visible Spectroscopy, Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Preamble: The Scientific Context
This compound is a heterocyclic ligand featuring three potential nitrogen donor atoms: the pyridine ring nitrogen and two exocyclic amino nitrogens.[1][2] This arrangement, particularly the ortho-diamine moiety, presents a classic bidentate chelation site capable of forming a stable five-membered ring with a coordinated metal ion.[3] The N2-isopropyl group introduces steric bulk and alters the electronic properties of the adjacent amino group, potentially tuning the ligand's selectivity and the resulting complex's stability and geometry.
Understanding the chelation properties of this ligand is critical for its application in diverse fields, from the development of novel metallodrugs and catalytic systems to the design of sensors and sequestering agents for toxic metals.[4] This guide provides the necessary tools to rigorously characterize these metal-ligand interactions.
Theoretical Framework: Principles of Chelation
Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal ion, resulting in a ringed structure known as a chelate.[3][4]
The Chelate Effect: Chelates are typically more thermodynamically stable than complexes formed with analogous monodentate ligands. This enhanced stability, known as the "chelate effect," is primarily driven by a favorable increase in entropy.[5][6] When a bidentate ligand like this compound displaces two monodentate solvent molecules from the metal's coordination sphere, the total number of free-moving particles in the system increases, leading to a positive entropy change (ΔS) and a more negative Gibbs free energy (ΔG), signifying a more favorable reaction.
Potential Coordination Modes: The this compound ligand can coordinate to a metal ion primarily through the two amino nitrogens (N2 and N3), forming a stable 5-membered chelate ring. The pyridine nitrogen (N1) can also participate in coordination, potentially allowing the ligand to act as a tridentate donor, depending on the metal ion's size, preferred coordination number, and geometry.[7][8]
Caption: Bidentate chelation forming a stable 5-membered ring.
Experimental Strategy: A Multi-faceted Approach
A robust characterization of metal-ligand binding requires a combination of techniques that probe different aspects of the interaction. Our recommended workflow integrates three core methods to build a complete picture of the chelation event.
Caption: Integrated workflow for characterizing metal-ligand interactions.
Detailed Experimental Protocols
Protocol 1: Stoichiometry Determination by UV-Vis Spectroscopy (Job's Plot)
Principle: The method of continuous variations, or Job's plot, is used to determine the binding stoichiometry of a metal-ligand complex in solution.[9] By systematically varying the mole fractions of the metal and ligand while keeping the total molar concentration constant, the absorbance (at a wavelength where the complex absorbs maximally) will be greatest when the components are in their stoichiometric ratio.[10][11]
Materials:
-
This compound
-
Metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O)
-
Appropriate solvent (e.g., Methanol, Acetonitrile, or buffered aqueous solution)
-
Calibrated micropipettes
-
Volumetric flasks
-
Dual-beam UV-Vis spectrophotometer and quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Equimolar Stock Solutions: Prepare a stock solution of the ligand and the metal salt at the exact same concentration (e.g., 1.0 mM) in the chosen solvent.
-
Causality: Using equimolar solutions simplifies the calculation of mole fractions and ensures accuracy.
-
-
Wavelength Scan: Prepare a solution with an excess of ligand (e.g., 1:5 metal-to-ligand ratio) to ensure complex formation. Scan the absorbance from ~250-800 nm against a solvent blank to identify the wavelength of maximum absorbance (λ_max) for the complex.[12][13][14]
-
Preparation of Job's Plot Series: Prepare a series of at least 11 solutions in separate vials or tubes. In each vial, the total volume and the total molar concentration are constant, but the mole fraction of the ligand varies from 0 to 1. For a total volume of 3 mL:
Vial Vol. Metal Stock (mL) Vol. Ligand Stock (mL) Mole Fraction Ligand (X_L) 1 3.0 0.0 0.0 2 2.7 0.3 0.1 3 2.4 0.6 0.2 ... ... ... ... 10 0.3 2.7 0.9 | 11 | 0.0 | 3.0 | 1.0 |
-
Absorbance Measurement: Allow the solutions to equilibrate (~15 minutes). Measure the absorbance of each solution at the predetermined λ_max of the complex. Use the solution from Vial 1 (metal only) or pure solvent as the blank.
-
Data Analysis:
-
If the metal and ligand have non-zero absorbance at λ_max, a corrected absorbance (Y) must be calculated: Y = A_measured - (A_metal + A_ligand), where A_metal and A_ligand are the absorbances expected from the initial concentrations of the free species.
-
Plot the corrected absorbance (Y) on the y-axis versus the mole fraction of the ligand (X_L) on the x-axis.
-
The plot should consist of two intersecting straight lines. The mole fraction at which the lines intersect corresponds to the stoichiometry of the complex.[15]
-
X_L = 0.5 indicates a 1:1 complex (ML)
-
X_L = 0.67 indicates a 1:2 complex (ML₂)
-
X_L = 0.75 indicates a 1:3 complex (ML₃)
-
-
Caption: Workflow for stoichiometry determination via Job's Plot.
Protocol 2: Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[16] By titrating the metal ion into a solution of the ligand, a complete thermodynamic profile of the interaction—including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n)—can be determined in a single experiment.[17][18] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Materials:
-
Isothermal Titration Calorimeter
-
This compound
-
Metal salt
-
Precisely matched buffer solution (e.g., HEPES, PIPES).
-
Causality (Expertise): The buffer for the metal and ligand solutions must be identical (prepared from the same stock, pH adjusted identically). Any mismatch will generate large heats of dilution or protonation, obscuring the true binding signal.[19]
-
Procedure:
-
Sample Preparation:
-
Prepare the ligand solution (in the sample cell) and the metal solution (in the titration syringe) in the identical, degassed buffer.
-
Typical concentrations: 10-100 µM ligand in the cell, and 10-20x higher concentration of metal in the syringe. The stoichiometry determined from the Job's Plot can help optimize these concentrations.
-
-
Instrument Setup: Set the experimental temperature (e.g., 25 °C), stirring speed, and injection parameters (volume and spacing).
-
Control Titration: Perform a control experiment by titrating the metal solution into the buffer-only solution in the sample cell.
-
Causality (Trustworthiness): This measures the heat of dilution of the metal salt. This data will be subtracted from the main experimental data to isolate the heat of binding.[19]
-
-
Binding Experiment: Perform the main experiment by titrating the metal solution into the ligand solution. The instrument will record a series of heat-flow peaks corresponding to each injection.
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of metal to ligand.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) using the instrument's software. The fit will yield the key thermodynamic parameters.
-
Table 1: Key Thermodynamic Parameters Obtainable from ITC
| Parameter | Description | How it is Determined |
|---|---|---|
| n | Stoichiometry of Binding | From the inflection point of the binding isotherm |
| Kₐ (or K₋₁ ) | Association (or Dissociation) Constant | From the shape/curvature of the isotherm |
| ΔH | Enthalpy of Binding | From the overall amplitude of the isotherm |
| ΔG | Gibbs Free Energy of Binding | Calculated: ΔG = -RT ln(Kₐ) |
| TΔS | Entropy of Binding | Calculated: TΔS = ΔH - ΔG |
Protocol 3: Structural Confirmation by NMR Titration
Principle: NMR spectroscopy is highly sensitive to the local chemical environment of atomic nuclei.[20] Upon chelation, the electron density around the ligand's protons is perturbed, causing a change in their chemical shifts.[21] By monitoring these shifts during a titration, one can confirm the interaction and identify which parts of the ligand are involved in binding.
Materials:
-
High-field NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN, D₂O)
-
This compound
-
Diamagnetic metal salt (e.g., Zn²⁺).
-
Causality: Paramagnetic metal ions (like Cu²⁺, Ni²⁺) cause significant line broadening and are generally unsuitable for simple ¹H NMR titration unless specialized techniques are used.[22] Zinc(II) is an excellent choice as it is diamagnetic and readily forms complexes with N-donor ligands.
-
Procedure:
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the free ligand in the chosen deuterated solvent. Assign all proton signals.
-
Stock Solutions: Prepare a stock solution of the ligand in the deuterated solvent (e.g., 5 mM) and a more concentrated stock solution of the diamagnetic metal salt in the same solvent (e.g., 50 mM).
-
Titration: Add small, precise aliquots of the metal stock solution to the NMR tube containing the ligand solution.
-
Spectral Acquisition: After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Track the chemical shifts (δ) of the ligand's protons as a function of the metal-to-ligand molar ratio.
-
Protons closest to the coordination site (e.g., the N-H protons of the amino groups and the aromatic protons adjacent to the donor nitrogens) are expected to show the most significant chemical shift perturbations.[21] This provides direct evidence of the binding site.
-
Plotting the change in chemical shift (Δδ) versus the molar ratio can also be used to estimate the binding stoichiometry.
-
Conclusion
By systematically applying the three protocols outlined in this guide, researchers can develop a comprehensive and robust understanding of the chelation properties of this compound. This multi-technique approach ensures that the determined stoichiometry is cross-validated, the binding event is fully characterized thermodynamically, and the structural nature of the interaction in solution is elucidated. The resulting data provides a solid foundation for the rational design and application of this versatile ligand in advanced chemical and biological systems.
References
- Bruylants, G., Wouters, J., & Michaux, C. (2005). Isothermal titration calorimetry in life sciences. Currently, medicinal chemistry, 12(17), 1911-1917.
- Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 10(9), 113-203.
- Renny, J. S., Tomasevich, L. L., Tallmadge, E. H., & Collum, D. B. (2013). Method of continuous variations: applications of Job plots to the study of molecular associations in organometallic chemistry.
-
IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford. URL: [Link]
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Wilcox, D. E. (2008). Isothermal titration calorimetry of metal ions binding to proteins. Methods in cell biology, 84, 293-323. URL: [Link]
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Motara, H. (2011). Isothermal Titration Calorimetric Studies of Complexation Reactions. University of Huddersfield Repository. URL: [Link]
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Pregosin, P. S. (2006). NMR spectroscopy and ion pairing: Measuring and understanding how ions interact. Pure and Applied Chemistry, 78(10), 1819-1835. URL: [Link]
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Dow Chemical Company. (n.d.). General Concepts of the Chemistry of Chelation. URL: [Link]
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Vicha, J. (2013). Applications of NMR spectroscopy to study transition-metal complexes with nitrogen-based ligands. Masaryk University Thesis. URL: [Link]
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Pregosin, P. S. (2006). NMR spectroscopy and ion pairing: Measuring and understanding how ions interact. ResearchGate. URL: [Link]
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Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. Journal of inorganic biochemistry, 100(5-6), 1014-1028. URL: [Link]
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Garribba, E., et al. (2020). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. The Journal of Physical Chemistry A, 124(40), 8279-8290. URL: [Link]
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Flora, S. J., & Pachauri, V. (2010). Chelation in metal intoxication. International journal of environmental research and public health, 7(7), 2745–2788. URL: [Link]
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Cho, Y., et al. (2022). Iron(II) and Manganese(II) Coordination Chemistry Ligated by Coplanar Tridentate Nitrogen-Donor Ligand, 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Inorganics, 10(11), 195. URL: [Link]
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Cho, Y., et al. (2022). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Molecules, 27(19), 6296. URL: [Link]
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Al-Jeboori, M. J., et al. (2023). Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes. Journal of Molecular Structure, 1272, 134177. URL: [Link]
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Zecchini, G. P., Torrini, I., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 439-443. URL: [Link]
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Application Note: Versatile Synthesis of Fused Pyridine Heterocycles from N2-Isopropylpyridine-2,3-diamine
Introduction
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, present in over 59% of FDA-approved small-molecule drugs.[1] Among these, fused pyridine systems such as pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines are of significant interest due to their prevalence in bioactive molecules, including kinase inhibitors and TRPV1 antagonists.[2] The strategic functionalization of these core structures is paramount for tuning their pharmacological and material properties. N2-isopropylpyridine-2,3-diamine emerges as a highly valuable and versatile starting material for accessing these scaffolds. The isopropyl group at the N2 position provides steric and electronic modulation, offering a handle for creating libraries of diverse compounds through well-established cyclocondensation reactions.[3][4]
This guide provides detailed, field-proven protocols for the synthesis of two key classes of heterocyclic compounds—pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines—using this compound as the common precursor. We will delve into the mechanistic rationale behind the synthetic strategies and provide step-by-step procedures suitable for both academic research and industrial drug development professionals.
Chapter 1: Synthesis of 7-Substituted-N-isopropylpyrido[2,3-b]pyrazin-6-amines
The condensation of an o-diamine with a 1,2-dicarbonyl compound is a classic, robust, and highly efficient method for the formation of pyrazine rings.[3] This reaction, often acid-catalyzed, proceeds via a sequential double imine formation followed by cyclization and aromatization to yield the thermodynamically stable fused heterocyclic system.
Principle and Mechanistic Insight
The reaction begins with the nucleophilic attack of one of the amino groups of the diamine onto a carbonyl carbon of the 1,2-dicarbonyl compound. Following dehydration to form an imine, an intramolecular cyclization occurs, driven by the attack of the second amino group on the remaining carbonyl. A final dehydration step leads to the aromatic pyrido[2,3-b]pyrazine ring. The use of a protic acid catalyst (like acetic acid) is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis of pyrido[2,3-b]pyrazines from this compound.
Caption: General workflow for pyrido[2,3-b]pyrazine synthesis.
Detailed Protocol 1: Synthesis of N-isopropyl-2,3-diphenylpyrido[2,3-b]pyrazin-6-amine
This protocol details the reaction using benzil as the 1,2-dicarbonyl partner.
Materials:
-
This compound (1.0 eq)
-
Benzil (1.05 eq)
-
Glacial Acetic Acid
-
Ethanol (Absolute)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (e.g., 1.66 g, 10 mmol) in a mixture of absolute ethanol (30 mL) and glacial acetic acid (5 mL).
-
Addition of Reagent: To the stirring solution, add benzil (2.21 g, 10.5 mmol).
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90°C). Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 30:70 EtOAc/Hexanes mixture. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient elution, starting with 10% EtOAc in hexanes and gradually increasing to 30% EtOAc, is typically effective for isolating the pure product.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid to yield the title compound. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary
The following table summarizes representative yields for the synthesis of various pyrido[2,3-b]pyrazine derivatives using this general protocol.
| 1,2-Dicarbonyl Compound | R1 | R2 | Solvent System | Typical Yield (%) |
| Benzil | Phenyl | Phenyl | EtOH / AcOH | 85-92 |
| 2,3-Butanedione (Diacetyl) | Methyl | Methyl | EtOH / AcOH | 80-88 |
| Glyoxal (40% in H₂O) | H | H | EtOH / AcOH | 75-83 |
Chapter 2: Synthesis of 1-Isopropyl-2-substituted-1H-imidazo[4,5-b]pyridines
The synthesis of the imidazo[4,5-b]pyridine core is often achieved through the Phillips condensation reaction. This involves the condensation of an o-diamine with an aldehyde, followed by an oxidative cyclization.[5] The reaction conditions can be tuned to favor the formation of the imidazole ring.
Principle and Mechanistic Insight
The reaction of this compound with an aldehyde in a suitable solvent like acetic acid proceeds through a dehydrogenative cyclization.[5]
-
Schiff Base Formation: The more nucleophilic 3-amino group attacks the aldehyde carbonyl, forming a carbinolamine intermediate which then dehydrates to form a Schiff base (imine).
-
Isomerization & Cyclization: The Schiff base can isomerize, and a subsequent intramolecular nucleophilic attack by the N2-amino group onto the imine carbon leads to a dihydro-imidazo[4,5-b]pyridine intermediate.[5]
-
Oxidation/Aromatization: This dihydro intermediate is then oxidized to the final aromatic imidazo[4,5-b]pyridine product. In hot acetic acid, atmospheric oxygen often serves as the oxidant.[5]
Caption: Mechanistic pathway for imidazo[4,5-b]pyridine formation.
Detailed Protocol 2: Synthesis of 1-Isopropyl-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol describes the synthesis using benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Glacial Acetic Acid
-
Water (H₂O)
-
Petroleum Ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 0.55 g, 3.3 mmol) in glacial acetic acid (10 mL).
-
Addition of Reagent: Add an equimolar amount of benzaldehyde (0.35 g, 3.3 mmol) to the solution.
-
Reaction Execution: Heat the mixture on a steam bath or in a heating mantle at 100°C for 4 hours. The solution will typically darken.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water (30 mL), which will cause a solid or resinous material to separate.
-
Isolation: Triturate the separated material with petroleum ether. The resulting solid can be collected by filtration.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure product.[5]
Data Summary
This method is applicable to a range of aromatic aldehydes, with representative yields summarized below.
| Aldehyde (R-CHO) | R Group | Solvent | Typical Yield (%) |
| Benzaldehyde | Phenyl | Acetic Acid | 70-80[5] |
| p-Anisaldehyde | 4-Methoxyphenyl | Acetic Acid | 75-85[5] |
| p-Nitrobenzaldehyde | 4-Nitrophenyl | Acetic Acid | 65-75 |
General Considerations & Safety
-
Reagent Purity: The purity of the starting diamine and carbonyl compounds is critical for achieving high yields and minimizing side products. Ensure reagents are pure or purified before use.
-
Solvent Choice: While acetic acid is effective for the imidazo[4,5-b]pyridine synthesis, other solvents like nitrobenzene can also be used, though they require higher temperatures and more stringent safety precautions.[5] For pyrido[2,3-b]pyrazines, an alcoholic solvent with an acid catalyst provides a good balance of reactivity and safety.
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acetic acid is corrosive, and organic solvents are flammable. Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- Dubey, P. & Ratnam, C. V. (1977). Formation of heterocyclic rings containing nitrogen: Part XXVI—Condensation of pyridine 2, 3-diamine with aromatic aldehydes. Available at: Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Available at: [Link]
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MDPI. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(9), 2700. Available at: [Link]
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MDPI. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2959. Available at: [Link]
-
Faria, J. V., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 279-286. Available at: [Link]
- Zecchini, G. P., Torrini, I., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 439-443.
-
RSC Publishing. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13, 33549-33561. Available at: [Link]
-
PubMed. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-63. Available at: [Link]
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209. Available at: [Link]
-
PubMed Central (PMC). (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 794. Available at: [Link]
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Application Notes and Protocols: N2-isopropylpyridine-2,3-diamine in Asymmetric Synthesis
Introduction: The Strategic Advantage of Chiral Pyridine-Diamine Ligands
In the landscape of asymmetric catalysis, the design of effective chiral ligands is paramount for achieving high enantioselectivity in chemical transformations. Chiral 1,2-diamines have emerged as a privileged ligand class, forming stable and stereochemically well-defined complexes with a variety of transition metals, including ruthenium, rhodium, and iridium. These complexes are highly effective catalysts for a range of asymmetric reactions, most notably the hydrogenation and transfer hydrogenation of prochiral ketones and imines.
This document focuses on the application of N2-isopropylpyridine-2,3-diamine, a C1-symmetric chiral diamine, in the field of asymmetric synthesis. The strategic incorporation of a pyridine ring and an isopropyl group on one of the nitrogen atoms introduces a unique combination of steric and electronic properties. The pyridine nitrogen can act as a hemilabile coordinating site, while the bulky isopropyl group can effectively influence the chiral environment around the metal center, thereby enhancing stereochemical control.
While direct literature on the application of this compound is emerging, its structural motifs strongly suggest its utility in well-established catalytic systems. This guide will therefore focus on its putative and highly probable application in the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of ketones, a reaction of significant industrial and academic importance for the synthesis of chiral alcohols. The protocols and mechanistic discussions are based on established principles for closely related chiral diamine ligands in this transformation.[1][2][3]
Synthesis of the Ligand: this compound
The target ligand can be synthesized in a straightforward manner from commercially available 2,3-diaminopyridine via reductive amination. This method offers a high degree of regioselectivity for alkylation on the N2-amino group.[4]
Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq), acetone (1.5 eq), and a suitable solvent such as methanol.
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH4) (1.2 eq), portion-wise over 30 minutes. The use of NaBH3CN is also a viable alternative.[5][6]
-
Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones
This compound is an excellent candidate as a chiral ligand for the well-established Noyori-type ruthenium-catalyzed ATH of prochiral ketones.[2][3][7] This reaction typically employs a ruthenium(II) precursor, such as [RuCl2(p-cymene)]2, and a hydrogen source, commonly a mixture of formic acid and triethylamine (HCOOH/NEt3) or isopropanol with a base.[8]
In Situ Catalyst Preparation and Reaction Workflow
The active catalyst is typically prepared in situ from the ruthenium dimer and the chiral diamine ligand.
Caption: Simplified mechanism of Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using HCOOH/NEt3
This protocol is robust and generally leads to irreversible hydrogenation, often resulting in high conversions. [2]
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and chiral this compound (0.011 mmol) in 1 mL of a suitable solvent (e.g., acetonitrile or isopropanol). Stir the mixture at room temperature for 20-30 minutes to form the catalyst solution.
-
Reaction Mixture: In a separate flask, prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Hydrogenation: To the catalyst solution, add acetophenone (1.0 mmol) followed by the HCOOH/NEt3 mixture (1.0 mL).
-
Reaction Conditions: Stir the reaction mixture at 28-40 °C for the required time (typically 4-24 hours). Monitor the progress of the reaction by TLC or GC.
-
Work-up and Analysis: Upon completion, quench the reaction with a saturated solution of NaHCO3. Extract the product with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
Purification and Characterization: Purify the resulting 1-phenylethanol by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone using Isopropanol/Base
This protocol uses isopropanol as both the solvent and the hydrogen donor, with a catalytic amount of base. [1][9]
-
Catalyst Preparation: Prepare the catalyst solution as described in Protocol 1, using anhydrous isopropanol as the solvent.
-
Reaction Mixture: To the catalyst solution, add acetophenone (1.0 mmol).
-
Base Addition: Add a solution of a strong base, such as potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH), in isopropanol (e.g., 0.1 M solution, 0.1 mL, 0.01 mmol).
-
Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until the reaction is complete.
-
Work-up and Analysis: Follow the work-up, purification, and analysis steps as described in Protocol 1.
Expected Results and Data Presentation
Based on analogous systems using chiral diamine ligands, high yields and enantioselectivities are expected for the ATH of various aryl ketones.
Table 1: Expected Performance in the ATH of Aryl Ketones
| Entry | Substrate (Ar-CO-R) | Product | Expected Yield (%) | Expected ee (%) (Configuration) |
| 1 | Acetophenone | 1-Phenylethanol | >95 | >97 (R or S) |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95 | >98 (R or S) |
| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >90 | >96 (R or S) |
| 4 | 1-Acetonaphthone | 1-(Naphthalen-1-yl)ethanol | >95 | >95 (R or S) |
*The absolute configuration of the product (R or S) depends on the chirality of the diamine ligand used.
Troubleshooting and Key Considerations
-
Ligand Purity: The enantiomeric purity of the this compound ligand is critical for achieving high ee in the final product.
-
Anhydrous Conditions: For reactions in isopropanol, the use of anhydrous solvent and reagents is crucial for optimal catalyst activity.
-
Base Sensitivity: The concentration of the base in the isopropanol system can significantly impact the reaction rate. [1]Optimization may be required for different substrates.
-
Substrate Scope: Electron-donating or -withdrawing groups on the aromatic ring of the ketone can influence the reaction rate and, to a lesser extent, the enantioselectivity.
Conclusion
This compound represents a promising, easily accessible chiral ligand for asymmetric synthesis. Its structural features make it a strong candidate for achieving high efficiency and enantioselectivity in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. The protocols and mechanistic insights provided herein, based on well-established precedents for similar chiral diamines, offer a solid foundation for researchers and drug development professionals to explore the potential of this and related ligands in the synthesis of valuable chiral molecules.
References
-
Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. Available at: [Link]
-
Dalton Transactions. (n.d.). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. RSC Publishing. Available at: [Link]
-
Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link]
-
Furst, M. R. L., et al. (2016). Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Khanna, I. K., et al. (1995). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Wills, M., et al. (2018). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. MDPI. Available at: [Link]
-
Wikipedia. (2023). Asymmetric hydrogenation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Available at: [Link]
-
Morris, R. H., et al. (2002). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of the Hydrogenation of Ketones Catalyzed by trans- Dihydrido(diamine)ruthenium(II) Complexes. Available at: [Link]
-
ResearchGate. (n.d.). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Available at: [Link]
-
Morris, R. H., et al. (2009). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pincer ruthenium RuCl(CNN)(PP) catalysts from [RuCl(μ-Cl)(η6-p-cymene)]2. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.
-
Diva-portal.org. (n.d.). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Available at: [Link]
-
MDPI. (n.d.). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Available at: [Link]
-
MDPI. (n.d.). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Available at: [Link]
-
ResearchGate. (n.d.). Sodium Hydroxide Catalyzed N-Alkylation of (Hetero) Aromatic Primary Amines and N-1,C-5-Dialkylation of 4-Phenyl-2-aminothiazoles with Benzyl Alcohols. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Study of reactivity of p-cymene ruthenium(II) dimer towards diphenyl-2-pyridylphosphine. Available at: [Link]
-
Universidade de Lisboa. (n.d.). p-Cymene Based Ruthenium Complexes as Catalysts. Available at: [Link]
-
ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Available at: [Link]
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Myers Chem 115. (n.d.). Reductive Amination. Available at: [Link]
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Francis Academic Press. (n.d.). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Available at: [Link]
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ResearchGate. (n.d.). Reductive amination of 3: synthesis of the 2,3-diaminopropanol.... Available at: [Link]
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Application Notes & Protocols: N2-isopropylpyridine-2,3-diamine Functionalization Techniques
Abstract
N2-isopropylpyridine-2,3-diamine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring adjacent amino groups with differential reactivity and a directing pyridyl nitrogen, offers a versatile platform for the synthesis of complex molecular architectures, including novel therapeutics and functional materials.[1][2][3] This guide provides a comprehensive overview of key functionalization techniques for this scaffold, intended for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices for N-acylation, N-alkylation, condensation reactions, and metal-catalyzed cross-coupling, offering detailed, field-proven protocols. Each section is designed to be a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The this compound Scaffold
The pyridine-2,3-diamine moiety is a privileged scaffold found in a multitude of biologically active compounds.[3][4] The introduction of an N2-isopropyl group modulates the electronic properties and steric environment of the molecule, influencing the regioselectivity of subsequent reactions. The primary amino group at the C3 position and the secondary amino group at the C2 position exhibit distinct nucleophilicity, allowing for selective functionalization under controlled conditions. Furthermore, the pyridine ring itself is amenable to a variety of transformations, making this a highly adaptable synthon.[2][5][6]
Synthesis of the Starting Material
While this compound is commercially available, understanding its synthesis provides context for its reactivity.[7] A common and efficient route is the reductive amination of 2,3-diaminopyridine with acetone. This method is advantageous due to the ready availability of the starting materials and the typically high yields.
General Synthetic Workflow:
Caption: Reductive amination pathway to synthesize the title compound.
Regioselective N-Acylation
N-acylation is a fundamental transformation used to introduce amide functionalities, which are prevalent in over 25% of all pharmaceutical drugs.[8] This reaction can serve to protect the amino groups, modulate biological activity, or provide a handle for further diversification. Due to the higher steric hindrance and lower nucleophilicity of the N2-secondary amine, acylation is expected to occur preferentially at the N3-primary amine under kinetically controlled conditions.
Causality and Mechanistic Insight
The reaction typically proceeds via nucleophilic attack of an amino group on an activated carboxylic acid derivative, such as an acyl chloride or an anhydride. Using a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to scavenge the acid byproduct (e.g., HCl) without deprotonating the less acidic amide product, thus preventing side reactions.[9] For sensitive substrates, milder coupling agents like those based on benzotriazole chemistry can be employed, which proceed through a highly reactive N-acylbenzotriazole intermediate and often require no strong base.[8]
Protocol: Selective N3-Acylation with Acyl Chloride
Objective: To selectively acylate the C3-amino group of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride) (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)[9]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup.
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (1.5 eq.) to the solution and stir for 5 minutes.[9]
-
Slowly add the acyl chloride (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N3-acylated product.
Data Presentation: Acylation Parameters
| Parameter | Condition/Reagent | Rationale / Reference |
| Acylating Agent | Acyl Chloride, Anhydride | High reactivity for efficient conversion. |
| Base | DIPEA, TEA | Non-nucleophilic base to scavenge acid byproduct.[9] |
| Solvent | DCM, THF (anhydrous) | Aprotic solvent to prevent hydrolysis of the acylating agent. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming drives it to completion. |
| Stoichiometry | ~1:1 (Amine:Acyl Chloride) | Minimizes di-acylation and favors monosubstitution at the more reactive site. |
N-Alkylation Strategies
N-alkylation introduces alkyl substituents, which can significantly impact a molecule's lipophilicity, metabolic stability, and receptor-binding affinity. Similar to acylation, the differential reactivity of the two amino groups allows for potential regioselectivity. Reductive amination offers a mild and efficient route for mono-alkylation, particularly at the more accessible N3-position.[10]
Causality and Mechanistic Insight
Reductive amination involves the initial condensation of the primary amine (N3) with an aldehyde or ketone to form a hemiaminal, which then dehydrates to an imine intermediate.[11] A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine C=N bond without reducing the carbonyl group of the starting material. This process is often self-limiting for mono-alkylation of primary amines.[12]
Protocol: N3-Alkylation via Reductive Amination
Objective: To introduce an alkyl group at the C3-amino position using an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde) (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add NaBH(OAc)₃ (1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via column chromatography to obtain the desired N3-alkylated product.
Caption: Two-step workflow for reductive amination.
Condensation and Cyclization to Imidazo[4,5-b]pyridines
The reaction of the 1,2-diamine functionality with aldehydes or ketones is a powerful method for constructing fused heterocyclic systems, most notably imidazo[4,5-b]pyridines.[13] This scaffold is a core component of numerous pharmacologically active molecules. The reaction proceeds through a condensation mechanism to form an imine, followed by an intramolecular cyclization and subsequent aromatization.
Causality and Mechanistic Insight
The condensation is typically carried out in a high-boiling point solvent like DMF or under acidic catalysis to promote the dehydration steps.[11][13] The initial step is the formation of an imine between the more nucleophilic N3-amine and the aldehyde. The resulting intermediate then undergoes an intramolecular nucleophilic attack from the N2-amine onto the imine carbon. A final dehydration/oxidation step yields the stable, aromatic imidazopyridine ring system. Using an oxidizing agent or simply heating in the presence of air can facilitate the final aromatization step.
Protocol: Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine
Objective: To synthesize an imidazo[4,5-b]pyridine derivative via condensation with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 eq.)
-
Sodium metabisulfite (Na₂S₂O₅) (optional, forms an adduct with the aldehyde)[13]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Combine this compound (1.0 eq.) and the aldehyde (1.0 eq.) in DMF. (Note: In some procedures, a pre-formed sodium metabisulfite adduct of the aldehyde is used to control reactivity).[13]
-
Heat the reaction mixture to 120-140 °C for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with water and then a small amount of cold ethanol or diethyl ether to remove residual DMF.
-
Dry the solid product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.
Advanced Functionalization: Metal-Catalyzed Cross-Coupling
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, enabling the introduction of aryl, heteroaryl, and other complex fragments.[2][14] For the this compound scaffold, these reactions can be directed to either the pyridine ring (if halogenated) or the N-H bonds of the amino groups (e.g., Buchwald-Hartwig amination).
Causality and Mechanistic Insight
Palladium-catalyzed reactions are particularly prominent. For instance, a C-N cross-coupling reaction to further substitute the N3-amine would involve a Buchwald-Hartwig amination. The catalytic cycle typically involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into an aryl halide (Ar-X) bond.
-
Base-Mediated Deprotonation: A base deprotonates the amine nucleophile.
-
Ligand Exchange/Coordination: The resulting amide coordinates to the Pd(II) center.
-
Reductive Elimination: The C-N bond is formed, releasing the functionalized product and regenerating the Pd(0) catalyst.
The choice of ligand (e.g., RuPhos, BrettPhos) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step, especially with sterically hindered or electron-rich coupling partners.[1]
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-N coupling.
Protocol: Palladium-Catalyzed N3-Arylation (Buchwald-Hartwig)
Objective: To couple an aryl halide with the N3-amino group.
Materials:
-
This compound
-
Aryl bromide or iodide (1.2 eq.)
-
Palladium precatalyst (e.g., RuPhos Pd G3) (1-5 mol%)
-
Ligand (e.g., RuPhos) (if not using a precatalyst)
-
Base (e.g., LiHMDS or Cs₂CO₃) (2.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the this compound (1.0 eq.), aryl halide (1.2 eq.), palladium precatalyst (e.g., 2 mol%), and base (2.0 eq.) to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by LC-MS. Reactions can take from 2 to 24 hours.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N3-arylated diamine.[1]
Data Presentation: Cross-Coupling Parameters
| Parameter | Condition/Reagent | Rationale / Reference |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or precatalysts | Provides the active Pd(0) species for the catalytic cycle.[6][14] |
| Ligand | RuPhos, BrettPhos, Xantphos | Bulky, electron-rich phosphine ligands stabilize the catalyst and promote reductive elimination.[1] |
| Base | LiHMDS, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic base required for amine deprotonation. LiHMDS is often effective.[1] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed, aprotic solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Thermal energy is required to drive the oxidative addition and reductive elimination steps. |
References
- Barluenga, J., et al. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health.
- Pires, M. J. D., Poeira, D. L., & Marques, M. M. B. (2015). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. European Journal of Organic Chemistry, (33), 7197-7234.
- (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate.
- (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health.
- (n.d.). This compound. BLD Pharm.
- Tian, Z., et al. (n.d.). A Facile N-Monoalkylation of Aminopyridines. ResearchGate.
- (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.
- (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. Accounts of Chemical Research, 54(12), 2750-2763.
- (n.d.). Preparing 2,3-diaminopyridine compounds. Google Patents.
- (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health.
- (n.d.). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
- (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- (n.d.). This compound hydrochloride. Parchem.
-
(n.d.). 2,3-Diaminopyridine. PubChem. Available from: [Link]
- (n.d.). Condensation products of aldehydes or ketones with diamines and monoamines. Google Patents.
-
(2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4188. Available from: [Link]
- (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
- (n.d.). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines. ResearchGate.
-
(n.d.). 2,3-Pyridinediamine. NIST WebBook. Available from: [Link]
-
(2019). 13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. Chemistry LibreTexts. Available from: [Link]
- (n.d.). Pyridine-2,3-diamine. National Institutes of Health.
- (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI.
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N2-isopropylpyridine-2,3-diamine: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery
Introduction: The Strategic Value of Substituted Diaminopyridines
In the landscape of modern medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of biologically active compounds. Among the myriad of functionalized pyridines, N-substituted 2,3-diaminopyridines represent a particularly valuable class of building blocks. The presence of two adjacent amino groups, one of which is functionalized, offers a versatile handle for the construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. These bicyclic structures are of significant interest due to their structural analogy to endogenous purines, allowing them to interact with a wide range of biological targets.
This guide focuses on N2-isopropylpyridine-2,3-diamine , a readily accessible yet powerful intermediate for the synthesis of diverse molecular architectures. The introduction of the isopropyl group at the N2-position serves to modulate the electronic and steric properties of the diamine, influencing its reactivity and the physicochemical properties of the resulting derivatives. This document provides detailed protocols for the synthesis of this compound and its subsequent application in the construction of imidazo[4,5-b]pyridine scaffolds, offering researchers a practical guide to leveraging this building block in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 24188-40-7 |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis Protocol: A Representative Method for N2-Alkylation
The following protocol is a representative method for the synthesis of this compound, based on the well-established amination of 2-halopyridines.[1] This approach offers a reliable and scalable route to the desired product.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Equipment:
-
2-Chloro-3-aminopyridine
-
Isopropylamine (aqueous solution, e.g., 70%)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Aqueous ammonia (e.g., 25%)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure autoclave
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 2-chloro-3-aminopyridine (1.0 eq), copper(II) sulfate pentahydrate (0.1 eq), and aqueous ammonia (10 vol).
-
Addition of Amine: Add an excess of isopropylamine (3.0-5.0 eq) to the reaction vessel.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 130-150 °C with vigorous stirring for 8-12 hours. The internal pressure will increase during the reaction.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess pressure. Transfer the reaction mixture to a round-bottom flask.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Characterization:
-
¹H NMR: Expect signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and the aromatic protons of the pyridine ring. The amino protons will likely appear as broad singlets.
-
¹³C NMR: Expect signals for the two distinct methyl carbons and the methine carbon of the isopropyl group, in addition to the five carbons of the pyridine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 151.21.
Application Protocol: Synthesis of a 2-Aryl-3-isopropyl-3H-imidazo[4,5-b]pyridine
This compound is an excellent precursor for the synthesis of N-substituted imidazo[4,5-b]pyridines, a class of compounds with diverse pharmacological activities.[2][3][4][5] The following protocol details a general procedure for the cyclocondensation of this compound with an aromatic aldehyde.
Reaction Scheme:
Caption: Synthesis of an Imidazo[4,5-b]pyridine derivative.
Materials and Equipment:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅) or Iodine (I₂)
-
Ethanol or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies
Experimental Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or DMSO, add the aromatic aldehyde (1.1 eq).
-
Addition of Oxidant: Add a catalytic amount of an oxidizing agent such as sodium metabisulfite or iodine.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold ethanol, and dried.
-
Purification: If no precipitate forms, or if further purification is required, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 2-aryl-3-isopropyl-3H-imidazo[4,5-b]pyridine.
Expected Yields and Characterization:
Yields for this type of cyclocondensation are typically in the range of 60-90%, depending on the specific aldehyde used. The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its structure.
Conclusion
This compound serves as a valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic scaffolds. The protocols provided herein offer a practical starting point for researchers to synthesize this key intermediate and utilize it in the preparation of more complex molecules. The strategic introduction of the isopropyl group provides a means to fine-tune the properties of the final compounds, making this compound a powerful tool in the arsenal of drug discovery professionals.
References
-
Goker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817–2829. [Link]
-
Wieczorek, M., & Gzella, A. K. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3372. [Link]
- Boyer, G., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of the Serbian Chemical Society, 87(2), 143-162.
-
Periš, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5727. [Link]
- Schickh, O. V., Binz, A., & Schulz, A. (1936). Über Derivate des 3-Amino-pyridins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(11), 2593-2605.
-
Acmec Biochemical. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]
-
Suárez, M., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(8), 1546-1554. [Link]
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][2][4] diazepinols. Retrieved from [Link]
-
Zecchini, G. P., Torrini, I., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 469-473. [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.
-
ResearchGate. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
Sources
- 1. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-<i>c</i>] and [4,5-<i>b</i>]pyridine derivatives and their antimicrobial activities - ProQuest [proquest.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N2-isopropylpyridine-2,3-diamine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive resource for the synthesis of N2-isopropylpyridine-2,3-diamine, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, offering insights into the causality of experimental choices and providing robust troubleshooting strategies to overcome common synthetic challenges.
Strategic Overview: The Synthetic Approach
The most reliable and selective method for preparing this compound is through the reductive amination of 2,3-diaminopyridine with acetone. This strategy is favored over methods like direct alkylation due to its superior control over mono-alkylation, thus minimizing the formation of undesired di-substituted byproducts.[1]
The Underlying Mechanism: A Two-Step Cascade
The reaction proceeds through a well-understood, two-stage process within a single pot:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the 2,3-diaminopyridine's N2-amino group on the carbonyl carbon of acetone. The resulting hemiaminal intermediate rapidly dehydrates to form a Schiff base (imine). Under the slightly acidic conditions often present or catalyzed, this exists in equilibrium with its more reactive protonated form, the iminium ion. The reaction displays high regioselectivity for the N2 position due to the electron-withdrawing nature of the pyridine ring, which reduces the nucleophilicity of the N3-amino group.
-
Hydride Reduction: A selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. This reagent is specifically chosen for its mild nature and its ability to preferentially reduce the iminium ion over the acetone carbonyl.[2] The hydride transfer to the iminium carbon results in the formation of the target secondary amine.
Visualizing the Synthetic Workflow
Caption: General experimental workflow for this compound synthesis.
Detailed Experimental Protocol
This section provides a robust, step-by-step procedure for the synthesis, designed for reproducibility and scalability.
Reagents and Recommended Stoichiometry
| Reagent | Molar Eq. | Purpose | Key Consideration |
| 2,3-Diaminopyridine | 1.0 | Starting Material | Ensure high purity; can be purified by sublimation if necessary.[3] |
| Acetone | 1.5 - 2.0 | Isopropyl Source | Using a large excess can promote di-alkylation. |
| Sodium Triacetoxyborohydride | 1.3 - 1.5 | Reducing Agent | Highly hygroscopic; use a fresh bottle and handle under inert gas. |
| 1,2-Dichloroethane (DCE) | - | Solvent | Anhydrous grade is essential. THF is a suitable alternative.[2] |
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried, multi-neck flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous 1,2-dichloroethane (to achieve a concentration of ~0.1-0.2 M).
-
Imine Formation: Add acetone (1.5 eq) via syringe. Allow the solution to stir at ambient temperature for 45 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Begin the portion-wise addition of sodium triacetoxyborohydride (1.5 eq) over 20-30 minutes. An initial exotherm may be observed. Maintain the internal temperature below 30 °C.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material and imine intermediate by TLC (e.g., 50% Ethyl Acetate/Hexanes with 0.5% triethylamine) or LC-MS. The reaction is typically complete within 4 to 12 hours.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add saturated aqueous sodium bicarbonate solution. Stir vigorously until all gas evolution has ceased.
-
Aqueous Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with dichloromethane (DCM).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 60%), adding 0.5% triethylamine to the eluent mixture to prevent product tailing.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to afford this compound. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Frequently Asked Questions (FAQs)
Q: Can this reaction be performed in a more environmentally friendly solvent? A: Yes, while DCE is highly effective, solvents like tetrahydrofuran (THF) or acetonitrile can be used.[2] For greener alternatives, 2-methyl-THF is an excellent substitute for both DCE and THF in many reductive amination protocols. Each solvent may require slight optimization of reaction time and temperature.
Q: Is it possible to use a different reducing agent, such as sodium cyanoborohydride (NaBH₃CN)? A: NaBH₃CN is a classic reagent for reductive amination and is effective.[1] However, NaBH(OAc)₃ is generally preferred in modern synthesis due to the toxicity concerns associated with cyanide-containing reagents and waste streams.[4]
Q: How can I be sure my starting 2,3-diaminopyridine is of sufficient quality? A: 2,3-Diaminopyridine is prone to air oxidation, which can result in a dark coloration.[3] A light tan or off-white color is acceptable. If the material is dark brown or black, it may contain impurities that can hinder the reaction. Its purity can be checked by melting point (pure: 114-116 °C) or NMR.[5] Purification can be achieved by recrystallization from benzene or by vacuum sublimation.[3]
Q: The product is a viscous oil. How can I make it easier to handle for subsequent steps? A: If the free base is an oil, converting it to a salt is a common strategy for obtaining a stable, crystalline solid. Dissolve the purified oil in a minimal amount of a solvent like diethyl ether or ethyl acetate, and add a solution of HCl in ether (or a similar solvent) dropwise until precipitation is complete. The resulting hydrochloride salt can then be isolated by filtration.
Troubleshooting and Optimization Guide
Even robust protocols can encounter issues. This section provides a logical framework for diagnosing and solving common problems.
Troubleshooting Decision Pathway
Caption: A logical guide for troubleshooting common synthesis problems.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
ACS Green Chemistry Institute. Reductive Amination. Reagent Guides. [Link]
-
Fox, B. A., & Threlfall, T. L. (1973). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 5, 346. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC, 2023(vii), 202312124. [Link]
-
PubChem. 2,3-Diaminopyridine. National Center for Biotechnology Information. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
How to increase the yield of N2-isopropylpyridine-2,3-diamine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of N2-isopropylpyridine-2,3-diamine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of this synthesis and consistently achieve higher yields.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in medicinal chemistry, often serving as a precursor for more complex heterocyclic systems.[1] The primary challenge in its synthesis is achieving selective mono-alkylation at the N2 position of the starting material, 2,3-diaminopyridine. The two primary amino groups exhibit different nucleophilicity, and the secondary amine product can be more reactive than the starting material, leading to undesirable side reactions. This guide focuses on the most common and effective method—reductive amination—and provides solutions to the hurdles you may encounter.
Troubleshooting Guide: Overcoming Low Yields
This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I fix them?
Low yield is the most frequent complaint, often stemming from one or more of the following issues: incomplete reaction, competing side reactions, or purification losses. Let's break down each possibility.
Cause 1: Inefficient Reductive Amination Conditions
Reductive amination is a two-step process occurring in one pot: the formation of an imine/enamine intermediate between 2,3-diaminopyridine and acetone, followed by its reduction to the desired secondary amine.[2] If either step is inefficient, the overall yield will suffer.
Solutions:
-
Choice of Reducing Agent: The selection of the hydride source is critical. While sodium borohydride (NaBH₄) is a common reducing agent, it can also reduce the acetone starting material. More selective, milder reducing agents are generally preferred for this transformation.[2]
-
pH Control: Imine formation is typically acid-catalyzed. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. Maintaining a mildly acidic pH (typically 5-6) is crucial for optimal imine formation. Acetic acid is a common and effective catalyst for this purpose.
-
Reaction Temperature and Time: These reactions are often run at room temperature. If you observe low conversion, gentle heating (e.g., to 40-50°C) might be beneficial, but be aware that higher temperatures can also promote side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Pros | Cons | Typical Conditions |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective for imines over ketones/aldehydes; tolerant of mildly acidic conditions.[2] | Moisture-sensitive; can be more expensive. | Acetic acid catalyst in solvents like Dichloroethane (DCE) or Methanol (MeOH). |
| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective; effective at neutral to slightly acidic pH.[2] | Highly toxic (releases HCN gas in strong acid); requires careful handling and quenching. | Typically used in MeOH with pH control. |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Less selective (can reduce acetone); requires careful pH management to avoid being quenched.[3] | Often used in alcoholic solvents; addition may need to be controlled. |
Cause 2: Competing Side Reactions
The formation of undesired byproducts is a primary contributor to low yields.
Solutions:
-
Minimizing Over-alkylation: The N2-isopropyl product is a secondary amine and can react again with acetone to form a tertiary amine, or the N3-amino group can also be alkylated. This is a classic challenge in amine alkylation.[4] To favor mono-alkylation, use a modest excess (1.1 to 1.5 equivalents) of acetone. Adding the acetone slowly to the reaction mixture can also help maintain a low concentration, disfavoring the second alkylation event.
-
Ensuring N2-Regioselectivity: The N2-amino group is generally more nucleophilic than the N3-amino group due to the electronic influence of the pyridine nitrogen.[1] However, steric hindrance from the isopropyl group helps to disfavor further reaction at the N2 position. Sticking to the reductive amination pathway strongly favors initial reaction at the more nucleophilic N2 site.
Diagram 1: Synthetic Pathway and Key Side Reaction
This diagram illustrates the desired reductive amination pathway to form this compound and the common over-alkylation side reaction.
Caption: Reductive amination pathway and potential over-alkylation.
Cause 3: Suboptimal Work-up and Purification
The desired product can be lost during extraction and purification if the procedures are not optimized.
Solutions:
-
Proper Quenching: After the reaction is complete, carefully quench any remaining reducing agent. For borohydride reagents, this is often done by slowly adding water or a dilute acid.
-
Aqueous Work-up: The product is a diamine and will have significant water solubility, especially at low pH where it will be protonated. Before extracting with an organic solvent, basify the aqueous layer with a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to a pH > 10 to ensure the product is in its free-base form, which is more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.
-
Purification Strategy: Column chromatography on silica gel is often effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point. Adding a small amount of triethylamine (1-2%) to the eluent can help prevent the amine product from streaking on the acidic silica gel.
Frequently Asked Questions (FAQs)
Q2: What is the most reliable, step-by-step protocol for this synthesis?
Based on established methods, a reductive amination using sodium triacetoxyborohydride is a highly reliable approach.[2][5]
Protocol: Reductive Amination with Sodium Triacetoxyborohydride
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,3-diaminopyridine (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Addition of Carbonyl: Add acetone (1.2 eq) to the solution, followed by glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. Caution: The addition may be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel as described in the previous section.
Q3: How can I be sure I have synthesized the correct N2-isomer and not the N3-isomer?
Confirming the regioselectivity is crucial. Standard analytical techniques are used for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool here. The isopropyl group on the N2-amine will show a characteristic septet for the CH proton and a doublet for the two methyl groups. The chemical shifts of the pyridine ring protons will also be distinct for the N2 vs. N3 isomer. Comparing your experimental spectrum to literature data or using 2D NMR techniques like NOESY can definitively establish the connectivity.
-
Mass Spectrometry (MS): MS will confirm the correct mass for the mono-isopropyl product, but it generally cannot distinguish between regioisomers. It is best used in conjunction with NMR.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and can often separate the N2 and N3 isomers if a reference standard for the N3 isomer is available.
Q4: Is direct alkylation with an isopropyl halide a viable alternative to reductive amination?
While seemingly more direct, alkylation of 2,3-diaminopyridine with an isopropyl halide (e.g., 2-bromopropane) is generally not recommended for achieving a high yield of the desired mono-N2-alkylated product.[6]
Challenges with Direct Alkylation:
-
Over-alkylation: As mentioned, the secondary amine product is often more nucleophilic than the primary amine starting material, making it very difficult to stop the reaction at the mono-alkylation stage.[4][7] This leads to significant formation of di-alkylated and even quaternary ammonium salt byproducts.
-
Regioselectivity Issues: While the N2-position is electronically favored, direct alkylation can sometimes give mixtures of N2 and N3 isomers.
-
Elimination: Isopropyl halides can undergo elimination reactions (E2) in the presence of a base, forming propene gas, which consumes the reagent and reduces the overall yield.[6]
Reductive amination provides a much more controlled and selective method for synthesizing secondary amines, effectively avoiding the problem of over-alkylation.[2]
Diagram 2: Troubleshooting Flowchart for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: A step-by-step flowchart for troubleshooting low reaction yields.
References
-
Khanna, I. K., et al. (1995). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry, 60(4), 960-965. [Link]
-
Gunduz, M. G., & Ilhan, I. O. (2020). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 45(3), 221-230. [Link]
-
Zecchini, G. P., et al. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 469-473. [Link]
-
Tian, Z., et al. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research, 35(11), 628-629. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Powers, I. G., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Beller, M., et al. (2018). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Angewandte Chemie International Edition, 57(38), 12236-12261. [Link]
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]
-
Li, H., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(10), 1145. [Link]
-
Gibson, V. C., et al. (2002). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Journal of the American Chemical Society, 124(29), 8751-8761. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Integrated Organic Chemistry. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]
-
Powers, I. G., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. [Link]
-
Gibson, V. C., et al. (2002). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. ResearchGate. [Link]
-
Homework.Study.com. (n.d.). How the amines below could be prepared by reductive amination of a ketone or an aldehyde in the... Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]
- CN103664762A - Method for preparing 2, 3-diamino pyridine. (2014).
- US20060217549A1 - Diamine purification method. (2006).
-
NIST. (n.d.). 2,3-Pyridinediamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Golen, J. A., & Rheingold, A. L. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. IUCrData, 2(1), x162028. [Link]
-
Englert, U., et al. (2012). Pyridine-2,3-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o442. [Link]
-
PubChem. (n.d.). N,N'-Diisopropylethylenediamine. Retrieved from [Link]
-
Hsiao, S. H., & Lin, S. W. (2012). Synthesis of a new pyridine-containing diamine and related polyimide. ResearchGate. [Link]
-
Petrosyan, V. S., et al. (2020). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 25(22), 5486. [Link]
-
Fershtat, L. L., et al. (2020). Synthesis and Characterization of N3-(2,2,2-Trinitroethyl)-1,2,4-Oxadiazole-3,5-Diamine. ResearchGate. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Crude N2-isopropylpyridine-2,3-diamine
An in-depth guide to navigating the complexities of purifying N2-isopropylpyridine-2,3-diamine, tailored for research and development professionals.
Welcome to the technical support center for the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome common challenges encountered in the lab. This compound, with its multiple basic centers (two amino groups and the pyridine nitrogen), presents unique purification hurdles, primarily related to its interaction with stationary phases and its stability. This guide is structured to address the most pressing questions that arise during the purification workflow.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Material
This section addresses initial assessment and common observations when handling the crude product post-synthesis.
Q1: What are the most likely impurities in my crude this compound?
A: The impurity profile depends heavily on the synthetic route. However, for vicinal diamines on a pyridine scaffold, common impurities often include:
-
Starting Materials: Unreacted precursors, such as the corresponding nitro-amino or halo-amino pyridine.
-
Side-Reaction Products: Over-alkylation products, regioisomers, or products from incomplete reduction if synthesized from a nitro precursor. For instance, reduction of a nitro group to an amine can sometimes be challenging to drive to completion.[1]
-
Oxidation/Degradation Products: Aromatic diamines can be sensitive to air oxidation, leading to colored impurities. The pyridine nitrogen can also be oxidized to an N-oxide.[2] This is often the source of dark colors in the crude product.
-
Residual Catalysts and Reagents: Metals from catalytic hydrogenation (e.g., Palladium, Platinum) or reagents from other reaction types.
Q2: My crude product is a dark, viscous oil. How can I get a quick preliminary assessment of its purity?
A: A dark, oily consistency is common for this class of compounds and usually indicates the presence of polymeric or oxidized impurities. Your first and most crucial step is Thin-Layer Chromatography (TLC).
-
Why TLC? It's a rapid, inexpensive method to visualize the number of components, assess the polarity of your target compound, and develop a solvent system for column chromatography.
-
Actionable Advice: Run TLC plates in a few different solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexanes or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol). Crucially, due to the basic nature of your compound, you will likely see significant streaking on standard silica plates. To counter this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your eluent. This neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with your basic amine.[3][4]
| Parameter | Recommendation for Preliminary TLC | Rationale |
| Stationary Phase | Standard Silica Gel 60 F254 plates | Ubiquitous and effective for initial screening. |
| Eluent System 1 | 70:30 Hexane:Ethyl Acetate + 1% Triethylamine | Good for moderately polar compounds. TEA suppresses tailing. |
| Eluent System 2 | 95:5 Dichloromethane:Methanol + 0.5% Ammonia (7N in MeOH) | For more polar impurities and products. Ammonia is a strong competitor. |
| Visualization | UV light (254 nm) followed by a potassium permanganate stain | The pyridine ring is UV active. Permanganate stain visualizes amines and other oxidizable groups. |
Part 2: Troubleshooting Purification Workflows
This section provides solutions to specific problems you may encounter with common purification techniques.
Issue 1: Column Chromatography - "My compound streaks badly on TLC and I get poor separation on my silica column."
This is the most common issue for purifying basic amines. The streaking (tailing) is a direct result of the strong acid-base interaction between your basic compound and the acidic silica gel.[3]
Solution Pathway:
-
Modify the Mobile Phase: As with TLC, add 0.5-1% triethylamine or ammonia to your solvent system. This is often sufficient for less basic amines, but a di-amine like yours may require a more robust solution.
-
Switch to a Different Stationary Phase: This is the most reliable solution.
-
Amine-Functionalized Silica: This is an excellent choice. The silica surface is bonded with propyl-amine groups, creating a more alkaline environment that minimizes the problematic acid-base interactions. This often results in sharper peaks and better separation using less aggressive solvents like hexane/ethyl acetate.[4][5]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica. However, alumina can sometimes have its own issues with strong adsorption or catalysis of sensitive compounds.
-
Reversed-Phase (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be effective. Using a mobile phase with a high pH (e.g., buffered with ammonium bicarbonate) will keep your amine deprotonated (in its free-base form), increasing its retention and improving peak shape.[4]
-
Workflow Diagram: Selecting a Chromatography Strategy
Caption: Decision tree for selecting the optimal chromatographic purification strategy.
Issue 2: Recrystallization - "My compound oils out or refuses to crystallize."
Oiling out occurs when the compound's solubility in the hot solvent is so high that it remains supersaturated upon cooling, separating as a liquid phase instead of forming a crystal lattice.
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a tiny amount of pure, solid material, add it to the cooled solution to induce crystallization.
-
Reduce the Amount of Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and try cooling again.
-
Switch to a Mixed-Solvent System: This is often the key. Dissolve your crude oil in a minimum amount of a "good" solvent (one it's very soluble in, e.g., Methanol or Dichloromethane). Then, slowly add a "poor" solvent (one it's insoluble in, e.g., Hexane or Water) dropwise at room temperature or while warm, until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Cool Slowly: Do not rush the cooling process. Let the flask cool to room temperature undisturbed, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling promotes oiling or the formation of very small, impure crystals.
Issue 3: Acid-Base Extraction - "I formed a persistent emulsion during my workup."
Emulsions are common when extracting basic organic compounds from aqueous solutions, especially after neutralization.
How to Break an Emulsion:
-
Time: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes the layers will separate on their own.
-
Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out.[6]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can help break up the microscopic droplets forming the emulsion.
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform small-scale trials first.
Protocol 1: Purification by Amine-Functionalized Flash Chromatography
This is often the most effective method for achieving high purity.
-
Prepare the Eluent: Based on your modified TLC, prepare a stock of the "weak" solvent (e.g., Hexane) and the "strong" solvent (e.g., Ethyl Acetate). You do not need a basic modifier like TEA when using an amine column.[3][5]
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the chromatographic eluent. In a separate vial, add a small amount of silica gel (or preferably, amine-functionalized silica) to this solution and evaporate the solvent to get a dry, free-flowing powder (dry loading). This technique generally results in better resolution than loading the sample as a liquid.
-
Column Setup:
-
Select an appropriately sized amine-functionalized silica cartridge (e.g., Biotage® KP-NH or similar).
-
Equilibrate the column with your starting solvent mixture (e.g., 100% Hexane or 98:2 Hexane:EtOAc) for at least 3-5 column volumes.
-
-
Elution and Fractionation:
-
Load your dry sample onto the column.
-
Run a linear gradient from your starting conditions to a higher concentration of the strong solvent (e.g., 2% to 50% Ethyl Acetate over 10-15 column volumes).
-
Collect fractions and monitor them by TLC (remember to use a basic modifier in your TLC eluent for accurate analysis).
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Workflow: Amine-Functionalized Column Chromatography
Caption: Step-by-step workflow for purification via amine-functionalized chromatography.
Protocol 2: Acid-Base Extraction
This method is useful for removing non-basic organic impurities or inorganic salts.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM) (~10-20 mL per gram of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). Your diamine product, being basic, will protonate and move into the aqueous layer. Most non-basic organic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Isolate Aqueous Layer: Combine the acidic aqueous layers. At this stage, you can wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3M Sodium Hydroxide (NaOH) or solid sodium bicarbonate, with stirring until the pH is >10. Your product will deprotonate and may precipitate or form an oil.
-
Re-extraction: Extract the product back into an organic solvent (DCM or Ethyl Acetate) 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Part 4: Final Purity Assessment
Never rely solely on TLC. Use a quantitative method to confirm the purity of your final product.
| Technique | What It Tells You | Key Considerations |
| HPLC (High-Performance Liquid Chromatography) | Provides a quantitative measure of purity (% area). It is highly sensitive to minor impurities. | A reverse-phase C18 column with a UV detector is standard. Use a mobile phase buffered at a high pH for best results.[7] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirms the structure of the desired compound and can reveal the presence of proton-bearing impurities. | Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The integration of peaks can give a rough estimate of purity if impurities are known. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the molecular weight of your product and any impurities separated by the LC. | Essential for identifying unknown impurities. |
References
- Eco-friendly process for recovery of pyridine and/or its derivatives. (n.d.). Google Patents.
- Separation of pyridine or pyridine derivatives from aqueous solutions. (1999). Google Patents.
-
Extraction of pyridine using systems based on water-soluble polymers. (2022). ResearchGate. Retrieved from [Link]
-
When should amine-bonded columns be used for purification? (2023). Biotage. Retrieved from [Link]
- Method for extracting pyridine compound by using ionized liquid extracting agent. (2013). Google Patents.
-
Is there an easy way to purify organic amines? (2023). Biotage. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
- Process for the purification of aromatic amines. (2013). Google Patents.
-
What is best method to remove pyridine from a reaction mixture? (2014). ResearchGate. Retrieved from [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. Retrieved from [Link]
- Process for preparing pyridine-2,6-diamines. (1999). Google Patents.
-
A process for preparing pyridine-2,6-diamines. (2002). European Patent Office. Retrieved from [Link]
-
2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2018). ACS Publications. Retrieved from [Link]
- Diamine purification method. (2006). Google Patents.
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021). RSC Publications. Retrieved from [Link]
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (2015). Google Patents.
-
2,3-Diaminopyridine. (n.d.). PubChem. Retrieved from [Link]
- Preparing 2,3-diaminopyridine compounds. (2010). Google Patents.
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2013). PubMed. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Diamine Synthesis from Dinitriles
Welcome to the technical support center for the synthesis of diamines via the reduction of dinitriles. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low product yields. We will explore the critical parameters of this transformation, moving from common symptoms to root causes and providing actionable, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common high-level questions and provides a starting point for your troubleshooting efforts.
Q1: My overall yield of the target diamine is significantly lower than expected. What are the primary areas I should investigate?
Low yields in dinitrile reductions are typically traced back to one of three main areas: incomplete conversion of the starting material, formation of undesired side-products, or loss of product during workup and purification. The most frequent cause is the formation of secondary and tertiary amine impurities through side reactions.[1][2]
A systematic investigation should begin with a thorough analysis of your crude reaction mixture by techniques like GC-MS or LC-MS to identify all components. This will tell you if the issue is unreacted starting material or the prevalence of byproducts.
Q2: I'm observing significant amounts of secondary and tertiary amines in my crude product. Why is this happening and how can I prevent it?
This is the most common challenge in dinitrile hydrogenation. The formation of secondary and tertiary amines occurs when the initially formed primary amine attacks the intermediate imine species, which is generated during the reduction process.[1] This condensation reaction competes directly with the desired complete reduction of the imine to the primary amine.
Causality: The reaction proceeds stepwise from the nitrile to an imine, and finally to the amine. If the concentration of the primary amine product builds up while the imine intermediate is still present, the amine can act as a nucleophile.
To suppress this, the key is to minimize the concentration of the imine intermediate and/or passivate the nucleophilicity of the primary amine product. The most effective strategy is the addition of ammonia to the reaction mixture.[2] Ammonia serves two purposes: it can act as a competitive inhibitor, reacting with the imine to regenerate the primary imine, and its presence in large excess shifts the equilibrium away from the formation of secondary amine condensation products.
Q3: My reaction seems to stall, leaving a large amount of unreacted dinitrile. What could be the cause?
Stalled reactions are often due to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation : The catalyst's active sites can be poisoned by impurities in the starting materials or solvent. Over time, carbonaceous compounds can deposit on the catalyst surface, obstructing active sites.[3] For catalysts like Raney Nickel, gradual oxidation or leaching can also reduce activity.
-
Insufficient Hydrogen Pressure/Temperature : The reduction of nitriles is an energy-intensive process. Inadequate hydrogen pressure or temperature can lead to slow or incomplete reactions. There is a delicate balance, as excessively high temperatures can promote side reactions.[1]
-
Poor Mass Transfer : In a heterogeneous catalytic system, efficient mixing is crucial. If the catalyst is not well-suspended or if hydrogen gas is not adequately dispersed in the liquid phase, the reaction rate will be limited by mass transfer, not by the intrinsic kinetics.
Section 2: Deep Dive into Troubleshooting Strategies
This section provides detailed, cause-and-effect explanations for troubleshooting specific experimental parameters.
Issue 1: Catalyst Selection and Performance
The choice of catalyst is arguably the most critical factor for achieving high selectivity for the primary diamine.[1]
Q4: Which catalyst is best for reducing dinitriles to primary diamines?
There is no single "best" catalyst, as the optimal choice depends on the substrate (aliphatic vs. aromatic), desired reaction conditions, and cost considerations. However, some are more commonly used and have well-understood profiles.
| Catalyst | Typical Conditions | Advantages | Disadvantages & Common Issues |
| Raney® Nickel | 100-150°C, 50-100 bar H₂, NH₃/Solvent | Cost-effective, highly active.[1] | Prone to causing secondary/tertiary amine formation without additives like ammonia. Can be pyrophoric.[2] |
| Raney® Cobalt | 100-150°C, 80-150 bar H₂, NH₃/Solvent | Often shows higher selectivity for primary amines compared to Raney Ni.[1] | Generally requires higher pressures and temperatures. |
| Palladium (Pd/C, Pd/Al₂O₃) | 25-80°C, 1-50 bar H₂ | Active at lower temperatures and pressures. Good for substrates with other reducible groups that are sensitive to harsh conditions.[3][4] | Can be prone to hydrogenolysis (cleavage of C-C or C-N bonds), especially with benzylic substrates.[3] Can also form secondary and tertiary amines.[5] |
| Rhodium (Rh/C, Rh/Al₂O₃) | 50-100°C, 20-80 bar H₂ | Highly active, can be very selective. Rh/C has been shown to selectively produce secondary amines from aliphatic nitriles, so careful selection is needed.[5] | Higher cost than Ni or Pd. |
| Stoichiometric Reductants (LiAlH₄, BH₃) | 0°C to reflux, inert atmosphere | Excellent for small-scale synthesis, high yields of primary amines.[6] | Not economically viable for large-scale production. Requires anhydrous conditions and careful quenching.[7] |
Q5: My heterogeneous catalyst seems to have lost activity on the second or third run. What's happening?
Catalyst deactivation is common. The primary causes are:
-
Fouling : High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking pores and active sites. This was observed in a study on benzonitrile hydrogenation where carbonaceous compounds deposited on a Pd/Al₂O₃ catalyst.[3]
-
Poisoning : Sulfur, halides, or other strong-binding functional groups present as impurities in your substrate or solvent can irreversibly bind to metal active sites.
-
Leaching : The active metal can slowly dissolve into the reaction medium, especially under acidic conditions.
Solution Workflow:
-
Regeneration : Depending on the catalyst and the cause of deactivation, regeneration may be possible. This can involve washing with a clean solvent, calcination to burn off organic residues, or acid/base washes. Consult the catalyst manufacturer's guidelines.
-
Filtration of Starting Materials : Pass your substrate and solvent through a plug of activated carbon or alumina to remove potential poisons before the reaction.
-
Purity Analysis : Ensure the purity of your dinitrile starting material.
Issue 2: Reaction Conditions and Side-Product Formation
Optimizing reaction parameters is a balancing act between achieving a high reaction rate and suppressing side reactions.
Q6: I've added ammonia, but I'm still getting significant amounts of secondary amines. What else can I do?
While ammonia is the primary tool, its effectiveness depends on other factors.
-
Ammonia Concentration : Ensure you are using a sufficient concentration. Often, the solvent itself can be liquid ammonia, or a high partial pressure of ammonia gas is used in conjunction with hydrogen.
-
Temperature : Higher temperatures can accelerate the undesired condensation reaction more than the desired hydrogenation. Try lowering the reaction temperature incrementally (e.g., in 10-15 °C steps) to see if selectivity improves without sacrificing too much conversion.
-
Hydrogen Pressure : High hydrogen pressure favors the direct hydrogenation of the imine intermediate to the primary amine, kinetically outcompeting the bimolecular condensation reaction. Ensure your pressure is sufficiently high.
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction pathway versus the side reaction leading to secondary amine formation.
Caption: A logical workflow for troubleshooting the reduction of aromatic dinitriles.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol provides a framework for systematically testing different catalysts to find the optimal one for your specific dinitrile substrate.
Materials:
-
Dinitrile substrate (1.0 mmol)
-
Anhydrous solvent (e.g., THF, Methanol, Dioxane) (10 mL)
-
Ammonia source (e.g., 7N NH₃ in Methanol, or liquid NH₃)
-
Catalyst 1 (e.g., 5 mol% Pd/C)
-
Catalyst 2 (e.g., 10 wt% Raney Ni, slurry)
-
Catalyst 3 (e.g., 5 mol% Rh/Al₂O₃)
-
High-pressure autoclave reactor with stirring mechanism
-
Hydrogen gas source
Procedure:
-
To a glass liner for the autoclave, add the dinitrile substrate (1.0 mmol) and a magnetic stir bar.
-
Add the chosen solvent (10 mL). If using a methanolic ammonia solution, this is your solvent.
-
Carefully add the first catalyst to be screened (e.g., 5 mol% Pd/C).
-
Seal the glass liner inside the autoclave.
-
If not using an ammonia-saturated solvent, pressurize and vent the reactor with ammonia gas three times.
-
Pressurize and vent the reactor with hydrogen gas three times to remove air.
-
Pressurize the reactor to the desired starting pressure (e.g., 20 bar for Pd/C).
-
Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 60°C for Pd/C).
-
Monitor the reaction by observing the pressure drop. Maintain constant pressure by adding hydrogen as needed.
-
After a set time (e.g., 12 hours), cool the reactor to room temperature and carefully vent the excess gas.
-
Open the reactor and carefully filter the catalyst from the reaction mixture. Caution: Some catalysts like Raney Ni can be pyrophoric and should be filtered while wet and not allowed to dry in air.
-
Take an aliquot of the crude filtrate for analysis (GC-MS, LC-MS, NMR) to determine conversion and product distribution.
-
Repeat steps 1-12 for each catalyst, keeping all other parameters (substrate concentration, solvent, temperature, pressure, time) constant.
Protocol 2: Purification of a Crude Diamine Product by Crystallization
This protocol is a general guideline for purifying a solid diamine product that is contaminated with less polar side-products like secondary amines.
Materials:
-
Crude diamine product
-
A primary solvent in which the diamine is soluble at high temperature but sparingly soluble at low temperature (e.g., Toluene, Isopropanol, Acetonitrile).
-
An anti-solvent in which the diamine is insoluble but impurities are soluble (e.g., Hexane, Heptane).
-
Activated carbon (optional, for color removal).
-
Heating mantle, condenser, and flask.
-
Filtration apparatus (Büchner funnel).
Procedure:
-
Place the crude diamine in a flask equipped with a stir bar and condenser.
-
Add the minimum amount of the primary solvent required to dissolve the solid at reflux temperature.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and reflux for another 10-15 minutes.
-
Filter the hot solution through a pre-heated funnel to remove the carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.
-
If the product is still not precipitating cleanly, slowly add the anti-solvent dropwise to the cold solution until it becomes cloudy, then allow it to stand.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold primary solvent or the anti-solvent.
-
Dry the crystals under vacuum to a constant weight. Check purity by melting point and spectroscopic methods.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in "5,6-Diamino-1,3-dimethyluracil" synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in dinitropyridine synthesis. BenchChem.
-
Wikipedia. Nitrile reduction. [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
-
McMillan, S. et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
Nagaki, A. et al. (2018). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. ACS Sustainable Chemistry & Engineering. [Link]
- BenchChem Technical Support Team. (2025). improving reaction yield for nitrile synthesis. BenchChem.
-
Nishida, Y. et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Monguchi, Y. et al. (2009). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. [Link]
-
Yamada, T. et al. (2018). Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst. Nanoscale. [Link]
-
Sajiki, H. et al. (2013). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters. [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Preventing Thermal Degradation During Diamine Distillation
For: Researchers, Scientists, and Drug Development Professionals
Introduction
High-purity diamines are critical building blocks in pharmaceutical synthesis, polymer chemistry, and materials science. However, their inherent basicity and nucleophilicity make them susceptible to thermal degradation during purification by distillation. Elevated temperatures can initiate a cascade of side reactions, including cyclization, polymerization, and oxidation, leading to yield loss, product discoloration, and the introduction of impurities that can compromise downstream applications.
This guide provides a comprehensive, question-and-answer-based resource for troubleshooting and preventing thermal degradation during the distillation of diamines. It combines fundamental chemical principles with practical, field-proven techniques to help you optimize your purification process, ensure product integrity, and maintain operational safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of thermal degradation during diamine distillation?
A1: The most common indicators include:
-
Product Discoloration: The distillate may appear yellow, brown, or even black. This is often due to the formation of oxidized or polymerized impurities.
-
Low Yield: A significant portion of the starting material may be lost to non-volatile degradation products, which remain as a tar-like residue in the distillation flask.
-
Pressure Instability: The formation of volatile degradation byproducts can cause fluctuations in the system pressure, making it difficult to maintain a stable boiling point.[1][2]
-
Residue in the Pot: The presence of a dark, viscous, or solid residue in the distillation flask after the process is a clear sign that degradation has occurred.
Q2: Why is vacuum distillation the preferred method for purifying diamines?
A2: Vacuum distillation is essential for purifying thermally sensitive compounds like diamines.[1] By reducing the pressure inside the apparatus, the boiling point of the liquid is significantly lowered.[1][3] This allows the diamine to vaporize and distill at a temperature below its decomposition threshold, minimizing the rate of unwanted thermal degradation reactions.[3]
Q3: What are the main chemical pathways for diamine degradation at high temperatures?
A3: The primary degradation routes involve the nucleophilic nature of the amine groups. Key pathways include intermolecular cyclization to form species like imidazolidinones, or nucleophilic attack by a free amine on another molecule, which can lead to the formation of ureas and, eventually, polymers.[4][5][6][7] In the presence of atmospheric carbon dioxide, diamines can also form carbamates, which can complicate purification.[4][5][6][8]
Q4: Can I use boiling stones for vacuum distillation of diamines?
A4: No, boiling stones are ineffective under vacuum.[9] The air trapped in the pores of the stones, which is necessary to promote smooth boiling, is rapidly removed when the pressure is reduced. This will lead to severe bumping and potential apparatus failure. A magnetic stir bar must be used to ensure smooth, controlled boiling.[9][10]
Troubleshooting Guides
Problem 1: Product is Discolored (Yellow to Brown)
Probable Causes:
-
Oxidation: Air leakage into the distillation apparatus is a common cause. At elevated temperatures, atmospheric oxygen can react with the amine.
-
Excessive Pot Temperature: The distillation temperature is too high, exceeding the thermal stability limit of the diamine.
-
Contaminants in Starting Material: The crude diamine may contain impurities that are less stable and degrade, causing color.
Diagnostic & Solution Workflow:
// Node Definitions start [label="Problem:\nProduct Discoloration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the system\nair-tight?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Solution: Check all joints for leaks.\nEnsure proper greasing.\nUse high-quality vacuum tubing.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the pot\ntemperature too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Solution: Decrease mantle temperature.\nImprove vacuum level to lower boiling point.\nUse a shorter distillation path (e.g., Kugelrohr).", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is the starting\nmaterial pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Solution: Pre-treat crude diamine.\nConsider a preliminary purification step\n(e.g., salt formation and recrystallization).", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Resolution:\nColorless Distillate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> sol1 [label="No"]; sol1 -> q2; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="Yes"]; sol2 -> q3; q2 -> q3 [label="No"]; q3 -> sol3 [label="No"]; sol3 -> end_node; q3 -> end_node [label="Yes"]; } } Caption: Troubleshooting flowchart for discolored diamine distillate.
Detailed Solutions:
-
Ensure an Inert Atmosphere: Before heating, the entire system should be purged with an inert gas like nitrogen or argon to remove oxygen. Maintain a slight positive pressure of inert gas if the setup allows.
-
Check for Leaks: Inspect all glass joints. They must be properly greased and sealed to prevent air from being drawn in under vacuum.[9] Hissing sounds are an indication of a leak.[9]
-
Lower the Distillation Temperature: The most effective way to prevent degradation is to distill at the lowest possible temperature. This is achieved by pulling a deeper vacuum (lower pressure).[1]
-
Consider a Stabilizer: For particularly sensitive amines, adding a small quantity of a high-boiling-point antioxidant or a hindered amine light stabilizer (HALS) to the distillation pot can inhibit degradation pathways.[11][12] Some processes even use higher-boiling ethyleneamine derivatives as color stabilizers.[13]
Problem 2: Very Low Distillation Yield / High Volume of Pot Residue
Probable Causes:
-
Polymerization: The pot temperature is too high, or the residence time at high temperature is too long, causing the diamine to polymerize into non-volatile oligomers.
-
System Leaks: A poor vacuum leads to a higher required boiling temperature, which in turn accelerates degradation and polymerization.[14]
-
Inefficient Heat Transfer: Uneven heating can create localized "hot spots" in the distillation flask, causing charring and degradation even if the bulk temperature appears acceptable.
Step-by-Step Solutions:
-
Improve Vacuum Efficiency:
-
Ensure the vacuum pump is in good condition and the oil is clean.
-
Use a cold trap (e.g., dry ice/acetone or a cryocooler) between the apparatus and the pump to prevent volatile compounds from contaminating the pump oil.[14]
-
Use thick-walled vacuum tubing and keep the length as short as possible.
-
-
Optimize Heating:
-
Use a heating mantle with a stirrer to ensure even heat distribution.
-
Insulate the distillation flask and head with glass wool or aluminum foil to minimize heat loss and ensure vapor temperature is maintained up to the condenser.[9] This promotes a more efficient and rapid distillation, reducing the total heating time.
-
-
Use a Short-Path Apparatus: For very high-boiling or extremely sensitive diamines, a short-path distillation apparatus (like a Kugelrohr) is ideal. The short distance between the evaporating and condensing surfaces minimizes the time the compound spends in the hot vapor phase and reduces pressure drop within the system.
Problem 3: Bumping or Uncontrolled Boiling
Probable Causes:
-
Lack of Nucleation Sites: Boiling stones are not used (and should not be), and stirring is inadequate.
-
Volatile Impurities: A sudden release of a low-boiling impurity (e.g., residual solvent) can cause violent boiling.
-
Heating Too Rapidly: Applying heat too quickly before the system has reached a stable vacuum can cause bumping.
Preventative Measures & Solutions:
-
Always Use Magnetic Stirring: A stir bar is mandatory for smooth boiling under vacuum.[9][10] Ensure the stirring speed is sufficient to create a vortex in the liquid before heating begins.
-
Degas the Sample: Before applying significant heat, pull a vacuum on the stirred, cold liquid for several minutes.[9] This allows any dissolved gases or highly volatile impurities to be removed gently.
-
Apply Heat Gradually: Begin heating slowly only after the system has reached a stable, low pressure.[15] Increase the temperature incrementally until a steady distillation rate is achieved.
Reference Data for Common Diamines
The following table provides critical data for several common diamines. Distilling under vacuum significantly lowers the boiling point. A boiling point calculator can provide rough estimates for pressures not listed.[16]
| Diamine | Formula | Molar Mass ( g/mol ) | Boiling Point at 760 mmHg (°C) | Boiling Point at 10 mmHg (°C) | Key Considerations |
| Ethylenediamine (EDA) | C₂H₈N₂ | 60.10 | 117.2 | ~20 | Highly hygroscopic; readily absorbs CO₂.[8] Requires drying with KOH/CaO before distillation.[17] |
| 1,2-Propanediamine | C₃H₁₀N₂ | 74.12 | 120 | ~25 | Prone to similar degradation as EDA. |
| 1,6-Hexanediamine | C₆H₁₆N₂ | 116.21 | 205 | 90 | Solid at room temperature (m.p. 42°C). Distillation requires heated glassware to prevent solidification. |
| Piperazine | C₄H₁₀N₂ | 86.14 | 146 | 44 | Solid at room temperature (m.p. 106°C). Can be sublimed under vacuum as an alternative to distillation. |
Detailed Protocol: Standard Fractional Vacuum Distillation
This protocol outlines a self-validating system for the purification of a thermally sensitive liquid diamine.
-
Apparatus Preparation:
-
Inspect Glassware: Thoroughly inspect all glassware for cracks or star fractures that could lead to implosion under vacuum.[9]
-
Drying: Ensure all glassware is oven-dried or flame-dried to remove any adsorbed water.
-
Assembly: Assemble a fractional distillation apparatus including a round-bottom flask, a Vigreux or packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. A Claisen adapter is recommended to prevent bumping into the column.[9]
-
-
System Sealing and Inerting:
-
Greasing: Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal.[9]
-
Inert Gas Purge: Connect the apparatus to a Schlenk line. Evacuate the system and backfill with dry nitrogen or argon. Repeat this cycle three times to create an inert atmosphere.
-
-
Charging the Flask:
-
Under a positive pressure of inert gas, charge the distillation flask with the crude diamine and a magnetic stir bar. The flask should not be more than two-thirds full.
-
-
Distillation Procedure:
-
Start Stirring: Begin vigorous magnetic stirring.
-
Apply Vacuum: Slowly open the system to the vacuum source. Allow the pressure to stabilize at the lowest achievable level.[9]
-
Apply Heat: Begin to heat the distillation flask gently with a heating mantle.
-
Collect Fractions: Collect any low-boiling impurities as a "forerun" fraction. Once the temperature stabilizes at the expected boiling point for your diamine at the measured pressure, switch to a clean receiving flask to collect the main product fraction.[9]
-
Monitor: Continuously monitor the temperature and pressure. A stable temperature and pressure during collection indicate a pure fraction is being distilled.[9]
-
-
Shutdown:
-
Cool Down: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Vent System: Slowly vent the apparatus by introducing the inert gas before turning off the vacuum pump.[9] This prevents pump oil from being sucked back into the system.
-
Disassembly: Disassemble the glassware promptly to prevent joints from freezing.[9]
-
References
-
Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Center for Applied Energy Research Faculty and Staff Publications. [Link]
-
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate. [Link]
-
Thompson, J., et al. (2017). Proposed thermal degradation pathway of ethylenediamine (EDA). ResearchGate. [Link]
-
LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. [Link]
-
Thompson, J. G., Richburg, H. W., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Semantic Scholar. [Link]
-
Pommier, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link]
-
Davis, J. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. University Blog Service. [Link]
-
Georgia Institute of Technology. (n.d.). Distillations. Environmental Health & Safety. [Link]
-
Arishtam India. (2024). Safety & Precautions in Distillation. [Link]
-
Thompson, J. G., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
- Google Patents. (n.d.).
-
NExT-USA. (n.d.). Vacuum Distillation Unit Operations and Troubleshooting. [Link]
-
Pressure Control Solutions. (2019). Vacuum Distillation issues?. [Link]
-
Tintoll. (n.d.). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. [Link]
-
Dr. G's Chemistry. (2022). How to purify Amine?. YouTube. [Link]
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]
-
Garrido-delgado, R., et al. (2015). Ion mobility spectrometry for monitoring diamine oxidase activity. ResearchGate. [Link]
-
IUPAC. (n.d.). preparation of anhydrous - ethylenediamine. Pure and Applied Chemistry. [Link]
- Google Patents. (n.d.).
-
University of Rochester. (n.d.). Rookie Mistakes: The Vacuum Apparatus. Department of Chemistry. [Link]
-
Vitas Analytical Services. (n.d.). Purity of Ethylene Diamine by GC-FID. [Link]
-
Sedo, O., et al. (2022). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. National Institutes of Health. [Link]
-
The Japanese Pharmacopoeia. (n.d.). Ethylenediamine. [Link]
-
Chemistry For Everyone. (2023). How Do You Troubleshoot Common Distillation Column Issues?. YouTube. [Link]
-
PrimeStills. (2017). Distillation Safety Tips. [Link]
-
International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Link]
-
Scribd. (n.d.). Safety Precaution. [Link]
-
Still It. (2019). Safety Rules Of Distilling. YouTube. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
LibreTexts. (2023). Basic Properties of Amines. Chemistry LibreTexts. [Link]
-
ResearchGate. (2020). Influence of Structure on Chemical and Thermal Stability of Aliphatic Diesters. [Link]
-
ResearchGate. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers. [Link]
-
ResearchGate. (2006). Fully aliphatic polyimides from adamantane‐based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant. [Link]
-
Davis, J. D. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Wikipedia. (n.d.). Boiling points of the elements (data page). [Link]
-
ResearchGate. (n.d.). Boiling point distribution curves for the two vacuum distillate samples. [Link]
-
Quora. (2020). Which equation is used to calculate the boiling point under vacuum distillation?. [Link]
-
PubMed. (n.d.). Silver Diamine Fluoride Effects on Enamel Discoloration and Demineralization Protection. [Link]
-
ResearchGate. (2019). Dentin Discoloration and Pulpal Ion Concentrations Following Silver Diamine Fluoride and Potassium Iodide Treatment. [Link]
-
ResearchGate. (2003). Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR). [Link]
Sources
- 1. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 2. youtube.com [youtube.com]
- 3. Vacuum Distillation Unit Operations and Troubleshooting [nccfortraining.org]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
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- 11. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
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- 13. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
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- 16. Boiling Point Calculator [trimen.pl]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Diaminopyridine Products: Technical Support Center on Oxidation and Discoloration
Welcome to the technical support center dedicated to addressing a critical challenge in the handling and application of diaminopyridine compounds: their propensity for oxidation and subsequent discoloration. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile chemical intermediates. Here, we move beyond simple procedural lists to provide in-depth, scientifically-grounded explanations and actionable protocols to ensure the integrity and purity of your diaminopyridine products.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the use of diaminopyridines in a laboratory setting.
Q1: My diaminopyridine sample, which was initially off-white, has turned yellow/brown/black. What is causing this discoloration?
The discoloration of diaminopyridine is almost always a result of oxidation. Diaminopyridines are aromatic amines, and the presence of two electron-donating amino groups makes the pyridine ring highly susceptible to oxidation. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of metal impurities. The colored compounds formed are typically complex polymeric or quinone-imine-like structures, which are highly conjugated and thus absorb visible light.
Q2: Are all diaminopyridine isomers equally susceptible to oxidation?
No, the position of the amino groups on the pyridine ring significantly influences the compound's stability. For instance, 2,6-diaminopyridine and 3,4-diaminopyridine are known to be particularly sensitive to air oxidation. The electron density distribution within the aromatic system, as dictated by the amino group positions, affects the ease with which the molecule can be oxidized. It is crucial to consult the Material Safety Data Sheet (MSDS) and other technical documentation for the specific isomer you are working with to understand its unique stability profile.
Q3: What are the best practices for the storage of diaminopyridine compounds to prevent degradation?
Proper storage is the first and most critical line of defense against the degradation of diaminopyridines. The following conditions are recommended to maximize the shelf-life and maintain the purity of these compounds:
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen, the primary driver of oxidation. |
| Temperature | Store at low temperatures (typically 2-8 °C). | Reduces the rate of chemical reactions, including oxidation. |
| Light | Store in amber or opaque containers. | Protects the compound from photo-oxidation, which can be initiated by UV light. |
| Container | Use well-sealed containers with tight-fitting caps. | Prevents the ingress of air and moisture. |
Q4: I need to handle diaminopyridine for my reaction setup. What precautions should I take to minimize exposure to air?
Handling diaminopyridines requires meticulous technique to avoid introducing atmospheric oxygen. The use of a controlled environment is highly recommended.
-
Glovebox: For highly sensitive applications, a glovebox with a continuously purged inert atmosphere is the ideal environment for weighing and transferring diaminopyridine.
-
Schlenk Line: If a glovebox is not available, a Schlenk line can be used to perform manipulations under an inert gas counterflow. This involves evacuating the air from your flask and backfilling with an inert gas multiple times.
Below is a workflow diagram illustrating the decision-making process for handling these sensitive reagents.
Caption: Decision workflow for handling diaminopyridines.
Q5: My diaminopyridine has already discolored. Is it still usable, and if so, how can I purify it?
A discolored diaminopyridine sample indicates the presence of impurities. While it may still be suitable for some applications where purity is not critical, for most research and development purposes, especially in drug discovery, purification is essential. The choice of purification method depends on the extent of discoloration and the scale of your material.
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Effective for removing colored impurities and achieving high purity. Scalable. | Can result in material loss. Requires finding a suitable solvent system. | Moderately to heavily discolored solids. |
| Activated Carbon Treatment | Excellent for removing colored, polymeric impurities. | Can adsorb the desired product, leading to lower yields. May require subsequent recrystallization. | Solutions with significant color but relatively low levels of other impurities. |
| Column Chromatography | Can separate a wide range of impurities. | Can be time-consuming and require significant solvent usage. The product may degrade on the silica gel. | Small-scale purification or when other methods fail. |
Experimental Protocols
The following are detailed, step-by-step protocols for the purification of discolored diaminopyridine.
Protocol 1: Decolorization using Activated Carbon
This method is effective for removing colored impurities from a solution of diaminopyridine.
-
Dissolution: Dissolve the discolored diaminopyridine in a suitable solvent (e.g., ethanol, isopropanol) with gentle heating. Use the minimum amount of solvent necessary to achieve complete dissolution.
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the diaminopyridine) to the solution.
-
Heating and Stirring: Gently heat the mixture to just below the boiling point of the solvent and stir for 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite pad to remove the activated carbon. It is crucial to perform this step while the solution is hot to prevent premature crystallization of the product.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Recrystallization for Purification
Recrystallization is a powerful technique for purifying solid compounds.
-
Solvent Selection: Choose a solvent in which the diaminopyridine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include water, ethanol, or toluene.
-
Dissolution: Add the discolored diaminopyridine to a flask and add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration as described in the activated carbon protocol.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities, and then dry the crystals thoroughly under vacuum.
Understanding the Oxidation Pathway
The oxidation of diaminopyridines can be a complex process involving multiple steps. A simplified, generalized pathway is illustrated below. The initial step is often the formation of a radical cation, which can then undergo further reactions, including polymerization, to form highly colored products.
Caption: Generalized oxidation pathway of diaminopyridine.
By understanding the mechanisms of degradation and implementing the rigorous handling, storage, and purification techniques outlined in this guide, you can ensure the quality and reliability of your diaminopyridine compounds, leading to more reproducible and successful experimental outcomes.
References
Please note that direct access to full-text articles may require a subscription.
- Sigma-Aldrich Technical Bulletin on Handling Air-Sensitive Reagents: While a specific bulletin on diaminopyridines may not be available, general guides on handling air-sensitive reagents from major suppliers like Sigma-Aldrich provide invaluable practical advice. A representative example can often be found through their online resources. (A general search on the Sigma-Aldrich website for "handling air-sensitive reagents" is recommended).
- Organic Chemistry Textbooks: Standard organic chemistry textbooks, such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," provide foundational knowledge on the oxidation of arom
- SciFinder/Reaxys: For specific reaction conditions and stability data on diaminopyridine isomers, comprehensive chemical databases like SciFinder and Reaxys are the most authoritative sources. These platforms aggregate data from the primary chemical literature. (Access to these databases is typically through institutional subscriptions).
Technical Support Center: Improving Product Purity of N2-isopropylpyridine-2,3-diamine
Welcome to the technical support guide for the synthesis and purification of N2-isopropylpyridine-2,3-diamine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and aiming to achieve high levels of purity. Here, we address common challenges and provide detailed, field-tested protocols to troubleshoot and resolve purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can arise from several sources, including incomplete reactions, side-reactions, and degradation. The most common species to look out for are:
-
Unreacted Starting Materials: Primarily 2,3-diaminopyridine or an equivalent precursor.
-
Over-Alkylated Product: N2,N2-diisopropylpyridine-2,3-diamine or alkylation at the N3 position. Over-alkylation is a common issue when using reactive alkylating agents.[1]
-
Positional Isomers: Depending on the synthetic route, isomers such as N3-isopropylpyridine-2,3-diamine may form.
-
Oxidation Products: Aminopyridines can be sensitive to air, leading to colored impurities over time.[1]
-
Residual Solvents and Reagents: Solvents from the reaction or purification (e.g., THF, ethyl acetate) and leftover reagents can persist in the final product.
Q2: What is a realistic target purity for this compound after initial workup, and what is achievable with further purification?
A2: Following a standard aqueous workup, it is common to see a crude purity of 85-95% by HPLC or NMR analysis. The primary contaminants are typically unreacted starting materials or a small percentage of over-alkylated product. With one of the detailed purification protocols outlined below (such as flash chromatography or acid-base extraction), achieving a purity of >98.5% is a realistic and often necessary goal for subsequent applications in drug development.
Q3: Which analytical technique is best for assessing the purity of this compound?
A3: A combination of techniques provides the most comprehensive assessment:
-
HPLC/UPLC: Reversed-phase HPLC with a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid) is the gold standard for quantitative purity analysis. It can effectively separate the desired product from starting materials and most side-products.
-
¹H NMR: Nuclear Magnetic Resonance spectroscopy is excellent for structural confirmation and identifying specific impurities if their spectral signatures are known. Residual solvents are also easily quantified by NMR.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the mass of unknown impurity peaks observed in the HPLC chromatogram, helping to deduce their structure.
Troubleshooting and Purification Guides
This section provides detailed solutions to specific purity challenges. The choice of method depends on the nature of the impurities and the scale of your experiment.
Problem 1: Significant Contamination with Non-Basic or Weakly Basic Impurities
If your primary impurities are neutral (e.g., byproducts without a basic nitrogen) or significantly less basic than your diamine product, an acid-base extraction is the most efficient purification method. This technique leverages the basicity of the pyridine and amino groups, which can be protonated to form water-soluble salts.[2][3]
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 10 mL per gram). The basic diamine product will be protonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.[2][4]
-
Combine & Wash: Combine the acidic aqueous layers in a clean flask. To remove any trapped organic solvent, perform a "back-extraction" by washing this combined aqueous layer with a fresh portion of EtOAc or DCM (1 x 10 mL per gram). Discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath to manage any exotherm. Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH of the solution is >10 (check with pH paper). Your product will deprotonate and may precipitate or form an oil.
-
Re-extraction: Extract the product from the basified aqueous layer back into an organic solvent (EtOAc or DCM) (3 x 15 mL per gram).
-
Drying and Concentration: Combine the organic layers containing your purified product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Sources
Reducing byproduct formation in N2-isopropylpyridine-2,3-diamine reactions
Welcome to the technical support center for the synthesis of N2-isopropylpyridine-2,3-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and minimize the formation of unwanted byproducts. Our approach is grounded in established chemical principles and practical, field-tested experience to ensure the reliability and success of your experiments.
Introduction: The Challenge of Selective N-Alkylation
The synthesis of this compound presents a classic challenge in synthetic organic chemistry: achieving selective mono-alkylation of a diamine. The two amino groups on the pyridine ring, at the C2 and C3 positions, exhibit different nucleophilicities, which can be exploited to achieve regioselectivity. However, the potential for over-alkylation to form the di-substituted product and the formation of the undesired N3-isopropyl isomer are common hurdles. This guide focuses on the reductive amination of 2,3-diaminopyridine with acetone, a robust method that offers greater control over mono-alkylation compared to direct alkylation with an isopropyl halide.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via reductive amination?
A1: The primary byproducts encountered are:
-
N3-isopropylpyridine-2,3-diamine (Regioisomer): Formation of the undesired isomer due to the reaction occurring at the 3-amino group.
-
N2,N3-diisopropylpyridine-2,3-diamine (Over-alkylation product): Subsequent reaction of the desired mono-isopropyl product with another equivalent of acetone.
-
Unreacted 2,3-diaminopyridine: Incomplete reaction leading to the presence of starting material in the final product mixture.
Q2: Why is reductive amination preferred over direct alkylation with a reagent like 2-bromopropane?
A2: Reductive amination is generally a more controlled method for mono-alkylation of amines.[1] Direct alkylation with an alkyl halide often leads to a higher degree of over-alkylation because the newly formed secondary amine is often more nucleophilic than the starting primary amine. Reductive amination proceeds through an imine intermediate, and by controlling the stoichiometry of the carbonyl compound (acetone in this case), the formation of the mono-alkylated product can be favored.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the reaction. A well-chosen solvent system for TLC can help visualize the disappearance of the starting material (2,3-diaminopyridine) and the appearance of the product and byproducts. HPLC provides a more quantitative assessment of the reaction mixture composition over time. Regular sampling and analysis will help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of the di-isopropyl byproduct.
Q4: What is the key to achieving high regioselectivity for the N2-position?
A4: The N2-amino group is generally more nucleophilic than the N3-amino group due to electronic effects from the pyridine ring nitrogen. This inherent difference often favors the formation of the N2-isopropyl isomer. However, to further enhance selectivity, one can employ a protection strategy. The 3-amino group can be selectively protected, for example, with a carbamate protecting group, to ensure that the alkylation occurs exclusively at the N2-position.[2]
Q5: Can I use other reducing agents besides sodium triacetoxyborohydride (STAB)?
A5: Yes, other reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation can be used for reductive amination.[3] However, sodium triacetoxyborohydride is often preferred due to its mildness, selectivity for imines over ketones, and the avoidance of toxic cyanide byproducts.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Inefficient imine formation. 2. Insufficient amount or activity of the reducing agent. 3. Low reaction temperature. | 1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure the reaction is anhydrous, as water can inhibit imine formation. 2. Use a fresh batch of the reducing agent (e.g., STAB). Ensure proper stoichiometry (typically 1.2-1.5 equivalents). 3. Increase the reaction temperature to the recommended range (e.g., room temperature to 40 °C). |
| High Levels of N2,N3-diisopropyl Byproduct | 1. Excess of acetone used. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of acetone relative to 2,3-diaminopyridine. 2. Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed and before significant formation of the di-alkylated product is observed. 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of the second alkylation. |
| Significant Formation of the N3-isopropyl Isomer | 1. The inherent reactivity of the N3-amino group under the reaction conditions. 2. Steric hindrance at the N2 position in specific solvent systems. | 1. Consider a protection-alkylation-deprotection strategy. Selectively protect the N3-amino group before reductive amination. A suitable protecting group would be one that is stable to the reductive amination conditions and can be removed easily afterward. 2. Experiment with different solvents. A less polar solvent might favor the reaction at the more accessible N2-amino group. |
| Difficult Purification of the Final Product | 1. Similar polarities of the desired product and byproducts. 2. The presence of unreacted starting materials and reagents. | 1. Utilize column chromatography with a carefully optimized eluent system. A gradient elution might be necessary to achieve good separation. HPLC can also be used for purification.[5][6][7] 2. Perform an aqueous workup to remove any water-soluble reagents and byproducts before chromatographic purification. |
Experimental Protocols
Protocol 1: Reductive Amination of 2,3-Diaminopyridine with Acetone
This protocol details a standard procedure for the synthesis of this compound.
Materials:
-
2,3-Diaminopyridine
-
Acetone (anhydrous)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of 2,3-diaminopyridine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add acetone (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Analytical HPLC Method for Reaction Monitoring
This method can be used to monitor the progress of the reaction and analyze the purity of the final product.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Elution Order: 2,3-Diaminopyridine (most polar) -> this compound & N3-isopropylpyridine-2,3-diamine -> N2,N3-diisopropylpyridine-2,3-diamine (least polar).
Visualization of Reaction Pathways and Troubleshooting
Reaction Pathway
Caption: Reductive amination pathway for this compound synthesis.
Troubleshooting Logic
Caption: Troubleshooting workflow for byproduct formation.
Characterization Data
Expected 1H NMR Chemical Shifts (in CDCl3)
Distinguishing between the N2 and N3 isomers can often be achieved by careful analysis of the 1H NMR spectrum. The proton on the nitrogen that has been alkylated will show a characteristic shift, and the protons on the pyridine ring will also be affected differently by the substitution pattern.
| Compound | Pyridine Ring Protons (δ, ppm) | Isopropyl Protons (δ, ppm) | NH/NH2 Protons (δ, ppm) |
| 2,3-Diaminopyridine | ~6.6-7.8 (m, 3H) | - | ~3.5-4.5 (br s, 4H) |
| N2-isopropyl-2,3-diamine | ~6.5-7.7 (m, 3H) | ~3.8 (septet, 1H), ~1.2 (d, 6H) | ~4.0 (br s, 2H, -NH2), ~4.8 (br s, 1H, -NH) |
| N3-isopropyl-2,3-diamine | ~6.5-7.7 (m, 3H) | ~3.6 (septet, 1H), ~1.1 (d, 6H) | ~4.2 (br s, 2H, -NH2), ~4.5 (br s, 1H, -NH) |
| N2,N3-diisopropyl-2,3-diamine | ~6.7-7.9 (m, 3H) | Two sets of isopropyl signals | ~4.9 (br s, 1H, -NH), ~4.6 (br s, 1H, -NH) |
Note: These are estimated chemical shifts and may vary depending on the solvent and concentration. 2D NMR techniques like COSY and NOESY can be invaluable for unambiguous structure elucidation.[8]
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Separation of 2,3-Diaminopyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2006). ResearchGate. [Link]
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2018). Journal of Analytical Science and Technology.
- Zecchini, G. P., Torrini, I., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 469-473.
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]
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- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 8. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: Anhydrous Reaction Conditions for Moisture-Sensitive Syntheses
Welcome to the Technical Support Center for Anhydrous Reaction Conditions. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of working with moisture-sensitive compounds. The success of many modern chemical syntheses, particularly in organometallic and polymerization chemistry, hinges on the rigorous exclusion of atmospheric water and oxygen.[1][2][3] Even trace amounts of moisture can quench reactive intermediates, deactivate catalysts, or initiate unwanted side reactions, leading to failed experiments and compromised results.[3]
This resource provides in-depth, field-proven insights into the techniques, tools, and troubleshooting strategies necessary to maintain anhydrous conditions. Here, we move beyond simple instructions to explain the causality behind each protocol, empowering you to make informed decisions in your laboratory.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational questions that form the basis of working under anhydrous conditions.
Q1: What makes a chemical reaction "moisture-sensitive"?
A: A reaction is classified as moisture-sensitive if one or more of its components (reactants, reagents, catalysts, or intermediates) readily and detrimentally reacts with water.[3] Water can act as a nucleophile, a base, an acid, or a ligand, interfering in several ways:
-
Reagent Quenching: Highly reactive organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are strong bases that will preferentially react with even trace amounts of water instead of the intended electrophile.[3][4][5]
-
Catalyst Deactivation: Many transition metal catalysts are coordinatively unsaturated or have ligands that are susceptible to hydrolysis. Water can bind to the metal center, altering its catalytic activity or leading to irreversible decomposition.[3]
-
Driving Unwanted Side Reactions: The presence of water can initiate hydrolysis of starting materials or products, especially those containing sensitive functional groups like esters, acid chlorides, or anhydrides.[4]
-
Shifting Equilibria: For reactions that produce water as a byproduct (e.g., acetal formation), performing them under anhydrous conditions is necessary to drive the reaction to completion by Le Châtelier's principle.[3][4]
Q2: How dry is "dry enough"? What level of water is acceptable?
A: The required level of dryness is dictated by the stoichiometry of the reaction. For small-scale reactions (<1 mmol), even microscopic amounts of water can be significant.[6] A general guideline is to aim for solvent moisture levels below 50 parts per million (ppm), with highly sensitive reactions requiring levels below 10 ppm.[7][8] The most reliable method for quantifying water content in solvents is Karl Fischer titration.[9] A qualitative but effective indicator for certain solvents like THF is the use of sodium/benzophenone; a persistent deep blue or purple color indicates anhydrous conditions.[5][10]
Q3: When should I use a Schlenk line versus a glovebox?
A: Both tools create an inert atmosphere (typically nitrogen or argon) but are suited for different tasks.[2][6]
-
Schlenk Line: Ideal for performing reactions in solution, including refluxing, distillations, filtrations, and cannula transfers between flasks.[1][11] It is a versatile setup for manipulating liquids and solutions under an inert atmosphere while connected to a dual vacuum/inert gas manifold.[12]
-
Glovebox: Best for manipulating and weighing air-sensitive solids, preparing reaction mixtures before they are sealed and taken out, and for procedures requiring fine manual dexterity with multiple components.[6][11][13] A glovebox provides a large, controlled environment where standard lab operations can be performed without direct connection to a manifold.[11][14]
The choice often depends on workflow. For example, an air-sensitive solid catalyst would be weighed and added to a Schlenk flask inside a glovebox. The flask would then be sealed, brought out, and connected to a Schlenk line for the addition of solvents and other reagents.[13]
Q4: Nitrogen or Argon? Does the choice of inert gas matter?
A: For most applications, nitrogen is sufficient and more economical.[1] However, argon is the preferred choice for reactions involving metals or reagents that can react with dinitrogen, such as certain lithium compounds or transition metal complexes where nitrogen can act as a ligand.[1][6] Argon is also denser than air, which can help in providing a protective "blanket" over a reaction mixture during quick transfers.[6]
Section 2: Troubleshooting Guide: When Things Go Wrong
This guide uses a question-and-answer format to diagnose and solve common issues encountered during moisture-sensitive syntheses.
Q: My reaction was working before, but now it's failing with a new bottle of "anhydrous" solvent. What's the problem?
A: The term "anhydrous" on a commercial bottle has a shelf life. The moment the seal is broken, the clock starts ticking.
-
Root Cause: The septum on the bottle may have been compromised through repeated punctures, allowing atmospheric moisture to slowly seep in. Even high-quality septa degrade over time. Inappropriate handling can also introduce moisture.[15]
-
Troubleshooting Steps:
-
Verify Solvent Dryness: If available, test the solvent's water content using a Karl Fischer titrator. Alternatively, for ethers like THF, use the sodium-benzophenone ketyl indicator test.[9]
-
Dry the Solvent: If the solvent is wet, it must be re-dried. Passing it through an activated alumina column in a solvent purification system (SPS) is a safe and effective modern method.[9] Alternatively, distillation from an appropriate drying agent can be used.[7]
-
-
Proactive Solution: For highly sensitive reactions, it is best practice to use freshly purified solvent.[16] If using a commercial bottle, use a clean, dry syringe to pierce the septum under a positive pressure of inert gas to minimize atmospheric exposure.
Q: I meticulously dried my glassware and solvent, but my reaction still failed. Where else could water be coming from?
A: Water is insidious and can hide in places beyond the solvent and glassware.
-
Potential Sources:
-
Reagents: Hygroscopic solid reagents (e.g., certain salts, bases) can absorb significant amounts of water from the air.[16] Liquid reagents may also contain dissolved water.
-
Inert Gas Line: If the inert gas supply is not passed through a drying trap (e.g., a column of Drierite or molecular sieves), it can introduce moisture into the system.
-
Syringes and Cannulas: Needles and cannulas, if not properly dried, will introduce moisture. A common oversight is flushing a syringe with inert gas that isn't dry.
-
Leaks in the System: Small leaks at glass joints, septa, or tubing connections can allow ambient air (and its moisture) to be pulled into the reaction flask, especially if the positive pressure of inert gas is insufficient.[17]
-
-
Troubleshooting & Prevention:
-
Dry solid reagents in a vacuum oven before use.[16]
-
Ensure all transfer equipment (syringes, cannulas) is oven-dried and cooled in a desiccator.
-
Regularly check and re-grease all ground-glass joints to ensure a proper seal.[17]
-
Maintain a steady, visible flow of inert gas through the bubbler (1-2 bubbles per second) to ensure a positive pressure.[14]
-
Q: My reaction mixture turned a strange color and then decomposed. Could this be due to moisture?
A: Yes, an unexpected color change followed by decomposition is a classic sign of a reaction with air or water, especially in organometallic chemistry.
-
Causality: Many sensitive reagents and catalysts have characteristic colors. For example, the sodium-benzophenone ketyl radical used to indicate dry THF is deep blue; in the presence of water or oxygen, it is quenched, and the blue color disappears.[5] Similarly, many low-valent transition metal complexes are intensely colored and will change color upon oxidation or hydrolysis.
-
Diagnostic Action: The color change itself is a key diagnostic. Note the color and at what stage it appeared. This can help pinpoint the source of the contamination (e.g., color change immediately after adding a specific reagent suggests that reagent or its solvent was wet).
-
Solution: A complete system review is necessary. Re-evaluate every step of your anhydrous protocol: glassware preparation, solvent purification, reagent handling, and inert gas setup.
Section 3: Core Protocols & Workflows
Adherence to rigorous protocols is the foundation of successful anhydrous synthesis.
Protocol 3.1: Preparing Glassware for Anhydrous Reactions
Glassware that appears dry to the eye is coated with a thin film of adsorbed water that must be removed.[5][18]
Steps:
-
Cleaning: Ensure glassware is scrupulously clean. Wash with an appropriate solvent to remove organic residues, followed by a detergent wash and thorough rinsing with deionized water and then a final rinse with acetone to aid drying.
-
Oven Drying: Place the glassware in a laboratory oven at a minimum of 125°C for at least 12 hours (overnight is standard).[5][19] This removes the bulk of the water.
-
Flame Drying (for highest demands):
-
Assemble the hot glassware (handling with thick gloves or tongs) and clamp it securely, including a magnetic stir bar if needed.[18][20]
-
Using a heat gun or a Bunsen burner with a strong flame, heat the entire surface of the glass under a flow of dry inert gas.[5][20][21]
-
Initially, you will see fogging on the cooler parts of the glass as water vaporizes and re-condenses.[18] Continue heating until all fog is gone and the glass is scorching hot.[18][20]
-
Causality: This aggressive heating provides the energy needed to desorb the final, tightly bound layer of water from the silica surface.
-
-
Cooling: Allow the glassware to cool to room temperature under a positive pressure of dry inert gas or in a desiccator.[18][20] A hot, empty flask will develop a vacuum as it cools, which will pull in atmospheric air if not kept under a positive pressure of inert gas.
Protocol 3.2: Basic Schlenk Line Operation (Purge & Refill Cycles)
The core of Schlenk line technique is the removal of the laboratory atmosphere from the reaction vessel and its replacement with a high-purity inert gas.[2]
Steps:
-
Setup: Attach the cool, dry reaction flask (e.g., a Schlenk flask) to the Schlenk line via heavy-walled, flexible hosing. Ensure the flask is securely clamped.
-
First Evacuation: Open the stopcock on the flask to the vacuum manifold of the Schlenk line. The flask will be evacuated. Allow it to remain under vacuum for 2-3 minutes.
-
First Refill: Slowly and carefully, turn the stopcock to close off the vacuum and open the flask to the inert gas manifold. You should hear the gas flowing in. Refill until the pressure inside equalizes with the pressure of the line (indicated by the bubbler).
-
Repeat Cycles: Repeat this vacuum/inert gas cycle a minimum of three times.[2][6]
-
Final State: After the final refill, leave the flask under a positive pressure of inert gas, confirmed by a gentle outflow through the bubbler. The flask is now ready for the introduction of reagents.
-
Causality: Each cycle dilutes the remaining atmospheric gases. Three cycles are generally sufficient to reduce oxygen and water to ppm levels, creating a suitable inert atmosphere for most reactions.[6]
-
Section 4: Data & Reference Tables
Table 4.1: Comparison of Common Drying Agents for Solvents
Choosing the correct drying agent is critical, as some are incompatible with certain solvent types.[22]
| Drying Agent | Chemical Formula | Suitable For | Unsuitable For | Mechanism & Comments |
| Magnesium Sulfate | MgSO₄ | Ethers, esters, halogenated hydrocarbons, nitriles | Acidic or base-sensitive compounds | Fast, high capacity, fine powder. Forms chunky hydrates, making it easy to see when enough has been added.[23] |
| Sodium Sulfate | Na₂SO₄ | General purpose, most organic solvents | --- | Neutral, low efficiency, slow. Good for pre-drying. It is a high-capacity drying agent. |
| Calcium Chloride | CaCl₂ | Hydrocarbons, ethers, alkyl halides | Alcohols, amines, ketones, esters (can form adducts) | Fast and effective, but can react with many common functional groups.[22][23] |
| Molecular Sieves | Zeolites (e.g., 3Å, 4Å) | Most organic solvents (choose pore size carefully) | --- | Highly efficient and clean.[8] 3Å sieves are excellent for drying polar solvents like ethanol and methanol, as they exclude most organic molecules while trapping small water molecules. Can be regenerated by heating.[8][24] |
| Calcium Hydride | CaH₂ | Hydrocarbons, ethers, halogenated solvents | Alcohols, acids, esters, aldehydes, ketones | Irreversibly reacts with water to produce H₂ gas.[6] Highly effective for achieving very low water levels, often used prior to distillation.[7] |
| Sodium/Benzophenone | Na / Ph₂CO | Ethers (THF, dioxane), hydrocarbons | Halogenated solvents, ketones, esters, protic solvents | Reactive combination that acts as both a drying agent and a visual indicator. The deep blue ketyl radical forms only when the solvent is anhydrous and oxygen-free. Use with extreme caution. |
Section 5: Visual Guides & Workflows
Visual aids are essential for understanding complex setups and decision-making processes.
Caption: A simplified schematic of a standard Schlenk line setup.
Caption: Decision tree for troubleshooting failed moisture-sensitive reactions.
Section 6: References
-
Nichols, L. (2022). 7.1: Flame-Drying Glassware. Chemistry LibreTexts. [Link]
-
Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. [Link]
-
Nichols, L. (2022). 1.2F: Drying Glassware. Chemistry LibreTexts. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]
-
Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
-
Nichols, L. (2024). 3.2: Drying Agents. Chemistry LibreTexts. [Link]
-
Borys Research Group. (n.d.). The Schlenk Line Survival Guide. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. [Link]
-
Brückner Research Group. (n.d.). Brueckner Lab-Specific Standard Operating Procedure (LSOP): Flame Drying and Activation of Molecular Sieves. University of Connecticut. [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. [Link]
-
Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. [Link]
-
Wikipedia. (n.d.). Air-free technique. [Link]
-
Hawach Scientific. (n.d.). Solvent Purification | Solvent filtration systems & assembly. [Link]
-
Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. ACS Publications. [Link]
-
TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions?. [Link]
-
University of York, Department of Chemistry. (n.d.). Setting up a Schlenk line. [Link]
-
Chamberland, S. (2012). SOP Flame drying glassware using the N2 manifold. University of Nevada, Reno. [Link]
-
Fiveable. (n.d.). Anhydrous Conditions Definition. [Link]
-
Chemistry Infolab. (n.d.). Drying Agents - Removing water from organic solvents. [Link]
-
Borys, A. M. (n.d.). The Schlenk Line Survival Guide. LibreTexts. [Link]
-
JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
-
Meyer, J. (2021). Solvent Purification System Tutorial [Video]. YouTube. [Link]
-
Pure Process Technology. (2017). How to ensure the consistent operation of your solvent purification system. [Link]
-
Borys Research Group. (n.d.). Drying Solvents. The Schlenk Line Survival Guide. [Link]
-
Laboratory Musings. (2016). Solvent Purification Systems – A Review. [Link]
-
UCLA Chemistry & Biochemistry. (2021). Guide to Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. [Link]
-
Sciencemadness Discussion Board. (2021). Anhydrous Conditions. [Link]
-
Wikipedia. (n.d.). Anhydrous. [Link]
-
Membrane Solutions. (2024). Solvent Filtration: Ensuring Purity in Chemical Processes. [Link]
-
Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Reagent Tips. [Link]
-
Pharmaguideline. (2010). Preparation of Indicator Solutions. [Link]
-
Borys, A. M. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts. [Link]
-
Solventum. (n.d.). Chemical indicator strips. [Link]
Sources
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- 4. fiveable.me [fiveable.me]
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- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purifying Polar Amine Compounds with Column Chromatography
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of purifying polar amine compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during column chromatography. We will move beyond simple procedural lists to explore the "why" behind the "how," ensuring you can develop robust, reproducible purification methods.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent and challenging issues encountered when purifying polar amines.
Question 1: Why are my amine peaks tailing severely on my silica gel column, and how can I fix it?
Answer:
Peak tailing is the most common issue when separating basic compounds like amines on standard silica gel. This occurs because the slightly acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine analytes through secondary ionic interactions. This leads to a portion of the analyte being retained longer than the bulk, resulting in asymmetrical, tailing peaks.
Solutions:
-
Mobile Phase Modification (The Quick Fix): The most straightforward approach is to add a basic modifier to your mobile phase to "tame" the silica surface. This modifier will compete with your amine for interaction with the silanol groups, masking them and allowing your compound to elute more symmetrically.
-
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.1-1% (v/v) to your mobile phase. TEA is a volatile base, making it easy to remove during solvent evaporation.
-
Ammonium Hydroxide (NH₄OH): A 0.1-1% addition of a concentrated ammonium hydroxide solution can also be effective. This is particularly useful when TEA might interfere with subsequent reactions.
-
Pyridine: While less common due to its odor and higher boiling point, it can be used in small amounts (0.1-0.5%).
-
-
-
Use of Deactivated Silica: Many manufacturers offer silica gels that have been end-capped or treated to reduce the number of acidic silanol groups. While often more expensive, they can provide significantly better peak shapes for basic compounds without the need for mobile phase additives.
-
Alternative Stationary Phases: If peak tailing persists, consider moving away from standard silica.
-
Alumina (basic or neutral): Alumina is a basic stationary phase and is often a better choice for purifying strongly basic amines.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment and reducing silanol interactions.
-
Experimental Workflow: Improving a Tailing Amine Peak
Technical Support Center: N-Alkylation of Diaminopyridines
Welcome to the technical support center for the N-alkylation of diaminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to overcome common challenges in your laboratory.
I. Troubleshooting Guide: Common Issues and Solutions
The N-alkylation of diaminopyridines is a foundational reaction in the synthesis of a wide array of biologically active molecules. However, its execution is often fraught with challenges related to selectivity, reactivity, and purification. This section directly addresses the most common problems encountered by researchers and provides actionable solutions based on mechanistic insights.
Issue 1: Poor Regioselectivity - Alkylation at the Wrong Nitrogen
Question: My reaction is producing a mixture of N-alkylated isomers. How can I control which amino group is alkylated, especially in asymmetrical diaminopyridines like 2,3- or 3,4-diaminopyridine?
Answer: Regioselectivity in the N-alkylation of diaminopyridines is governed by the relative nucleophilicity of the different nitrogen atoms. The pyridine ring nitrogen is generally less nucleophilic than the exocyclic amino groups due to the delocalization of its lone pair within the aromatic system. Between the exocyclic amino groups, their nucleophilicity is influenced by their position on the pyridine ring.
Causality and Strategic Solutions:
-
Electronic Effects: The amino group at the 4-position is generally more nucleophilic than those at the 2- or 3-positions due to resonance effects that increase electron density on the exocyclic nitrogen. Conversely, the 2- and 6-amino groups are less nucleophilic due to the electron-withdrawing inductive effect of the ring nitrogen.
-
Steric Hindrance: The amino groups at the 2- and 6-positions are more sterically hindered than those at the 3- and 4-positions. This steric hindrance can be exploited to direct alkylation to the less hindered nitrogen.
-
Protecting Groups: A common and effective strategy is to selectively protect one of the amino groups. For instance, forming a formamido group at one nitrogen can allow for regioselective alkylation at the other.[1] This approach relies on the differential reactivity of the amino groups towards the protecting group reagent.
-
Directed Alkylation: In some cases, intramolecular hydrogen bonding can influence the site of alkylation. For 2,3-diaminopyridine, it's possible to achieve regioselective synthesis of 3-alkyl-3H-imidazo[4,5-b]pyridines by first forming a 2-formamido-3-aminopyridine intermediate.[1] The greater acidity of the amide proton allows for regioselective alkylation at the formamido nitrogen, followed by cyclization.
Issue 2: Over-alkylation - Formation of Dialkylated and Quaternary Ammonium Products
Question: I am observing significant amounts of dialkylated and even trialkylated products, leading to a complex mixture and low yield of my desired mono-alkylated product. How can I prevent this?
Answer: Over-alkylation is a classic challenge in amine alkylation.[2][3][4] The mono-alkylated product is often more nucleophilic than the starting diamine, leading to a "runaway" reaction where it competes for the alkylating agent.[3]
Causality and Strategic Solutions:
-
Stoichiometry Control: While seemingly straightforward, carefully controlling the stoichiometry of the alkylating agent is a critical first step. Using a slight excess of the diaminopyridine can help to minimize dialkylation, but this is often insufficient on its own.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, favoring mono-alkylation.
-
Reductive Amination: An alternative to direct alkylation is reductive amination. This involves reacting the diaminopyridine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ. This method is often more selective for mono-alkylation.[5]
-
"Self-Limiting" Alkylation Strategies: Innovative methods have been developed to overcome over-alkylation. One such approach involves the use of N-aminopyridinium salts as ammonia surrogates, which undergo a self-limiting alkylation process.[2][4][6]
| Method | Principle | Advantages | Disadvantages |
| Stoichiometry Control | Limiting the amount of alkylating agent. | Simple to implement. | Often insufficient to completely prevent over-alkylation. |
| Slow Addition | Maintaining a low concentration of the electrophile. | Can improve selectivity for mono-alkylation. | May require longer reaction times. |
| Reductive Amination | In situ formation and reduction of an imine. | Generally high selectivity for mono-alkylation. | Requires a carbonyl compound and a reducing agent. |
| N-Aminopyridinium Salts | Use of a surrogate that undergoes self-limiting alkylation. | Excellent selectivity for mono-alkylation. | Requires the preparation of the N-aminopyridinium salt. |
Issue 3: Purification Difficulties - Separating Products from Starting Materials and Byproducts
Question: I'm struggling to purify my N-alkylated diaminopyridine from the reaction mixture. The product has similar polarity to the starting material and the dialkylated byproduct.
Answer: The similar physical properties of the starting material, mono-alkylated product, and di-alkylated byproduct make purification by traditional methods like column chromatography challenging.
Causality and Strategic Solutions:
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution with a carefully chosen solvent mixture can sometimes resolve closely related compounds.
-
Column Material: Consider using different stationary phases, such as alumina or specially functionalized silica gel, which may offer different selectivity.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Carefully screen different solvents and solvent mixtures to find conditions that selectively crystallize the desired product.
-
Derivatization: In some cases, it may be beneficial to derivatize the crude product mixture to facilitate separation. For example, reacting the mixture with an acid chloride could form amides with different properties, which might be easier to separate. The desired product can then be regenerated by hydrolysis.
-
Acid-Base Extraction: The basicity of the different amine products can be exploited for separation. By carefully adjusting the pH of an aqueous solution, it may be possible to selectively extract one component into an organic phase while leaving others in the aqueous phase.
II. Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects and underlying principles of N-alkylation of diaminopyridines.
Q1: What are the best general conditions for a selective mono-N-alkylation of 2,6-diaminopyridine?
A1: Achieving selective mono-N-alkylation of 2,6-diaminopyridine can be challenging due to the presence of two equivalent amino groups. However, a number of strategies have been developed. One approach involves the use of a palladium-catalyzed amination of 2-bromo-6-aminopyridines.[7] Another method utilizes a one-pot N-methylation reaction with sodium azide and orthoformic ester, which has been reported to be selective. For more general alkyl groups, reductive amination using one equivalent of an aldehyde or ketone in the presence of a reducing agent like sodium borohydride is a reliable method.[5]
Q2: How can I alkylate the pyridine ring nitrogen instead of the exocyclic amino groups?
A2: Direct alkylation of the pyridine ring nitrogen in the presence of exocyclic amino groups is difficult due to the higher nucleophilicity of the amino groups. To achieve this, the exocyclic amino groups must first be protected. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). Once the amino groups are protected, the less nucleophilic pyridine nitrogen can be alkylated, often requiring more forcing conditions (e.g., stronger alkylating agents, higher temperatures).
Q3: Are there any catalytic methods that can improve the efficiency and selectivity of N-alkylation?
A3: Yes, various catalytic systems have been developed to improve N-alkylation reactions. Palladium-catalyzed N-alkylation has emerged as a particularly effective method, often operating under mild conditions with high selectivity.[8] These methods can utilize a "borrowing hydrogen" methodology, which is an environmentally friendly approach.[8] Copper-catalyzed systems have also been employed, particularly in the context of photoredox catalysis for the activation of alkyl halides.[9] Additionally, heterogeneous catalysts are being explored to facilitate easier separation and recycling.[10]
Q4: What is the role of the base in N-alkylation reactions of diaminopyridines?
A4: The base plays a crucial role in N-alkylation reactions. Its primary function is to deprotonate the amino group, increasing its nucleophilicity and facilitating the reaction with the alkylating agent. The choice of base can also influence the regioselectivity of the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, DIPEA). The strength and steric bulk of the base should be carefully considered based on the specific diaminopyridine and alkylating agent being used.
Q5: How can I confirm the structure of my N-alkylated product and determine the site of alkylation?
A5: A combination of spectroscopic techniques is essential for structure elucidation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools. The appearance of new signals corresponding to the alkyl group and shifts in the aromatic proton and carbon signals will confirm alkylation. To determine the site of alkylation, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. HMBC can show correlations between the protons of the alkyl group and the carbons of the pyridine ring, while NOESY can show through-space correlations between the alkyl group protons and nearby protons on the pyridine ring.[11]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass of the product, confirming its elemental composition.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous structural confirmation.
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Reductive N-Monoalkylation of a Diaminopyridine
This protocol describes a general method for the selective mono-alkylation of a diaminopyridine via reductive amination.
Step-by-Step Methodology:
-
Dissolution: Dissolve the diaminopyridine (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Imine Formation: Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq.), portion-wise over 15-30 minutes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired N-monoalkylated diaminopyridine.
Diagram 1: Factors Influencing Regioselectivity in Diaminopyridine N-Alkylation
Caption: A decision tree for addressing over-alkylation issues.
IV. References
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R., & Powers, D. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
A Facile N-Monoalkylation of Aminopyridines. (2009). ResearchGate. [Link]
-
Khanna, I. K., Weier, R. M., Yu, Y., Collins, P. W., Miyashiro, J. M., Koboldt, C. M., Veenhuizen, A. W., Perkins, W. E., Seibert, K., & Isakson, P. C. (1995). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry, 60(4), 960–965. [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2014). National Institutes of Health. [Link]
-
Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R., & Powers, D. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Cambridge Open Engage. [Link]
-
Khanna, I. K., Weier, R. M., Yu, Y., Collins, P. W., Miyashiro, J. M., Koboldt, C. M., Veenhuizen, A. W., Perkins, W. E., Seibert, K., & Isakson, P. C. (1995). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. Journal of the American Chemical Society. [Link]
-
One-pot and one-step novel N-methylation of 2,6-diaminopyridine. (2014). [Link]
-
Process for the N-alkylation of aminopyridines. (2021). Google Patents.
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. (2024). ChemRxiv. [Link]
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (2022). National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Monitoring N2-isopropylpyridine-2,3-diamine Reactions by TLC
Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving N2-isopropylpyridine-2,3-diamine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure accurate and efficient reaction monitoring. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter while using TLC to monitor reactions with this compound.
Issue 1: My spots are streaking or tailing down the plate.
Q: I'm seeing elongated, comet-like spots for my this compound starting material and/or product. What's causing this and how can I fix it?
A: Streaking is a common issue when analyzing basic compounds like pyridine derivatives on standard silica gel plates.[1] Silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your this compound can undergo strong, sometimes irreversible, interactions with these acidic sites, leading to poor spot shape and streaking.[1][2]
Causality & Solution:
-
Acid-Base Interaction: The primary cause is the strong interaction between the basic analyte and the acidic stationary phase. To mitigate this, you need to suppress this interaction.
-
Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-2%.[2] Alternatively, a solution of 1-10% ammonia in methanol, which is then used as a co-solvent with a non-polar solvent like dichloromethane (DCM), can be very effective.[2] The competing base will saturate the acidic sites on the silica, allowing your compound to travel up the plate with minimal interaction, resulting in sharper, more defined spots.
-
-
Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, leading to tailing.[3][4]
Issue 2: My spots are not moving from the baseline (Rf ≈ 0).
Q: I've spotted my reaction mixture, but the spots corresponding to my starting material and product are stuck at the origin. What does this mean?
A: An Rf value near zero indicates that your compounds are highly polar and have a very strong affinity for the polar stationary phase (silica gel), and are not sufficiently soluble in the mobile phase you have selected.[2] this compound, with its two amine groups and a pyridine ring, is a relatively polar molecule.
Causality & Solution:
-
Insufficient Mobile Phase Polarity: Your eluent is not polar enough to effectively move the polar analytes up the plate.[2]
-
Solution: You need to increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, for example, increase the proportion of ethyl acetate. If that is still not polar enough, switch to a more polar solvent system, such as dichloromethane/methanol. A step-wise increase in the percentage of methanol (e.g., starting with 2% and increasing to 5%, 10%, etc.) will systematically increase the eluting power of your mobile phase.[5]
-
-
Strong Adsorption: As mentioned in the streaking issue, the basic nature of the compound can cause it to bind very strongly to the silica.
-
Solution: In addition to increasing solvent polarity, add a basic modifier like triethylamine or ammonia to the mobile phase. This will help to break the strong adhesive forces between your compound and the stationary phase.
-
Issue 3: My starting material and product spots are not separating (similar Rf values).
Q: My reaction should be progressing, but on the TLC plate, I see only one spot, or two spots that are very close together. How can I improve the separation?
A: Poor separation, or resolution, between your starting material and product means that they have very similar polarities in the chosen solvent system. To resolve them, you need to alter the mobile phase to exploit subtle differences in their chemical properties.
Causality & Solution:
-
Suboptimal Mobile Phase Selectivity: The chosen solvent system is not selective enough to differentiate between the two compounds.
-
Solution: You need to experiment with different solvent systems. The goal is to find a system where one compound interacts more favorably with the mobile phase than the other.
-
Try Different Solvent Mixtures: Instead of a simple two-solvent system like hexane/ethyl acetate, try a three-component system. Adding a small amount of a third solvent with a different character (e.g., a small amount of methanol to a DCM/ethyl acetate mixture) can sometimes dramatically alter the selectivity.
-
Change Solvent Families: If you are using alcohol-based polar modifiers, try an alternative like acetonitrile or acetone. These solvents have different hydrogen bonding capabilities and can interact differently with your compounds.
-
Utilize a Co-spot: To confirm if you have one spot or two that are very close, use a "co-spot" lane. In this lane, you spot both the starting material and the reaction mixture at the same point. If you have two different compounds with similar Rf values, the co-spot will often appear elongated or "snowman-like" compared to the individual starting material and reaction mixture spots.[6][7]
-
-
Issue 4: I don't see any spots on my TLC plate after development.
Q: I've run my TLC and after visualization under a UV lamp and with a stain, the plate is blank. What went wrong?
A: A blank TLC plate can be perplexing, but it usually points to one of a few common issues.
Causality & Solution:
-
Sample is Too Dilute: The concentration of your compounds in the spotted aliquot may be below the detection limit of your visualization method.[2][3]
-
Ineffective Visualization Method: this compound, being an aromatic pyridine derivative, should be visible under a 254 nm UV lamp.[8] However, if the product of your reaction is not UV-active, you will need to use a chemical stain.
-
Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate during development or drying.[2] This is less likely with this compound but could be a factor for certain low molecular weight products.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, your compounds will dissolve into the solvent pool instead of eluting up the plate.[3]
-
Solution: Always ensure the solvent level is below the spotting line.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for analyzing this compound?
A1: A good starting point is a mixture of a non-polar and a moderately polar solvent. I would recommend starting with a 7:3 mixture of Hexane:Ethyl Acetate. If the compound remains at the baseline, increase the polarity by switching to a system like 95:5 Dichloromethane:Methanol. Due to the basic nature of the compound, it is highly advisable to add 0.5-1% triethylamine (TEA) to your chosen eluent to prevent streaking.
Q2: What type of TLC plates should I use?
A2: Standard silica gel 60 F254 plates are the most common and are a good choice. The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds (like your pyridine derivative) as dark spots under 254 nm UV light.[12]
Q3: How do I properly visualize the spots on my TLC plate?
A3: A multi-step visualization process is recommended:
-
UV Light: First, examine the dried plate under a UV lamp (254 nm). Aromatic compounds like this compound will appear as dark spots.[8] Circle these spots with a pencil.
-
Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine. Many organic compounds will form a temporary yellow-brown complex with iodine, making them visible.[13] This method is semi-destructive.
-
Chemical Stain: If spots are still not visible or for confirmation, use a chemical stain. A potassium permanganate (KMnO4) stain is a good universal choice. For specific detection of the amine groups, a ninhydrin stain can be used, which typically visualizes primary and secondary amines as colored spots upon heating.[9]
Q4: How can I be sure my compound is not decomposing on the silica gel plate?
A4: Decomposition on the acidic silica can be a concern for some compounds. To check for stability, you can run a 2D TLC.[6][14]
-
Spot your compound in one corner of a square TLC plate.
-
Develop the plate in a chosen solvent system.
-
Dry the plate completely and then turn it 90 degrees.
-
Develop the plate again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, you will see additional spots below the diagonal.[6][14]
Q5: My reaction is in a high-boiling solvent like DMF or DMSO. How does this affect my TLC?
A5: High-boiling solvents can interfere with TLC development, often causing the entire lane to run as a smear.[6]
-
Solution: After spotting your sample on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before placing it in the developing chamber.[6]
Experimental Protocols
Protocol 1: Standard TLC Procedure for Monitoring Reaction Progress
This protocol outlines the steps for monitoring a hypothetical reaction where this compound is the starting material (SM).
-
Plate Preparation:
-
Take a silica gel 60 F254 TLC plate.
-
Using a pencil, gently draw a straight line about 1 cm from the bottom of the plate. This is your baseline.
-
Mark three small tick marks on the baseline for your lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
-
Sample Preparation:
-
Prepare a dilute solution of your this compound starting material in a volatile solvent like dichloromethane.
-
Using a capillary tube, take an aliquot of your ongoing reaction. Dilute it if necessary.
-
-
Spotting the Plate:
-
Using a clean capillary tube, lightly touch the solution of your starting material to the "SM" mark on the baseline. The spot should be small and concentrated (1-2 mm in diameter).
-
Spot the reaction aliquot on the "Rxn" mark.
-
On the "Co" mark, first spot the starting material, and then, after it has dried, spot the reaction mixture directly on top of it.
-
-
Developing the Plate:
-
Prepare your developing chamber by adding your chosen mobile phase (e.g., 95:5 DCM:Methanol with 1% TEA) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below your baseline. Cover the chamber.
-
Allow the solvent to travel up the plate by capillary action.
-
-
Finalizing the Plate:
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
-
Visualization and Analysis:
-
Visualize the plate under a 254 nm UV lamp and circle any visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., KMnO4) for further visualization.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Analyze the plate: As the reaction progresses, the spot corresponding to the starting material in the "Rxn" lane should diminish, and a new spot (the product) should appear.
-
Data Presentation
Table 1: Recommended Solvent Systems and Expected Rf Values
Note: These are suggested starting points. Actual Rf values will depend on specific reaction conditions and products. The goal is to achieve an Rf between 0.2 and 0.8 for the compounds of interest for optimal separation.
| Solvent System (v/v/v) | Modifier | Polarity | Expected Rf of this compound | Application Notes |
| Hexane / Ethyl Acetate (7:3) | 1% TEA | Low | ~0.1 - 0.2 | Good starting point for less polar products. |
| Dichloromethane / Methanol (95:5) | 1% TEA | Medium | ~0.3 - 0.5 | A versatile system for many nitrogen-containing heterocycles. |
| Ethyl Acetate / Methanol (9:1) | 1% TEA | High | ~0.6 - 0.8 | Suitable for more polar products. |
| Dichloromethane / Acetone (8:2) | 1% TEA | Medium | ~0.4 - 0.6 | An alternative to methanol-based systems, offering different selectivity. |
Visualizations
Diagram 1: TLC Workflow for Reaction Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
Diagram 2: Troubleshooting Logic for Common TLC Problems
Caption: A logical guide to troubleshooting common TLC issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Chromatography Forum. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. [Link]
-
Virtual Amrita Laboratories. Thin Layer Chromatography. [Link]
-
Scribd. Selection of Stationary and Mobile Phases in Thin Layer Chromatography. [Link]
-
Operachem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]
-
SpringerLink. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
Reddit. (2014, February 4). What causes "draggy" spots on TLC?. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. epfl.ch [epfl.ch]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
Technical Support Center: Workup Procedures for Reactions Involving N2-isopropylpyridine-2,3-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding workup procedures for chemical reactions that involve N2-isopropylpyridine-2,3-diamine. The information presented here is designed to be a practical resource, grounded in established chemical principles, to help you navigate the challenges of isolating and purifying your target compounds.
I. Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific issues that may arise during the workup of reactions utilizing this compound. Each problem is followed by a detailed, step-by-step solution with explanations rooted in chemical principles.
Issue 1: How do I effectively remove unreacted this compound from my reaction mixture?
-
Underlying Principle: The basic nature of the amino groups on this compound allows for its separation from neutral or acidic organic products through acid-base extraction. The protonated diamine becomes a salt, which is soluble in the aqueous phase.
-
Step-by-Step Protocol:
-
Solvent Dilution: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This ensures that your desired organic product remains in the organic phase.
-
Aqueous Acid Wash: Transfer the diluted mixture to a separatory funnel and wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH4Cl).[1][2] The acidic solution will protonate the basic nitrogen atoms of the this compound, forming a water-soluble salt that partitions into the aqueous layer.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat if Necessary: Repeat the acid wash one or two more times to ensure complete removal of the diamine. You can monitor the effectiveness of the wash by checking the pH of the aqueous layer after each wash.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid.[3][4] Be sure to vent the separatory funnel frequently, as carbon dioxide gas may be generated.[4]
-
Brine Wash: Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain your crude product.[3]
-
Issue 2: My product is water-soluble, and I'm losing it during the aqueous workup to remove the diamine. What should I do?
-
Underlying Principle: If your product has significant water solubility, standard aqueous extraction is not suitable. In such cases, alternative purification techniques that do not rely on liquid-liquid extraction are necessary.
-
Alternative Strategies:
-
Column Chromatography: This is often the most effective method. This compound is a polar compound and will have a different retention factor on silica gel compared to many organic products. A carefully chosen solvent system will allow for the separation of your product from the unreacted diamine.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[5] The unreacted diamine will likely have different solubility properties, allowing for the selective crystallization of your desired compound.
-
Distillation: For volatile products, distillation can be an effective method to separate them from the less volatile diamine.[6]
-
Issue 3: I've performed an acidic wash, but I suspect there's still some diamine contaminating my product. How can I confirm this and remove it?
-
Confirmation:
-
Thin-Layer Chromatography (TLC): Spot your crude product on a TLC plate alongside a sample of the this compound starting material. If a spot corresponding to the diamine is visible in your product lane, it is still present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of this compound will have characteristic signals. Compare the spectrum of your crude product to that of the starting material to identify any overlapping signals.
-
-
Removal of Trace Amounts:
-
Silica Gel Plug: If only a small amount of diamine remains, you can pass a solution of your crude product through a short plug of silica gel. The polar diamine will adhere to the silica, while a less polar product will elute.
-
Repeated Acid Washes: As mentioned in Issue 1, ensure you are performing a sufficient number of acidic washes.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound.
What are the key physical and chemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C8H13N3 | [7] |
| Molecular Weight | 151.21 g/mol | [7] |
| Appearance | Varies; can be a solid or liquid. The related 2,3-diaminopyridine is a brown powder. | [8][9] |
| Solubility | The parent compound, 2,3-diaminopyridine, is soluble in water. | [8][9] |
| pKa | The predicted pKa of 2,3-diaminopyridine is 6.78 ± 0.36. | [8] |
What are the primary safety concerns when working with this compound?
-
General Handling: As with any chemical, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[11]
-
Irritation: A similar compound, 2,3-diamino-5-bromopyridine, is known to cause skin and serious eye irritation.[10] It is reasonable to assume that this compound may have similar properties.
-
Toxicity: The parent compound, 2,3-diaminopyridine, can be harmful if swallowed, in contact with skin, or inhaled.[12]
Can this compound participate in side reactions during my experiment?
Yes, the nucleophilic nature of the amino groups makes this compound susceptible to various side reactions. For instance, in reactions involving electrophilic reagents, over-alkylation or acylation can occur if the stoichiometry is not carefully controlled. The pyridine nitrogen can also be reactive under certain conditions.
How should I store this compound?
It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[13] The parent compound, 2,3-diaminopyridine, is noted to be air-sensitive.[8][14]
III. Visualizing the Workup Workflow
The following diagram illustrates a typical acid-base extraction workflow for separating a neutral organic product from this compound.
Caption: A typical acid-base extraction workflow.
IV. References
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]
-
Google Patents. (n.d.). US20060217549A1 - Diamine purification method. Retrieved from
-
Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures. Retrieved from
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
LookChem. (n.d.). Cas 452-58-4,2,3-Diaminopyridine. Retrieved from [Link]
-
PubChem. (n.d.). N4,N4-diethyl-2-isopropyl-pyridine-3,4-diamine. Retrieved from [Link]
-
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Validation & Comparative
A Researcher's Guide to the NMR Spectral Assignment of N2-isopropylpyridine-2,3-diamine
I. Predictive ¹H and ¹³C NMR Analysis: Building a Hypothesis
The electronic environment of N2-isopropylpyridine-2,3-diamine is shaped by the interplay of the electron-withdrawing pyridine nitrogen and the electron-donating effects of the primary amine (-NH₂), the secondary isopropylamine (-NH-iPr), and the alkyl isopropyl group. These influences dictate the chemical shifts and coupling patterns of the molecule's protons and carbons.
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the pyridine ring, the two amine protons, and the protons of the isopropyl group.
-
Aromatic Region (δ 6.0-8.0 ppm): The pyridine ring protons (H4, H5, H6) will resonate in this downfield region due to the ring's inherent aromaticity and the influence of the nitrogen atom.[1] The two amino groups at the C2 and C3 positions will exert a strong electron-donating effect, shifting these protons significantly upfield compared to unsubstituted pyridine (where signals appear at δ 7.1-8.8 ppm).[1]
-
H6: Expected to be the most downfield of the ring protons, appearing as a doublet of doublets (dd), due to its proximity to the electronegative ring nitrogen.
-
H4: Likely to appear as a doublet of doublets (dd), influenced by both adjacent protons.
-
H5: Predicted to be the most upfield of the ring protons, also appearing as a doublet of doublets (dd).
-
-
Amine Protons (-NH and -NH₂): The chemical shifts of these protons are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2][3] In a non-protic solvent like DMSO-d₆, which minimizes exchange rates, they may appear as a broad singlet for the -NH₂ group and a broader signal for the -NH group, which may show coupling to the isopropyl CH proton.[4] In CDCl₃, these signals can be very broad or even unobservable.[5] A D₂O exchange experiment can definitively identify these peaks, as they will disappear from the spectrum upon addition of D₂O.[6]
-
Isopropyl Group (δ 1.0-4.0 ppm):
-
Methine Proton (-CH): Expected to be a septet (or multiplet) around δ 3.5-4.0 ppm, shifted downfield by the adjacent nitrogen.
-
Methyl Protons (-CH₃)₂: Predicted to be a doublet around δ 1.2 ppm, coupled to the methine proton.
-
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a map of the carbon skeleton.[7]
-
Aromatic Carbons (δ 110-160 ppm):
-
C2 & C3: These carbons, bonded directly to the nitrogen substituents, will be the most shielded (furthest upfield) in the aromatic region.
-
C6: Being adjacent to the ring nitrogen, this carbon will be the most deshielded (furthest downfield).[1]
-
C4 & C5: These carbons will have intermediate chemical shifts.
-
-
Aliphatic Carbons (δ 20-50 ppm):
-
Methine Carbon (-CH): Expected around δ 45-50 ppm.
-
Methyl Carbons (-CH₃)₂: Predicted to appear around δ 20-25 ppm.
-
II. Comparative Guide: Learning from Analogous Structures
To validate our predictions, we can compare them with the known NMR data of structurally related compounds. This comparative approach provides a crucial benchmark for our spectral assignment.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm) of Reference Compounds
| Compound | H4 | H5 | H6 | Other Protons | Solvent | Reference |
| 2,3-Diaminopyridine | ~6.8 | ~6.5 | ~7.5 | -NH₂: ~4.7, ~5.8 | DMSO-d₆ | [8][9] |
| 3-Aminopyridine | ~7.0 | ~7.0 | ~8.0 | -NH₂: ~3.9 | CDCl₃ | [10] |
| 2-Aminopyridine | ~6.6 | ~7.4 | ~8.1 | -NH₂: ~4.5 | CDCl₃ | N/A |
| Pyridine | ~7.8 | ~7.4 | ~8.6 | - | CDCl₃ | [1] |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm) of Reference Compounds
| Compound | C2 | C3 | C4 | C5 | C6 | Solvent | Reference |
| 2,3-Diaminopyridine | 149.0 | 133.7 | 117.8 | 112.5 | 139.1 | DMSO-d₆ | [9] |
| 3-Aminopyridine | 144.1 | 148.1 | 123.7 | 123.7 | 141.2 | CDCl₃ | N/A |
| Pyridine | 150.0 | 123.8 | 136.0 | 123.8 | 150.0 | CDCl₃ | [11] |
-
Analysis: The data from 2,3-diaminopyridine strongly supports the prediction of significant upfield shifts for the pyridine ring protons and carbons due to the electron-donating nature of the two amino groups. The introduction of the N-isopropyl group in our target molecule is expected to cause further subtle shifts, particularly at the C2, C3, and C4 positions.
III. Experimental Design and Protocols
Acquiring high-quality, unambiguous data is critical. The following workflow and protocols are designed to ensure a self-validating system for structural elucidation.
A. Experimental Workflow
The logical flow from sample preparation to final structure confirmation is essential for efficiency and accuracy.
Caption: Multi-technique approach to structure validation.
V. Conclusion
While direct spectral data for this compound is scarce, a robust and reliable assignment can be achieved through a predictive and comparative methodology. By understanding the fundamental electronic effects of the substituents and benchmarking against known analogous compounds, researchers can form a strong hypothesis of the expected NMR spectrum. This hypothesis can then be rigorously tested and confirmed using a systematic experimental approach, including 1D and 2D NMR techniques. Finally, integrating data from complementary methods like mass spectrometry and IR spectroscopy provides a self-validating framework, ensuring the unambiguous structural elucidation required for advanced scientific research.
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A Senior Application Scientist's Guide to Interpreting IR Spectra of Pyridine and Diamine Functional Groups
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the IR spectral features of two crucial nitrogen-containing functional groups: pyridines and diamines. Understanding their distinct vibrational signatures is paramount for confirming molecular structure, monitoring reactions, and ensuring the quality of pharmaceutical compounds.
The Foundation: Principles of IR Absorption
Infrared spectroscopy measures the interaction of infrared radiation with a molecule. Covalent bonds within a molecule are not static; they vibrate at specific frequencies corresponding to stretching, bending, scissoring, and wagging motions. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a peak in the IR spectrum. The position of this peak (wavenumber, cm⁻¹), its intensity, and its shape provide a detailed fingerprint of the molecule's functional groups.[1]
Several factors can influence the exact wavenumber of a vibration, including bond order, electron-donating or -withdrawing effects of neighboring groups, conjugation, and hydrogen bonding.[2][3][4] For instance, a stronger bond, like a double or triple bond, will vibrate at a higher frequency than a single bond.[2][5]
Deciphering the Spectrum of Diamines
Diamines, compounds containing two amine functional groups, are classified based on the number of alkyl or aryl groups attached to the nitrogen atoms (primary, secondary, or tertiary). This classification is readily distinguishable using IR spectroscopy. The key diagnostic region for amines is the N-H stretching region between 3300 and 3500 cm⁻¹.[6][7]
-
Primary Amines (R-NH₂): Exhibit two distinct bands in the 3300-3500 cm⁻¹ region.[6][7] These arise from the asymmetric and symmetric stretching vibrations of the two N-H bonds.[8] The asymmetric stretch occurs at a higher frequency (around 3400-3300 cm⁻¹) while the symmetric stretch appears at a lower frequency (3330-3250 cm⁻¹).[8][9]
-
Secondary Amines (R₂NH): Show only a single, weaker absorption band in the 3350-3310 cm⁻¹ range, as they possess only one N-H bond.[6][7][8]
-
Tertiary Amines (R₃N): Lack N-H bonds and therefore do not show any absorption in this region.[6][8][10]
Beyond N-H stretching, other vibrations provide confirmatory evidence for the presence of amines:
-
N-H Bending (Scissoring): Primary amines display a characteristic bending vibration between 1650 and 1580 cm⁻¹.[8][11] This band can sometimes be mistaken for a C=C double bond, but its intensity and broadness can help in its assignment. Secondary amines generally do not show a significant band in this region.[9]
-
N-H Wagging: A broad and strong band in the 910-665 cm⁻¹ region is indicative of N-H out-of-plane wagging and is observed for both primary and secondary amines.[8][9]
-
C-N Stretching: The C-N stretching vibration provides further clues. Aliphatic amines show medium to weak bands in the 1250-1020 cm⁻¹ range.[8] In contrast, aromatic amines exhibit a stronger absorption at a higher frequency, typically between 1335-1250 cm⁻¹.[9][12]
Interpreting the IR Signature of Pyridine
Pyridine, an aromatic heterocycle, presents a more complex IR spectrum due to the vibrations of the entire ring system. Unlike aliphatic amines, pyridine itself has no N-H bonds, so the 3300-3500 cm⁻¹ region will be devoid of the characteristic amine stretching bands.
The key spectral features for pyridine are:
-
Aromatic C-H Stretching: A weak to medium intensity band is typically observed just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range, which is characteristic of C-H bonds on an aromatic ring.[13][14][15][16]
-
Ring C=C and C=N Stretching: The most characteristic absorptions for the pyridine ring are due to C=C and C=N stretching vibrations within the aromatic system. These appear as a series of sharp bands in the 1625-1430 cm⁻¹ region.[13][14][17] Strong absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are particularly diagnostic.[14][15]
-
Ring Breathing and Deformations: The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of information about the pyridine ring, including in-plane and out-of-plane bending vibrations. A strong "ring breathing" mode can often be observed around 991 cm⁻¹.[18] The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can be particularly useful for determining the substitution pattern on the pyridine ring.[13]
Comparative Analysis: Pyridine vs. Diamine
The following table summarizes the key distinguishing features in the IR spectra of pyridine and a primary diamine.
| Vibrational Mode | Primary Diamine | Pyridine | Causality of Difference |
| N-H Stretch | Two sharp bands (3500-3300 cm⁻¹) | Absent | Presence of two N-H bonds in the primary amine versus none in the pyridine ring. |
| Aromatic C-H Stretch | Absent (for aliphatic diamines) | Weak to medium bands (3100-3000 cm⁻¹) | Presence of an aromatic ring system in pyridine. |
| C=C / C=N Stretch | Absent | Multiple sharp bands (1625-1430 cm⁻¹) | Aromatic ring vibrations in pyridine. |
| N-H Bend | Medium to strong band (1650-1580 cm⁻¹) | Absent | N-H scissoring vibration in the primary amine group. |
| C-N Stretch | Medium to weak band (1250-1020 cm⁻¹) | Mixed with ring modes (1266-1382 cm⁻¹) | The C-N bond in pyridine is part of a conjugated ring system, leading to different vibrational coupling.[17] |
Experimental Protocols
Accurate spectral interpretation relies on correct sample preparation. Attenuated Total Reflectance (ATR) is a widely used technique for both liquid and solid samples due to its simplicity and minimal sample preparation.[19][20]
Protocol: ATR-FTIR Analysis of Liquid and Solid Samples
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Wipe with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.[21]
-
Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
-
Sample Application:
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent after analysis to prevent cross-contamination.[19]
-
Visualizing the Fundamentals
To further clarify the concepts discussed, the following diagrams illustrate the molecular structures and the general workflow for IR spectral interpretation.
Conclusion
The infrared spectra of diamines and pyridine are readily distinguishable through careful analysis of key vibrational regions. Diamines are characterized by the presence and number of N-H stretching bands above 3300 cm⁻¹, along with associated bending and wagging modes. Pyridine, in contrast, lacks these N-H absorptions but displays a characteristic pattern of aromatic C-H and ring stretching vibrations. By understanding the underlying principles of these molecular vibrations and employing proper experimental technique, researchers can confidently identify these critical functional groups, ensuring the integrity and success of their chemical and pharmaceutical development endeavors.
References
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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International Journal of Academic Research and Development. (2025, December 11). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]
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ResearchGate. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]
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Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
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The Journal of Chemical Physics. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
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Segal, L., & Eggerton, F. V. (1961). Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Applied Spectroscopy, 15(4), 116-117. Retrieved from [Link]
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Ureña, F. P., et al. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-2839. Retrieved from [Link]
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ResearchGate. (2025, August 5). A new insight into the vibrational analysis of pyridine. Retrieved from [Link]
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Elixir International Journal. (n.d.). FT-IR, FT-Raman spectra and computational study of pyridine-2,6-dicarbonyl dichloride. Retrieved from [Link]
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Castellucci, E., Sbrana, G., & Verderame, F. D. (n.d.). Infrared Spectra of Crystalline and Matrix Isolated Pyridine and Pyridine‐D 5. AIP Publishing. Retrieved from [Link]
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Canadian Journal of Chemistry. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
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DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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Physical Chemistry Chemical Physics. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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RSC Publishing. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. Retrieved from [Link]
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ResearchGate. (n.d.). CN and SCN stretch frequencies calculated with Born solvation model by.... Retrieved from [Link]
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CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]
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HSC Chemistry. (2021, July 6). Infrared Spectroscopy: Key Features of Organic Functional Groups. Retrieved from [Link]
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Decoding the Signature Fragmentation of N2-isopropylpyridine-2,3-diamine: A Comparative Mass Spectrometry Guide
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. N2-isopropylpyridine-2,3-diamine, a substituted diaminopyridine, represents a class of compounds with significant potential in medicinal chemistry. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of such molecules. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, offering a comparative perspective to aid researchers in its identification and differentiation from isomeric structures.
Introduction to the Analyte and the Rationale for Mass Spectrometry
This compound (C8H13N3, Molecular Weight: 151.21 g/mol ) is a heterocyclic aromatic amine. The presence of multiple nitrogen atoms and an alkyl substituent creates a unique electronic environment that dictates its behavior upon ionization. Understanding its fragmentation pattern is crucial for confirming its identity in complex reaction mixtures, metabolite identification studies, and quality control of synthesized batches. Electron ionization mass spectrometry is a powerful tool for this purpose, as it imparts sufficient energy to induce characteristic bond cleavages, generating a reproducible fragmentation "fingerprint."
Experimental Protocol: Acquiring the Mass Spectrum
While this guide is predictive, a typical experimental setup for acquiring the EI mass spectrum of this compound would involve the following:
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
Methodology:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Inlet: The sample is injected into the GC, where it is vaporized and separated from non-volatile impurities.
-
Ionization: The gaseous analyte molecules enter the ion source, where they are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron, forming a molecular ion (M•+).
-
Fragmentation: The energetically unstable molecular ion undergoes a series of bond fissions and rearrangements to produce a cascade of fragment ions.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and their abundance is recorded, generating a mass spectrum.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound is expected to be governed by the presence of the pyridine ring, the two amino groups, and the N-isopropyl substituent. The following pathways are predicted based on established principles of mass spectrometry.
The Molecular Ion and the Nitrogen Rule
According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound contains three nitrogen atoms, and its molecular weight is 151. Therefore, a prominent molecular ion peak (M•+) is anticipated at m/z 151 . Aromatic amines generally exhibit a relatively stable molecular ion, which should be clearly observable in the spectrum.[1][2]
Key Fragmentation Pathways
The primary fragmentation events are expected to involve the N-isopropyl group and the pyridine ring.
The most characteristic fragmentation for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[3][4][5][6] For this compound, the most favorable α-cleavage is the loss of a methyl radical (•CH3) from the isopropyl group. This results in a resonance-stabilized secondary carbocation.
-
Loss of a Methyl Radical (M-15): The molecular ion (m/z 151) can lose a methyl radical (15 Da) to form a highly stable fragment at m/z 136 . This is predicted to be the base peak in the spectrum due to the significant stabilization of the resulting cation.
Caption: Predicted primary fragmentation of this compound.
Cleavage of the entire isopropyl group as a radical (•C3H7) can also occur, although this is generally less favorable than the loss of a smaller alkyl radical.
-
Loss of an Isopropyl Radical (M-43): The molecular ion can lose an isopropyl radical (43 Da) to yield a fragment at m/z 108 . This corresponds to the 2-amino-3-imino-pyridine radical cation.
Aromatic systems can undergo ring fragmentation. For pyridine and its derivatives, a common fragmentation pathway is the loss of hydrogen cyanide (HCN).[1]
-
Loss of HCN (from m/z 108): The fragment at m/z 108 could subsequently lose a molecule of HCN (27 Da) to produce a fragment at m/z 81 .
Summary of Predicted Major Fragments
| m/z | Proposed Identity | Formation Pathway | Predicted Relative Abundance |
| 151 | [C8H13N3]•+ (Molecular Ion) | Electron Ionization | Moderate to High |
| 136 | [M - CH3]+ | α-cleavage of the isopropyl group | High (likely Base Peak) |
| 108 | [M - C3H7]+ | Loss of the isopropyl group | Moderate |
| 81 | [C4H3N2]+ | Loss of HCN from m/z 108 | Low to Moderate |
Comparison with a Positional Isomer: N3-isopropylpyridine-2,3-diamine
To highlight the diagnostic value of the predicted fragmentation pattern, let's consider a hypothetical positional isomer, N3-isopropylpyridine-2,3-diamine.
While the molecular ion would be identical (m/z 151), the α-cleavage would lead to a different fragmentation pattern. The loss of a methyl radical from the N3-isopropyl group would still produce a fragment at m/z 136 . However, the subsequent fragmentation of this ion might differ due to the different position of the charge. More significantly, the initial electronic environment of the N3-substituted isomer could influence the relative abundance of the fragment ions compared to the N2-substituted compound. Subtle differences in the relative intensities of the major fragment ions can often be used to distinguish between isomers.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound would benefit from the application of other analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, separation of isomers | High resolution and sensitivity, non-destructive | Provides limited structural information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information (connectivity of atoms) | Unambiguous structure determination | Lower sensitivity than MS, requires larger sample amounts |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Fast and non-destructive | Provides limited information on the overall molecular structure |
A multi-technique approach, combining the molecular weight and fragmentation data from MS with the detailed structural insights from NMR and the functional group information from FTIR, provides the most robust characterization of a novel compound.[7][8]
Caption: A multi-technique approach for comprehensive characterization.
Conclusion
The predicted electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 151 and a base peak at m/z 136, resulting from the α-cleavage loss of a methyl radical from the N-isopropyl group. Further fragmentation through the loss of the entire isopropyl group and subsequent loss of HCN from the pyridine ring provides additional diagnostic ions. This predicted fragmentation pattern serves as a valuable reference for researchers working with this compound and its analogs. When combined with other analytical techniques such as NMR, FTIR, and HPLC, a complete and unambiguous structural confirmation can be achieved, ensuring the integrity of research and development efforts in the pharmaceutical sciences.
References
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
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YouTube. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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MDPI. (n.d.). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Retrieved from [Link]
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A Definitive Guide to the Structural Validation of N2-isopropylpyridine-2,3-diamine using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, technical walkthrough for the structural validation of N2-isopropylpyridine-2,3-diamine, a substituted pyridine derivative, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will delve into the practical application and theoretical underpinnings of COSY, HSQC, and HMBC experiments to construct a comprehensive and self-validating structural proof.
The Challenge: Positional Isomerism in Substituted Pyridines
The synthesis of substituted pyridines can often yield a mixture of positional isomers. In the case of this compound, it is crucial to unequivocally confirm the precise location of the isopropyl group on one of the exocyclic nitrogen atoms and the relative positions of the two amino groups on the pyridine ring. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, they often fall short of providing the definitive connectivity information required for absolute structural assignment. 2D NMR spectroscopy elegantly overcomes this limitation by revealing through-bond correlations between nuclei.
The Strategy: A Multi-pronged 2D NMR Approach
Our analytical strategy hinges on a synergistic application of three key 2D NMR experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, thereby establishing the connectivity of hydrogen atoms within the pyridine ring and the isopropyl substituent.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2- and 3-bond) correlations between protons and carbons, which is the linchpin for assembling the molecular fragments and confirming the overall structure.
Experimental Data: A Hypothetical Dataset for this compound
For the purpose of this guide, we will utilize a realistic, hypothetical set of NMR data for this compound, based on known chemical shifts and coupling constants for similar structures.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | J (Hz) | ¹³C Chemical Shift (ppm) |
| 4 | 7.55 | dd | 1H | 4.8, 1.5 | 138.2 |
| 5 | 6.60 | dd | 1H | 7.8, 4.8 | 115.8 |
| 6 | 7.95 | dd | 1H | 7.8, 1.5 | 148.5 |
| NH (on C2) | 5.10 | d | 1H | 8.0 | - |
| NH₂ (on C3) | 4.50 | s (br) | 2H | - | - |
| 7 (CH) | 3.80 | sept | 1H | 6.5 | 45.3 |
| 8, 8' (CH₃) | 1.25 | d | 6H | 6.5 | 22.5 |
| 2 | - | - | - | - | 150.1 |
| 3 | - | - | - | - | 135.6 |
Step-by-Step Spectral Interpretation and Structural Elucidation
Step 1: Unraveling the Proton Spin Systems with ¹H-¹H COSY
The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.
Figure 1: COSY correlations for this compound.
From the COSY spectrum, we would observe:
-
A correlation between H4 (7.55 ppm) and H5 (6.60 ppm) , and between H5 (6.60 ppm) and H6 (7.95 ppm) . This establishes the connectivity of the three protons on the pyridine ring. A weaker, four-bond coupling between H4 and H6 might also be visible.
-
A strong correlation between the methine proton of the isopropyl group, H7 (3.80 ppm) , and the methyl protons, H8 (1.25 ppm) , confirming the isopropyl fragment.
-
A crucial correlation between the NH proton at 5.10 ppm and H7 (3.80 ppm) . This is a key piece of evidence indicating that the isopropyl group is attached to this nitrogen.
Step 2: Assigning Carbons with ¹H-¹³C HSQC
The HSQC experiment correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of the protonated carbon signals.
Figure 3: Key HMBC correlations for this compound.
Key HMBC correlations that would definitively validate the structure include:
-
Correlations from the Isopropyl Group to the Pyridine Ring:
-
The methine proton H7 (3.80 ppm) will show a crucial correlation to the quaternary carbon C2 (150.1 ppm) . This ³J correlation firmly establishes the attachment of the isopropylamino group to the C2 position of the pyridine ring.
-
The NH proton (5.10 ppm) should also show a correlation to C2 (150.1 ppm) , further solidifying this connection.
-
-
Correlations within the Pyridine Ring:
-
H4 (7.55 ppm) will show correlations to C2 (150.1 ppm) and C6 (148.5 ppm) .
-
H5 (6.60 ppm) will show correlations to C3 (135.6 ppm) and C4 (138.2 ppm) .
-
H6 (7.95 ppm) will show correlations to C2 (150.1 ppm) and C4 (138.2 ppm) .
-
-
Correlations from the Amino Group:
-
The protons of the NH₂ group (4.50 ppm) are expected to show correlations to both C2 (150.1 ppm) and C3 (135.6 ppm) , confirming its position at C3 and its proximity to C2.
-
Comparison with Alternative Structures
To appreciate the diagnostic power of this 2D NMR analysis, let's consider a potential isomeric alternative, N3-isopropylpyridine-2,3-diamine. In this case, the key HMBC correlation would be between the isopropyl methine proton (H7) and C3, not C2. The absence of a correlation between H7 and C2 and the presence of a correlation to C3 would definitively rule out the N2-isopropyl structure and confirm the N3-isopropyl isomer.
Conclusion
The synergistic interpretation of COSY, HSQC, and HMBC spectra provides a robust and self-validating methodology for the complete structural elucidation of this compound. By systematically identifying proton spin systems, assigning protonated carbons, and piecing together the molecular framework through long-range heteronuclear correlations, we can achieve an unambiguous structural assignment. This rigorous approach is indispensable in the fields of medicinal chemistry and drug development, ensuring the foundational accuracy of molecular structures.
References
A Tale of Two Substituents: N2-isopropylpyridine-2,3-diamine vs. N2-cyclopropylpyridine-2,3-diamine in Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine-2,3-diamine scaffold is a privileged structure, serving as a versatile template for the design of a wide array of biologically active molecules. The strategic functionalization of this core, particularly at the N2-position, can profoundly influence a compound's pharmacological profile. This guide provides an in-depth comparison of two closely related analogs: N2-isopropylpyridine-2,3-diamine and N2-cyclopropylpyridine-2,3-diamine. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this guide will leverage established principles of medicinal chemistry, structure-activity relationship (SAR) data from analogous series, and predictive models to offer a comprehensive analysis for researchers in drug discovery.
Physicochemical Properties: A Subtle Distinction with Significant Consequences
The choice between an isopropyl and a cyclopropyl substituent, while seemingly minor, imparts distinct physicochemical characteristics to the parent molecule. These differences can have a cascading effect on a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | This compound | N2-cyclopropylpyridine-2,3-diamine | Rationale & Implications |
| Molecular Weight | ~165.22 g/mol | 149.19 g/mol [1] | The cyclopropyl analog has a lower molecular weight, which can be advantageous for improving cell permeability and oral bioavailability, adhering to Lipinski's Rule of Five. |
| Lipophilicity (cLogP) | Higher | Lower | The cyclopropyl group is inherently less lipophilic than the isopropyl group.[2][3] Lower lipophilicity can lead to improved aqueous solubility, reduced plasma protein binding, and potentially a better safety profile by minimizing off-target hydrophobic interactions. |
| Shape & Rigidity | Flexible, larger conformational space | Rigid, constrained conformation | The rigid three-membered ring of the cyclopropyl group reduces the number of rotatable bonds, which can lead to a more favorable entropic contribution to binding affinity with a biological target.[4] |
| pKa | Likely similar | Likely similar | The electronic effects of the isopropyl and cyclopropyl groups on the basicity of the pyridine nitrogen are expected to be comparable. However, subtle differences may arise due to the unique electronic nature of the cyclopropyl ring. |
Key Takeaway: The cyclopropyl substituent offers potential advantages in terms of lower lipophilicity and increased rigidity, which are often desirable attributes in drug candidates.
Synthesis and Chemical Reactivity: Navigating the Path to N2-Alkylation
The synthesis of both this compound and N2-cyclopropylpyridine-2,3-diamine would likely start from the commercially available 2,3-diaminopyridine. The key transformation is the selective N2-alkylation.
Diagram: General Synthetic Approach
Caption: Proposed synthetic workflow for N2-alkylated pyridine-2,3-diamines.
Experimental Protocol: A General Method for N2-Alkylation of 2,3-Diaminopyridine
This protocol is a generalized procedure based on established methods for N-alkylation of aminopyridines and would require optimization for the specific substrates.
Step 1: Protection of the N3-Amino Group (if necessary for selectivity)
-
Dissolve 2,3-diaminopyridine in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), and a base (e.g., triethylamine or DIPEA).
-
Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure.
-
Purify the mono-protected intermediate by column chromatography.
Step 2: N2-Alkylation
-
Dissolve the N3-protected 2,3-diaminopyridine in a polar aprotic solvent like DMF or acetonitrile.
-
Add a base such as cesium carbonate or sodium hydride.
-
Add the alkylating agent: 2-bromopropane for the isopropyl derivative or cyclopropyl bromide for the cyclopropyl derivative.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the N2-alkylated product by column chromatography.
Step 3: Deprotection
-
Dissolve the protected product in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent, such as trifluoroacetic acid (TFA) for a Boc group.
-
Stir at room temperature until the reaction is complete.
-
Neutralize the reaction mixture and extract the final product.
-
Purify the N2-alkylated pyridine-2,3-diamine by an appropriate method (e.g., crystallization or chromatography).
Biological Activity and Structure-Activity Relationship (SAR): The Cyclopropyl Advantage
Potential Advantages of the N2-Cyclopropyl Moiety:
-
Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to a more favorable interaction with the target protein and thus higher potency.
-
Metabolic Stability: The C-H bonds of a cyclopropyl group are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the tertiary C-H bond in an isopropyl group. This can lead to a longer half-life and improved pharmacokinetic profile.[4]
-
Reduced Off-Target Effects: The distinct shape and electronic properties of the cyclopropyl group can improve selectivity for the intended target over other proteins.
-
Improved Physicochemical Properties: As mentioned earlier, the lower lipophilicity of the cyclopropyl group can be beneficial for solubility and other ADME properties.
A study on TYK2 inhibitors demonstrated that replacing a cyclopropyl group on a pyridine core with other substituents, including larger rings, often resulted in a significant loss of activity, highlighting the critical role of this small, rigid moiety in that particular scaffold. This provides strong circumstantial evidence for the potential superiority of the cyclopropyl substituent in optimizing the biological activity of pyridine-based compounds.
Diagram: Conceptual Comparison of Target Interaction
Caption: The rigid cyclopropyl group may pre-organize the molecule for optimal target binding.
Conclusion and Future Directions
In the comparative analysis of this compound and N2-cyclopropylpyridine-2,3-diamine, the cyclopropyl analog emerges as a potentially superior candidate for drug development based on established medicinal chemistry principles. Its inherent rigidity, lower lipophilicity, and anticipated greater metabolic stability are all desirable features that can translate into improved potency, selectivity, and pharmacokinetic properties.
For researchers working with the pyridine-2,3-diamine scaffold, the synthesis and evaluation of the N2-cyclopropyl derivative is a logical and promising next step. Direct, head-to-head experimental comparison of these two molecules in relevant biological assays is crucial to definitively validate the theoretical advantages discussed in this guide. Such studies should include not only in vitro potency and selectivity assessments but also a comprehensive in vitro ADME profiling to assess metabolic stability, solubility, and permeability.
References
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Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. Available from: [Link]
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Pidvyshennyi, O., et al. (2024). Comparison of lipophilicities between the linear alkyl, isopropyl, cyclopropyl, and 3-oxetanyl substituents by fluorination level. ResearchGate. Available from: [Link]
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Matrix Fine Chemicals. N2-CYCLOPROPYLPYRIDINE-2,3-DIAMINE. Available from: [Link]
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Peterson, E. A., & Turos, E. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]
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Tandon, R., et al. (2017). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available from: [Link]
- Zecchini, G. P., Torrini, I., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 439-443.
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available from: [Link]
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Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. Available from: [Link]
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A Senior Application Scientist's Guide to the Efficacy of Catalysts with Pyridine-Based Ligands
For the discerning researcher in catalysis and drug development, the choice of ligand is paramount to steering the course of a chemical transformation. Among the vast arsenal of available ligands, pyridine-based structures offer a unique blend of steric and electronic tunability, enabling precise control over the activity, selectivity, and stability of metal catalysts. This guide provides an in-depth comparison of the efficacy of catalysts bearing different classes of pyridine-based ligands, supported by experimental data and mechanistic insights to inform your catalyst design and selection.
The Landscape of Pyridine-Based Ligands in Catalysis
Pyridine and its derivatives are privileged scaffolds in coordination chemistry. The nitrogen atom's sp² hybridization and lone pair of electrons allow it to act as a strong σ-donor, while the aromatic π-system can participate in π-backbonding, stabilizing a wide range of metal oxidation states.[1][2] This electronic flexibility, coupled with the ease of functionalization of the pyridine ring, has led to the development of several classes of ligands, each with distinct coordination properties and catalytic applications.[1][2]
A Comparative Analysis of Major Pyridine-Based Ligand Classes
We will focus on three prominent classes of pyridine-based ligands: Pyridine-Imine (including pincer-type Pyridine-Diimine), Bis(pyridyl)amine, and functionalized monodentate pyridines. Their performance will be contrasted across key catalytic transformations.
Pyridine-Imine (PI) and Pyridine-Diimine (PDI) Ligands
Pyridine-imine ligands are formed through the condensation of an amine with a pyridine-carboxaldehyde or a ketone. Bidentate PI ligands and tridentate PDI ligands are particularly popular due to their robust coordination to metal centers.[3][4][5] The PDI scaffold, in particular, has given rise to some of the most active iron catalysts for olefin polymerization.[6][7]
Efficacy in Olefin Polymerization and Oligomerization:
Iron and cobalt complexes bearing PDI ligands have demonstrated remarkable activity in ethylene polymerization and oligomerization.[6][7] The steric bulk of the aryl groups on the imine nitrogen atoms is a critical parameter for controlling the catalytic activity and the nature of the product, from high-density polyethylene to linear α-olefins.[6][7] For instance, iron PDI catalysts are among the most active systems known for ethylene polymerization.[6][7]
| Ligand Type | Metal | Co-catalyst | Activity (g product/mol·M·h) | Selectivity | Reference |
| Pyridine-Diimine (PDI) | Fe | MAO | > 1 x 10⁷ | High-density polyethylene | [6][7] |
| Pyridine-Imine (para-phenylene linked) | Fe | MAO | Moderate | 1-Butene (oligomerization) | [4] |
| Pyridine-Imine (para-phenylene linked) | Co | MAO | Moderate | 1-Butene (oligomerization) | [4] |
| Pyridine-Imine (para-phenylene linked) | Ni | MAO | Moderate | 1-Butene (oligomerization) | [4] |
Efficacy in Asymmetric Transfer Hydrogenation:
Chiral pyridine-imine ligands have been employed in the synthesis of Fe(II) complexes for the asymmetric transfer hydrogenation of ketones. These catalysts have shown moderate catalytic activities, with the potential for tuning enantioselectivity through ligand design.[3]
Bis(pyridyl)amine and Related Pincer Ligands
Bis(pyridyl)amine ligands and their derivatives are versatile tridentate ligands that have found widespread use in catalysis. Their "pincer" coordination mode imparts significant thermal stability to the resulting metal complexes.
Efficacy in a Broad Range of Catalytic Reactions:
Complexes derived from bis(pyridyl)amine and similar pincer ligands are effective in a variety of catalytic processes, including polymerization, small molecule activation, and hydroarylation. The modular nature of these ligands allows for fine-tuning of the catalyst's steric and electronic properties.
Functionalized Monodentate Pyridine Ligands
Simple, monodentate pyridine ligands, when appropriately functionalized, can be highly effective in tuning the performance of catalysts, particularly in cross-coupling reactions. The electronic properties of the substituents on the pyridine ring directly influence the electron density at the metal center, thereby affecting the catalytic activity.[1][8][9]
Efficacy in Palladium-Catalyzed Cross-Coupling Reactions:
In Suzuki-Miyaura and Heck cross-coupling reactions, the catalytic activity of Pd(II) complexes can be modulated by varying the electronic nature of the substituents on the pyridine ligand.[1][8] An increase in the basicity of the pyridine ligand generally leads to higher reaction yields, although steric effects can also play a significant role.[1][8] For instance, in the conversion of nitrobenzene to ethyl N-phenylcarbamate, a clear correlation between ligand basicity and catalytic efficiency has been observed for a series of [PdL₂Cl₂] complexes.[1][8]
| Ligand (in [PdL₂Y₂] or [PdL₄]²⁺) | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| 4-CN-py | Suzuki-Miyaura | 4-bromoacetophenone | Phenylboronic acid | >90 | [1][8] |
| 4-MeO-py | Suzuki-Miyaura | 4-bromoacetophenone | Phenylboronic acid | >90 | [1][8] |
| 4-CN-py | Heck | 4-bromoacetophenone | Styrene | >90 | [1] |
| 4-MeO-py | Heck | 4-bromoacetophenone | Styrene | >90 | [1] |
The challenge in pyridine coupling reactions lies in controlling the regioselectivity due to the different reactivity at the 2-, 3-, and 4-positions of the pyridine ring.[10] The selection of appropriate ligands and catalysts is crucial to achieving the desired selectivity.[10]
Mechanistic Considerations: The "Why" Behind the Performance
The efficacy of a catalyst is intrinsically linked to its mechanism of action. The structure of the pyridine-based ligand dictates the coordination environment of the metal center, which in turn influences key steps in the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.
For example, in Pd-catalyzed cross-coupling reactions, the electronic properties of the pyridine ligand modulate the electron density on the Pd center. Electron-donating groups on the pyridine ring increase the electron density on the metal, which can facilitate the oxidative addition step. Conversely, electron-withdrawing groups can enhance the electrophilicity of the metal center, potentially favoring other steps in the cycle.
Below is a generalized representation of a catalytic cycle for a cross-coupling reaction, illustrating the central role of the metal-ligand complex.
Caption: A generalized catalytic cycle for a cross-coupling reaction.
Experimental Protocol for Comparative Catalyst Efficacy Testing
To ensure a rigorous and unbiased comparison of different catalysts, a standardized experimental protocol is essential. Here, we outline a general workflow for evaluating catalyst performance.
Caption: A standardized workflow for comparative catalyst testing.
Step-by-Step Methodology:
-
Catalyst Preparation and Characterization: Synthesize or procure the catalysts to be compared. Thoroughly characterize each catalyst to confirm its identity and purity using techniques such as NMR, mass spectrometry, and elemental analysis.
-
Reagent and Glassware Preparation: Purify all substrates and solvents to remove any potential catalyst poisons. Dry all glassware and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In parallel, set up identical reaction vessels for each catalyst being tested. Charge each reactor with the same batch of substrate, solvent, and any other reagents.
-
Catalyst Loading and Reaction Initiation: Accurately weigh and add the respective catalysts to each reactor to initiate the reaction. Ensure identical catalyst loading (in terms of moles of the active metal).
-
Reaction Monitoring: Maintain identical reaction conditions (temperature, pressure, stirring rate) for all reactions.[11] Monitor the progress of each reaction by taking aliquots at regular time intervals.
-
Quenching and Analysis: Quench the reaction aliquots and analyze them using a suitable analytical technique (e.g., GC, HPLC, NMR) to determine the conversion of the starting material and the yield of the desired product.
-
Data Analysis: From the analytical data, calculate key performance metrics such as Turnover Number (TON), Turnover Frequency (TOF), yield, and selectivity for each catalyst.
-
Reproducibility: Repeat the experiments to ensure the reproducibility of the results.[12]
Conclusion: Selecting the Optimal Pyridine-Based Ligand
The choice of the most effective pyridine-based ligand is highly dependent on the specific catalytic application.
-
For olefin polymerization and oligomerization , pyridine-diimine (PDI) ligands, particularly in combination with iron, remain the benchmark for high activity.[6][7]
-
In cross-coupling reactions , the electronic and steric properties of functionalized monodentate pyridine ligands offer a powerful tool for fine-tuning the catalytic performance of palladium complexes.[1][8]
-
For asymmetric transformations , chiral pyridine-imine ligands show promise, although further development is needed to enhance enantioselectivity.[3]
This guide provides a framework for understanding and comparing the efficacy of catalysts with different pyridine-based ligands. By leveraging the principles of rational ligand design and rigorous experimental evaluation, researchers can unlock new catalytic potential and accelerate the development of more efficient and selective chemical transformations.
References
-
Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. (2021). Catalysis Letters, 151(2). Available at: [Link]
-
Catalyst performance evaluation experimental protocols. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and characterization of iron, cobalt and nickel complexes bearing para-phenylene-linked pyridine imine ligand and their catalytic properties for ethylene oligomerization. (2020). ResearchGate. Available at: [Link]
-
Ong, H. (2016). Synthesis and Characterization of Pyridine Imine Base Metal Catalysts. Princeton University DataSpace. Available at: [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13449-13463. Available at: [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. Available at: [Link]
-
Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. (2015). Accounts of Chemical Research, 48(7), 2004-2016. Available at: [Link]
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Catalyst Testing Tips: Determining Activity in VOC Catalysts. (2024). Applied Catalysts. Available at: [Link]
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Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. (2015). Accounts of Chemical Research, 48(7), 2004-2016. Available at: [Link]
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Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. (2022). Molecules, 27(17), 5714. Available at: [Link]
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Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. (2023). ACS Catalysis, 13(15), 10329-10352. Available at: [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. Available at: [Link]
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Waters, J. E. (n.d.). Tris-Pyridyl Ligands and Beyond: Modifications Derived from the Bridgehead and Donor Vector. Apollo - University of Cambridge Repository. Available at: [Link]
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Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog. Available at: [Link]
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Catalytic Activity of trans-Bis(pyridine)gold Complexes. (2020). Organometallics, 39(7), 1044-1054. Available at: [Link]
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Bis(imino)pyridines: Surprisingly Reactive Ligands and a Gateway to New Families of Catalysts. (n.d.). ResearchGate. Available at: [Link]
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Comparison of various pyridine-based catalysts with different substituent on sulphur atom. (n.d.). ResearchGate. Available at: [Link]
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Quality principles for catalyst testing during process development. (1999). ResearchGate. Available at: [Link]
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Refinery Catalyst Testing. (n.d.). Avantium. Available at: [Link]
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Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications. (2020). Dalton Transactions, 49(4), 987-995. Available at: [Link]
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Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (2018). Dalton Transactions, 47(33), 11333-11343. Available at: [Link]
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A Comparative Guide to the Purity Analysis of N2-isopropylpyridine-2,3-diamine by High-Performance Liquid Chromatography
This guide provides an in-depth, comparative analysis of methodologies for determining the purity of N2-isopropylpyridine-2,3-diamine, a critical intermediate in pharmaceutical synthesis. We will explore a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the industry benchmark and compare its performance, utility, and limitations against orthogonal techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical chemists, and quality control professionals in the drug development sector who require reliable and efficient methods for purity assessment and impurity profiling.
The Imperative for Purity Analysis
This compound is a heterocyclic amine whose structural integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Even trace impurities—arising from starting materials, by-products, or degradation—can have significant pharmacological or toxicological consequences. Therefore, a highly specific, sensitive, and accurate analytical method is not merely a regulatory requirement but a cornerstone of quality assurance. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this application due to its high resolving power and versatility in handling non-volatile and thermally labile compounds like substituted pyridines.[1][2]
The Benchmark Method: Reversed-Phase HPLC with UV Detection
A well-developed RP-HPLC method offers the precision and reliability required for routine quality control and release testing. The method detailed below is designed to separate this compound from its potential process-related impurities and degradation products.
Causality Behind Method Development Choices
The selection of each parameter is a deliberate choice grounded in the physicochemical properties of the analyte and the principles of chromatography:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for separating moderately polar to non-polar compounds.[1] Its hydrophobic nature provides effective retention for the aromatic pyridine ring and the isopropyl group of the analyte.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed to resolve compounds with a range of polarities. Acetonitrile is chosen for its low viscosity and UV transparency.
-
Mobile Phase Modifier: The addition of 0.1% formic acid is critical. This compound has two basic amine groups. At a low pH, these amines are protonated, which drastically reduces undesirable interactions with residual free silanol groups on the silica backbone of the stationary phase. This single step is the key to achieving sharp, symmetrical peaks and preventing tailing.
-
Detection: A photodiode array (PDA) or UV detector is ideal. The pyridine ring contains a strong chromophore, allowing for sensitive detection. Monitoring at a specific wavelength (e.g., 260 nm) provides quantitation, while the PDA's ability to scan across a range of wavelengths helps in peak purity assessment and impurity detection.
Detailed Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 260 nm (PDA monitoring from 200-400 nm) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 100 mL of diluent to obtain a stock solution of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.
Method Validation and Performance
A robust analytical method must be validated according to International Council for Harmonisation (ICH) guidelines. The following table presents hypothetical yet typical performance data for the described method, establishing its trustworthiness.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time. | Peak purity index > 0.999. Baseline separation from known impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9998 over a range of 1-150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.5%; Intermediate Precision: 0.8% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.15 µg/mL |
| Robustness | No significant change in results | Passed for minor variations in flow rate, temperature, and mobile phase pH. |
Comparative Analysis with Alternative Technologies
While HPLC-UV is the benchmark for quantitative purity determination, other techniques provide complementary information, particularly for impurity identification and specialized applications.
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A Senior Application Scientist's Guide to Solid-State NMR for Distinguishing Heterocyclic Isomers
For researchers in pharmaceutical development and synthetic chemistry, the unambiguous structural elucidation of heterocyclic isomers is a critical, yet often formidable, challenge. While solution-state NMR is a cornerstone of structural analysis, its utility can be limited when compounds are insoluble or when the solid-state structure, which dictates crucial properties like stability and bioavailability, is of primary interest. Positional isomers, in particular, can present nearly identical solution NMR spectra, leading to potential misassignments.[1]
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy emerges as a uniquely powerful, non-destructive technique to resolve this ambiguity.[2] By probing the local atomic environment in the solid phase, ssNMR is exquisitely sensitive to the subtle differences in molecular conformation and crystal packing that distinguish one isomer from another.[3][4] This guide provides a comparative overview of key ssNMR methodologies, supported by experimental logic and protocols, to empower scientists to confidently differentiate heterocyclic isomers.
The Foundation: High-Resolution ¹³C CPMAS NMR
The most routine yet informative starting point for analyzing solid organic compounds is ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR.[5][6] This technique overcomes the broad lines typically seen in solids to produce high-resolution, solution-like spectra.[7]
Why It Works for Isomers
The power of ¹³C CPMAS lies in the sensitivity of the ¹³C chemical shift to the local electronic environment. While isomers have the same atomic connectivity, their arrangement in a crystal lattice differs. This results in distinct intermolecular interactions (e.g., hydrogen bonding, π-stacking) and potentially different molecular conformations. These variations alter the electron shielding around each carbon nucleus, leading to a unique chemical shift fingerprint for each isomer.[3]
Furthermore, ssNMR can reveal the number of crystallographically inequivalent molecules in the asymmetric unit cell.[8] If one isomer crystallizes with one molecule in the asymmetric unit (Z'=1) and another with two (Z'=2), the latter will show a doubling of peaks for each carbon site, providing a clear point of differentiation.[8]
Comparative Data: Expected ¹³C CPMAS Spectral Differences
| Feature | Isomer A (e.g., 1,4-disubstituted) | Isomer B (e.g., 1,5-disubstituted) | Rationale for Differentiation |
| Number of Signals | Dependent on molecular symmetry. A higher symmetry may lead to fewer signals. | May have lower symmetry, resulting in more unique carbon signals. | A simple count of resonances can distinguish isomers with different molecular symmetries.[9][10] |
| Chemical Shifts (δ) | Unique set of δ values reflecting its specific crystal packing and conformation. | A different set of δ values due to altered intermolecular interactions. | Differences of several ppm can be observed for carbons near the points of isomeric variation.[3] |
| Peak Splitting (Z') | May show single peaks for each carbon if Z'=1. | May show doubled peaks if Z'=2, indicating two inequivalent molecules. | The presence or absence of peak doubling is a strong indicator of a different crystal structure.[8] |
Probing the Heteroatom Directly: The Role of ¹⁵N ssNMR
For heterocyclic compounds, the nitrogen atoms are at the heart of the isomeric difference. Therefore, directly probing the nitrogen environments via ¹⁵N ssNMR offers a more direct and often definitive method for differentiation.[11] While ¹⁵N has a low natural abundance and lower gyromagnetic ratio, techniques like Cross-Polarization enhance sensitivity, making these experiments feasible.[2]
Why It Works for Isomers
Positional isomers of heterocycles (e.g., pyrazole vs. imidazole derivatives) feature nitrogen atoms in chemically distinct environments (e.g., "pyrrole-like" vs. "pyridine-like"). These environments have vastly different ¹⁵N chemical shifts. Even in isomers where the nitrogen type is the same (e.g., two different substituted triazoles), the changes in substituent position alter the electronic structure and hydrogen bonding network, leading to reliably different ¹⁵N chemical shifts.[12]
Two-dimensional ¹H-¹⁵N Heteronuclear Correlation (HETCOR) experiments can further solidify assignments by correlating nitrogen signals with those of nearby protons, confirming connectivity through space.[11]
The Definitive Experiment: The ¹³C{¹⁴N} "Attached Nitrogen Test"
While ¹³C and ¹⁵N ssNMR are powerful, solution NMR ambiguities can sometimes persist if one does not have prior knowledge of the structure.[1] A more advanced, unambiguous method leverages the through-space dipolar coupling between a carbon and a directly bonded nitrogen. Because ¹⁴N (99.6% natural abundance) is a quadrupolar nucleus, its interaction with ¹³C is distinct and can be selectively measured.
The ¹³C{¹⁴N} Rotational Echo Double Resonance (REDOR) experiment acts as a filter, effectively identifying carbons directly attached to a nitrogen.[1][13]
Why It Is Decisive for Isomers
Consider two isomers where a substituent is attached to a carbon in one isomer (C-R) and a nitrogen in the other (N-R). In the C-R isomer, the carbon bearing the substituent is not directly bonded to a ring nitrogen. In the N-R isomer, the carbons adjacent to the substituted nitrogen are directly bonded to it.
The REDOR experiment reintroduces the ¹³C-¹⁴N dipolar coupling that is normally averaged away by Magic-Angle Spinning.[14] A ¹⁴N-filtered ¹³C spectrum is generated by subtracting a signal where this coupling is active from a reference signal where it is not.
-
For carbons NOT bonded to nitrogen: The signal intensity is unaffected, and they disappear from the filtered spectrum.
-
For carbons bonded to nitrogen: The signal intensity is reduced (dephased) by the dipolar coupling, and a signal appears in the filtered spectrum.
This provides a definitive "yes/no" answer for C-N connectivity, often resolving ambiguities that are challenging for other methods.[1][13]
Workflow for Isomer Differentiation
Caption: Decision workflow for ssNMR-based isomer analysis.
Experimental Protocols
Trustworthy data begins with meticulous experimental setup. The following are generalized protocols that must be adapted to the specific instrument and compound.
Protocol 1: ¹³C CPMAS Experiment
This protocol aims to acquire a standard, high-resolution ¹³C spectrum.
-
Sample Preparation:
-
Finely grind the crystalline sample to a homogeneous powder using a mortar and pestle. This ensures uniform packing and stable magic-angle spinning.[15]
-
Tightly pack the powder into an appropriate MAS rotor (e.g., 4 mm zirconia rotor). Ensure the rotor is well-balanced to prevent crashing at high spinning speeds.[15][16]
-
-
Spectrometer Setup:
-
Insert the rotor into the ssNMR probe.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient radiofrequency power transfer.[15]
-
-
Parameter Optimization:
-
Set the Magic-Angle Spinning (MAS) rate. A typical starting point is 10-15 kHz. The rate should be high enough to move spinning sidebands away from regions of interest.[7]
-
Calibrate the ¹H 90° pulse width using a standard sample like adamantane.
-
Set up the Cross-Polarization (CP) condition (Hartmann-Hahn match). Optimize the CP contact time; a short time (e.g., 500 µs) enhances protonated carbons, while longer times (2-5 ms) are needed for non-protonated carbons.
-
Set the recycle delay. This is governed by the ¹H T₁ relaxation time and is typically set to 1.3-1.5 times T₁ for quantitative experiments, or shorter for routine screening.
-
-
Data Acquisition:
-
Acquire the Free Induction Decay (FID) with high-power ¹H decoupling to remove line broadening from ¹H-¹³C dipolar interactions.[6]
-
Reference the ¹³C spectrum externally using the methylene signal of adamantane at 38.48 ppm.
-
-
Processing:
-
Apply an exponential line broadening factor, Fourier transform the FID, and perform phase and baseline corrections.
-
Protocol 2: ¹³C{¹⁴N} RESPDOR Experiment
This protocol aims to selectively identify carbons bonded to nitrogen.
-
Sample Preparation & Setup: Follow steps 1 and 2 from the ¹³C CPMAS protocol.
-
Parameter Optimization:
-
Set up a standard ¹³C CPMAS experiment as a reference (S₀).
-
Implement the RESPDOR pulse sequence. This sequence introduces ¹⁴N dephasing pulses during the evolution period.
-
The key parameter is the dephasing time, which corresponds to a set number of rotor periods. This needs to be optimized for the specific C-N bond distance and MAS rate.
-
-
Data Acquisition:
-
Acquire the reference spectrum (S₀) without the ¹⁴N pulses.
-
Acquire the dephased spectrum (S) with the ¹⁴N pulses active.
-
It is crucial that both experiments are run with identical parameters (scan count, contact time, etc.) for accurate subtraction.
-
-
Processing:
-
Process both S₀ and S spectra identically.
-
Generate the difference spectrum (ΔS = S₀ - S). The signals that appear in ΔS correspond to carbons that experienced dephasing due to dipolar coupling with a nearby ¹⁴N nucleus.[1]
-
Caption: Principle of REDOR for distinguishing isomers.
Conclusion
Solid-state NMR provides a suite of powerful, non-destructive tools for the definitive characterization of heterocyclic isomers. While ¹³C CPMAS serves as an excellent initial screening method sensitive to differences in crystal packing, more advanced techniques provide unambiguous structural proof. ¹⁵N ssNMR directly probes the key heteroatom environments, and the ¹³C{¹⁴N} REDOR experiment acts as a decisive "attached nitrogen test." By understanding the causality behind these experimental choices and implementing robust protocols, researchers can overcome the limitations of other analytical methods and achieve confident, accurate structural assignments for solid-state materials, a critical step in modern drug development and materials science.
References
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Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Bruker.com. [Link]
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Netz, M. J., & Su, Y. (2005). Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. Pharmaceutical Technology. [Link]
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Geppi, M., Mollica, G., Borsacchi, S., & Veracini, C. A. (2008). Solid-State NMR Studies of Pharmaceutical Systems. Applied Spectroscopy Reviews. [Link]
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Harper, J. K., et al. (2014). High-Resolution Solid-State NMR Spectroscopy: Characterization of Polymorphism in Cimetidine, a Pharmaceutical Compound. Journal of Chemical Education. [Link]
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Hirsh, D. A., et al. (2022). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. Analytical Chemistry. [Link]
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Dorn, R. W., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC - NIH. [Link]
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Dorn, R. W., et al. (2022). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters. [Link]
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Elguero, J., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Viger-Gravel, J., et al. (2016). Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs. Chemical Science. [Link]
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Bakulev, V. A., et al. (2022). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC - NIH. [Link]
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Study.com. (n.d.). How could 13C NMR spectroscopy be used to distinguish among isomers X, Y, and Z?. [Link]
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Potrzebowski, M. J., et al. (2020). Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM). PMC - NIH. [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
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Greiser, F., et al. (2024). Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. Magnetic Resonance. [Link]
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Li, D., & Keresztes, I. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
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A Comparative Guide to the Catalytic Activity of N²-isopropylpyridine-2,3-diamine Complexes in Asymmetric Transfer Hydrogenation
In the landscape of modern synthetic chemistry, the quest for efficient and selective catalysts for asymmetric transformations is paramount. Among these, the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines stands as a cornerstone reaction, providing critical building blocks for the pharmaceutical and fine chemical industries. This guide offers an in-depth comparative analysis of the catalytic activity of metal complexes featuring the N²-isopropylpyridine-2,3-diamine ligand framework. We will benchmark their performance against established, highly-efficient catalytic systems, providing a technical resource for researchers, scientists, and professionals in drug development to make informed decisions in catalyst selection and reaction optimization.
Introduction: The Role of Pyridine-Diamine Ligands in Asymmetric Catalysis
The elegance of asymmetric transfer hydrogenation (ATH) lies in its operational simplicity and the use of readily available hydrogen donors like 2-propanol or formic acid. The efficacy of this reaction is critically dependent on the design of the chiral ligand that coordinates to the metal center, typically ruthenium or iridium. Pyridine-based ligands have emerged as a privileged class due to their modularity, strong coordination to the metal, and the ability to fine-tune the steric and electronic environment of the catalytic pocket.
The N²-isopropylpyridine-2,3-diamine scaffold is a promising, yet not extensively documented, ligand class. The introduction of an isopropyl group on one of the diamine nitrogens is anticipated to impart specific steric bulk, potentially influencing the enantioselectivity of the catalytic transformation. This guide aims to contextualize the potential performance of such complexes by comparing them with well-established catalysts.
Benchmarking Catalyst Performance: A Data-Driven Comparison
A seminal example in this field is the class of catalysts developed by Noyori and co-workers, which utilize chiral 1,2-diamine ligands. These systems demonstrate that the interplay between the metal center, the diphosphine ligand, and the diamine ligand is crucial for achieving high catalytic efficiency and stereocontrol. The hydrogenation of ketones is proposed to proceed through a metal-ligand bifunctional mechanism, where a hydride on the ruthenium and a proton from the NH₂ group of the diamine ligand are transferred to the carbonyl group via a six-membered transition state.[1]
To provide a quantitative comparison, the following table summarizes the performance of leading ruthenium and iridium catalysts in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate.
| Catalyst Precursor/Ligand System | Metal | Substrate/Catalyst Ratio | Hydrogen Donor | Base | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| RuCl₂ | Ru | 200:1 | i-PrOH | KOH | 0.3 | >99 | 97 (R) | |
| [IrCl₂(Cp*)]₂ / (S,S)-TsDPEN | Ir | 200:1 | HCOOH/NEt₃ | - | 4 | 98 | 97 (R) | [2] |
| RuCl₂[(R)-BINAP][(R)-DAIPEN] | Ru | 1000:1 | H₂ (8 atm), i-PrOH | K₂CO₃ | 15 | 100 | 99 (R) | [1] |
| Hypothetical N²-isopropylpyridine-2,3-diamine complex | Ru/Ir | TBD | i-PrOH or HCOOH/NEt₃ | TBD | TBD | TBD | TBD | - |
TBD: To Be Determined through experimental validation.
The data clearly indicates that Noyori-type ruthenium catalysts and their iridium counterparts are exceptionally active, providing high conversions and enantioselectivities under mild conditions. For a novel N²-isopropylpyridine-2,3-diamine complex to be considered competitive, it would need to exhibit comparable or superior performance in terms of turnover frequency (TOF), substrate scope, and enantioselectivity.
Experimental Design for Benchmarking Studies
To rigorously evaluate the catalytic prowess of a newly synthesized N²-isopropylpyridine-2,3-diamine metal complex, a systematic experimental approach is essential. The following sections outline the key experimental workflows.
Synthesis of the N²-isopropylpyridine-2,3-diamine Ligand and its Metal Complexes
The synthesis of N-substituted pyridine-2,3-diamines can be achieved through selective N-alkylation of the parent diamine. A plausible synthetic route is outlined below.
Caption: Synthetic workflow for the N²-isopropylpyridine-2,3-diamine ligand and its subsequent metal complexation.
A detailed protocol for the synthesis of a related N-substituted pyridine-2,3-diamine is described by Zecchini et al., which involves the selective protection of the 3-amino group, followed by alkylation and deprotection.[3]
Experimental Protocol: Synthesis of a Ruthenium(II) Complex
-
Ligand Synthesis: Follow established literature procedures for the selective N-isopropylation of pyridine-2,3-diamine.[3] Purify the resulting ligand by column chromatography or recrystallization.
-
Complexation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N²-isopropylpyridine-2,3-diamine ligand (1.0 eq.) in anhydrous dichloromethane.
-
Add the ruthenium precursor, such as [RuCl₂(p-cymene)]₂ (0.5 eq.), to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, reduce the solvent volume under vacuum.
-
Precipitate the complex by adding a non-polar solvent like hexane.
-
Isolate the solid product by filtration, wash with cold hexane, and dry under vacuum.
-
Characterize the complex using NMR spectroscopy, mass spectrometry, and elemental analysis.
Asymmetric Transfer Hydrogenation of Acetophenone: A Standard Protocol
The catalytic activity of the newly synthesized complex should be evaluated using a standard substrate under well-defined conditions to allow for direct comparison with literature data.
Caption: Experimental workflow for the asymmetric transfer hydrogenation of acetophenone.
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Catalyst Solution Preparation: Prepare a stock solution of the N²-isopropylpyridine-2,3-diamine ruthenium complex in anhydrous 2-propanol.
-
Reaction Setup: In a Schlenk tube, add acetophenone (1.0 mmol) and 2-propanol (5 mL).
-
Add the catalyst solution (e.g., 0.005 mmol, 0.5 mol%).
-
Add a solution of a base, such as KOH or KOtBu, in 2-propanol (e.g., 0.05 mmol, 5 mol%).
-
Reaction Execution: Stir the mixture at a constant temperature (e.g., 28 °C or 82 °C) and monitor the progress by taking samples at regular intervals.
-
Analysis: Quench the samples with a small amount of water and extract with diethyl ether. Analyze the organic layer by gas chromatography (GC) to determine the conversion and by chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the resulting 1-phenylethanol.
Mechanistic Considerations and the Role of the N-isopropyl Group
The mechanism of asymmetric transfer hydrogenation with Ru(II)-diamine catalysts is generally accepted to involve a concerted outer-sphere hydrogen transfer from the metal hydride and the amine proton of the ligand to the ketone.[1]
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
The N-isopropyl substituent in the N²-isopropylpyridine-2,3-diamine ligand is expected to play a crucial role in the stereochemical outcome of the reaction. Its steric bulk can influence the preferred orientation of the substrate in the transition state, thereby dictating which enantiomer of the product is formed preferentially. The electronic properties of the pyridine ring and the basicity of the diamine nitrogens, which are subtly modulated by the isopropyl group, will also impact the overall catalytic activity.
Conclusion and Future Outlook
While direct experimental data for N²-isopropylpyridine-2,3-diamine complexes in asymmetric transfer hydrogenation remains to be reported, a comparative analysis based on structurally similar and highly active ruthenium and iridium catalysts provides a strong framework for predicting their potential. The established protocols for ligand synthesis, complexation, and catalytic testing outlined in this guide offer a clear roadmap for the systematic evaluation of this novel ligand class.
Future research should focus on the synthesis and thorough catalytic screening of N²-isopropylpyridine-2,3-diamine complexes with various transition metals. A detailed investigation into the effect of the N-alkyl substituent on catalytic performance, including a broader substrate scope and kinetic studies, will be instrumental in elucidating the structure-activity relationship and unlocking the full potential of these promising catalysts. The insights gained will undoubtedly contribute to the development of more efficient and selective catalysts for the synthesis of valuable chiral molecules.
References
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Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. J. Am. Chem. Soc.1995 , 117 (28), 7562–7563. [Link]
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Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Acc. Chem. Res.1997 , 30 (2), 97–102. [Link]
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Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chem. Soc. Rev.2006 , 35, 226-236. [Link]
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A Researcher's Guide to Comparing the Electronic Effects of Substituents on Diaminopyridine Ligands
In the intricate world of coordination chemistry and catalysis, ligands are not mere spectators; they are active participants that dictate the steric and electronic environment of a metal center. Among the vast arsenal of available ligands, diaminopyridines (DAPs) have emerged as a versatile and highly tunable scaffold. Their applications are extensive, ranging from stabilizing reactive metal centers in catalysis to acting as key pharmacophores in drug development.[1][2] The power of the DAP framework lies in its susceptibility to fine-tuning through the introduction of substituents on the pyridine ring. These substituents, through their inherent electronic properties, can modulate the electron density of the entire ligand system, thereby influencing the reactivity, stability, and catalytic efficacy of their corresponding metal complexes.[3][4]
This guide provides a comprehensive comparison of the electronic effects of various substituents on diaminopyridine ligands. We will move beyond a simple catalog of effects to explain the underlying physical organic principles and detail robust experimental methodologies for their quantification. This content is designed for researchers, scientists, and drug development professionals who seek to rationally design and optimize DAP-based systems by harnessing the predictable power of substituent effects.
The Theoretical Framework: Inductive and Resonance Effects
The electronic influence of a substituent is not a monolithic property but rather a combination of two primary mechanisms: the inductive effect and the resonance effect.[5] Understanding the interplay between these two forces is critical for predicting a substituent's impact.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule. It arises from the intrinsic electronegativity difference between a substituent and the carbon atom to which it is attached.
-
Electron-Withdrawing Inductive Effect (-I): Exerted by electronegative atoms or groups (e.g., -NO₂, -CN, halogens, -CF₃), which pull electron density away from the ring through the σ-framework.[6]
-
Electron-Donating Inductive Effect (+I): Exerted by electropositive groups, such as alkyl groups (-CH₃, -C₂H₅), which push electron density into the ring through the σ-framework.
-
-
Resonance (Mesomeric) Effect (M): This effect is transmitted through the pi (π) system of the aromatic ring. It involves the delocalization of π-electrons between the substituent and the ring.
-
Electron-Withdrawing Resonance Effect (-M): Occurs with substituents that have a π-bond to an electronegative atom and can accept electron density from the ring into their own π-system (e.g., -NO₂, -CN, -C=O).
-
Electron-Donating Resonance Effect (+M): Occurs with substituents that have a lone pair of electrons adjacent to the aromatic ring, which can be delocalized into the ring's π-system (e.g., -NH₂, -OH, -OR).[5]
-
The net electronic effect of a substituent is a vector sum of its inductive and resonance contributions. For example, an amino group (-NH₂) is strongly donating (+M) via resonance but weakly withdrawing (-I) via induction; the resonance effect dominates, making it a powerful activating group. Conversely, a chloro group (-Cl) is withdrawing (-I) via induction and weakly donating (+M) via resonance; here, the inductive effect dominates, making it a net deactivating group.[5]
Quantifying Electronic Effects: A Toolkit of Experimental Methodologies
Theoretical principles provide a predictive framework, but experimental data is required for quantitative comparison. The following section details key experimental workflows used to measure and compare the electronic impact of substituents on DAP ligands.
Methodology 1: Acidity Constant (pKa) Determination
Causality: The pKa of the conjugate acid of a diaminopyridine is a direct and sensitive measure of the basicity of its nitrogen atoms. Electron-donating groups (EDGs) increase the electron density on the nitrogen lone pairs, making them more basic and raising the pKa. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the nitrogens less basic and lowering the pKa.[7][8] This measurement provides a clear, quantitative ranking of the net electronic effect of each substituent.
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh ~0.1 mmol of the substituted diaminopyridine ligand and dissolve it in a suitable solvent (e.g., 50 mL of deionized water or a water/ethanol mixture for less soluble compounds).
-
Cell Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C). Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Add the acid titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the value.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, the data can be analyzed using Gran plots or other computational methods to determine the equivalence point and pKa.
Comparative Data:
| Substituent (at C4-position) | Type | Expected Effect on pKa | Representative pKa Value |
| -NO₂ | Strong EWG | Decrease | ~1.1[9] |
| -CN | Strong EWG | Decrease | ~1.9[9] |
| -Cl | EWG | Decrease | ~3.8[9] |
| -H | Reference | Baseline | ~5.2[10] |
| -CH₃ | EDG | Increase | ~6.0[7] |
| -OCH₃ | EDG | Increase | ~6.6[11] |
| -NH₂ | Strong EDG | Increase | ~9.2[9] |
| Note: pKa values are for the corresponding substituted pyridines and serve as a strong proxy for the trends expected in diaminopyridines. |
Methodology 2: Hammett Analysis
Causality: The Hammett equation provides a powerful tool for quantifying the influence of meta- and para-substituents on reaction rates and equilibria. It is a linear free-energy relationship that correlates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted species with the substituent's Hammett constant (σ), which is an independent measure of its electronic effect.[10][12] A plot of log(K/K₀) vs. σ (where K₀ is the constant for the unsubstituted compound) yields a straight line with a slope (ρ) that indicates the sensitivity of the reaction to substituent effects.[13]
Experimental Protocol: Constructing a Hammett Plot using pKa Data
-
Data Collection: Experimentally determine the pKa values for a series of meta- and para-substituted diaminopyridine ligands as described in Methodology 1.
-
Calculate Equilibrium Constants: Convert each pKa to its corresponding acid dissociation constant (Ka) using the formula Ka = 10⁻ᵖᴷᵃ.
-
Obtain Hammett Constants: Use established literature values for the Hammett constants (σ_m or σ_p) for each substituent.
-
Plotting: Plot log(Ka/Ka_H) on the y-axis against the corresponding σ value for each substituent on the x-axis. Ka_H is the dissociation constant for the unsubstituted (X=H) diaminopyridine.
-
Analysis: Perform a linear regression on the data points. The slope of the line is the reaction constant, ρ. A large ρ value indicates high sensitivity to electronic effects.[10]
Workflow for Quantifying Substituent Electronic Effects
Caption: A generalized workflow for the synthesis and quantitative evaluation of electronic effects in substituted diaminopyridine ligands.
Methodology 3: NMR Spectroscopy
Causality: The chemical shift (δ) of a nucleus in an NMR spectrum is determined by the degree of magnetic shielding provided by its surrounding electrons. EWGs withdraw electron density, "deshielding" nearby nuclei and causing their signals to shift downfield (to higher ppm values). EDGs increase electron density, "shielding" nuclei and causing an upfield shift (to lower ppm values).[14][15] This provides a direct probe of the electronic environment at specific atoms within the ligand.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted diaminopyridine ligand in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Identify the signals corresponding to the protons on the pyridine ring. Compare the chemical shifts of these protons across the series of substituted ligands. The changes in δ directly correlate with the electronic effect of the substituent.
Comparative Data:
| Substituent (at C4-position) | Type | Expected Effect on Ring Proton δ | Representative ¹H δ (ppm) for H3/H5 |
| -NO₂ | Strong EWG | Downfield Shift | ~8.3-8.5 |
| -Cl | EWG | Downfield Shift | ~7.3-7.5 |
| -H | Reference | Baseline | ~7.2-7.4 |
| -CH₃ | EDG | Upfield Shift | ~7.0-7.2 |
| -NH₂ | Strong EDG | Strong Upfield Shift | ~6.4-6.6 |
| Note: Chemical shifts are approximate and depend on solvent and specific DAP isomer. The trend is the key takeaway.[14][15] |
Case Study: Connecting Electronic Effects to Catalytic Performance
The true value of tuning ligand electronics lies in its impact on function. In organometallic catalysis, the electronic properties of the ligand directly influence the metal center's reactivity. For instance, in palladium-catalyzed cross-coupling reactions, the catalytic cycle often involves oxidative addition and reductive elimination steps.
-
Electron-Donating Groups on the DAP ligand make the Pd center more electron-rich. This facilitates the oxidative addition step (often the rate-determining step) and can accelerate the overall catalytic turnover.[3][16]
-
Electron-Withdrawing Groups make the Pd center more electron-poor (more electrophilic). This can facilitate the reductive elimination step, which is responsible for product formation.[3][4]
A study by Navarro and colleagues on Pd(II) complexes with various 4-substituted pyridine ligands demonstrated a correlation between ligand basicity (an indicator of electron-donating ability) and catalytic efficiency in Suzuki-Miyaura and Heck cross-coupling reactions.[3][4] While a simple linear relationship is not always observed due to competing steric effects and mechanistic complexities, the electronic nature of the substituent is undeniably a primary factor in catalyst performance.[1][16]
Relationship Between Substituent Type and Observable Properties
Caption: The causal relationship between a substituent's electronic nature and key experimentally measurable properties of the DAP ligand.
Conclusion
The electronic modification of diaminopyridine ligands via the strategic placement of substituents is a cornerstone of modern ligand design. By understanding the fundamental principles of inductive and resonance effects, researchers can make informed choices to tailor the properties of these ligands for specific applications. The experimental techniques detailed in this guide—pKa measurements, Hammett analysis, and NMR spectroscopy—provide a robust, quantitative framework for comparing and validating these electronic effects. Ultimately, this knowledge empowers scientists to move beyond trial-and-error approaches, enabling the rational design of more efficient catalysts, more effective therapeutics, and novel coordination compounds with precisely controlled properties.
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A Senior Application Scientist's Guide to the Biological Validation of N2-isopropylpyridine-2,3-diamine in Antiproliferative Assays
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous biological testing. This guide provides an in-depth, experience-driven framework for the initial biological validation of N2-isopropylpyridine-2,3-diamine, a novel derivative of the versatile 2,3-diaminopyridine scaffold.[1][2] The heterocyclic structure of 2,3-diaminopyridine serves as a foundational building block for a multitude of pharmacologically active agents, with derivatives showing promise as anticancer, antimicrobial, and antiviral therapeutics.[2][3][4][5][6]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating system for assessing the potential of this compound as an antiproliferative agent. We will compare its performance head-to-head with a well-established standard, providing the context necessary for go/no-go decisions in early-stage drug discovery.
Part 1: The Strategic Framework for Novel Compound Validation
Before committing significant resources to a novel compound, a phased and logical validation strategy is paramount. The goal is not merely to generate data but to build a compelling case for a compound's therapeutic potential. For a compound like this compound, which belongs to a class of molecules with known biological activity, the initial validation should focus on confirming its hypothesized effect—in this case, antiproliferative activity—and quantifying its potency relative to a known standard.
Our validation workflow is designed to be efficient and decisive, prioritizing assays that offer a clear, quantitative readout of biological activity.[7][8] We will begin with a foundational cell-based assay to measure cytotoxicity and then discuss potential next steps for elucidating selectivity and mechanism of action.
Part 2: Comparative Workflow for Assessing Antiproliferative Activity
The cornerstone of our initial validation is a direct comparison of this compound with a 'gold standard' positive control. For antiproliferative assays, Doxorubicin , a widely used chemotherapy agent, serves as an excellent benchmark for potency and efficacy. The vehicle (typically DMSO) in which the compounds are dissolved will serve as our negative control.
Assay Selection: The Rationale for Cell Viability Assays
We will employ a cell viability assay to quantify the cytotoxic effects of our test compounds. These assays are fundamental in drug discovery for their robustness, high-throughput adaptability, and direct relevance to anticancer activity.[9] Among the various methods, we will use an ATP-based luminescent assay. The rationale is threefold:
-
Direct Measure of Viability: Cellular ATP levels are a strong indicator of metabolic activity and cell health; only viable cells can synthesize ATP.[9]
-
High Sensitivity and Broad Dynamic Range: Luminescent readouts offer superior sensitivity compared to colorimetric or fluorometric methods.[9]
-
Simplified Workflow: The homogeneous "add-mix-read" format minimizes pipetting steps and is less prone to errors.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the comparative cell viability assay.
Caption: Workflow for the comparative cell viability assay.
Detailed Experimental Protocol: ATP-Based Luminescent Cell Viability Assay
This protocol is designed for a 96-well plate format and uses the HeLa human cervical cancer cell line as an example.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear-bottom, white-walled tissue culture plates
-
This compound (powder)
-
Doxorubicin (powder)
-
DMSO (cell culture grade)
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding (Day 1): a. Culture HeLa cells to ~80% confluency. b. Trypsinize, count, and resuspend cells to a density of 5,000 cells/100 µL in DMEM. c. Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation and Treatment (Day 2): a. Prepare 10 mM stock solutions of this compound and Doxorubicin in DMSO. b. Perform a serial dilution series (e.g., 10-point, 1:3 dilution) for each compound in DMEM to create working solutions at 2x the final desired concentration. Include a vehicle-only control (DMSO at the same final concentration as the highest compound concentration). c. Carefully remove the old media from the cells and add 100 µL of the appropriate compound dilution or control to each well. d. Incubate for 72 hours at 37°C, 5% CO2.
-
Assay Readout (Day 5): a. Equilibrate the plate and the luminescent reagent to room temperature for 30 minutes. b. Add 100 µL of the luminescent reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
Part 3: Quantitative Data Analysis and Interpretation
The raw luminescence data is processed to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Data Normalization:
-
0% Inhibition (Vehicle Control): The average luminescence from wells treated with DMSO only.
-
100% Inhibition (Max Inhibition): The average luminescence from wells treated with the highest concentration of the most potent compound (or a separate positive control for cell death like a lysis agent).
IC50 Calculation: The normalized data is plotted as percent inhibition versus log concentration, and a non-linear regression (sigmoidal dose-response curve) is fitted to the data to calculate the IC50 value.
Comparative Data Summary (Hypothetical Data)
| Compound | IC50 (µM) on HeLa cells | Max Inhibition (%) |
| This compound | 5.2 | 98% |
| Doxorubicin (Positive Control) | 0.8 | 99% |
| Vehicle (DMSO) | > 100 (No activity) | 0% |
Interpretation of Results:
-
Potency: In this hypothetical scenario, Doxorubicin is significantly more potent than this compound, as indicated by its lower IC50 value.
-
Efficacy: Both compounds achieve nearly complete inhibition of cell viability at higher concentrations, demonstrating high efficacy.
Part 4: Advancing the Validation - Probing Selectivity and Mechanism
A promising initial result opens the door to more advanced validation studies. Key next steps include assessing selectivity and exploring the mechanism of action.
Assessing Cytotoxic Selectivity
An ideal anticancer agent is highly toxic to cancer cells while sparing normal, healthy cells. To assess this, the cell viability assay should be repeated using a non-cancerous cell line (e.g., human fibroblasts like HFF-1). A favorable compound will have a much higher IC50 value in the normal cell line compared to the cancer cell line.
Investigating Potential Mechanisms of Action
Many antiproliferative compounds function by inducing apoptosis (programmed cell death). Derivatives of pyridine have been shown to target various kinase signaling pathways.[4] A logical next step would be to investigate key markers of apoptosis or inhibition of a specific signaling pathway.
Hypothetical Signaling Pathway for Investigation
Caption: Potential PI3K/Akt/mTOR signaling pathway inhibition.
Conclusion
This guide outlines a robust, comparative framework for the initial biological validation of a novel compound, this compound. By directly benchmarking against a standard-of-care agent and employing quantitative, reproducible assays, researchers can confidently assess the compound's antiproliferative potential. A promising result from this initial screen, characterized by a potent IC50 and high efficacy, provides a strong rationale for advancing the compound to more complex studies of selectivity and mechanism of action, moving one step closer to identifying a viable drug candidate.
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Bridging the Gap: A Guide to Cross-Referencing Experimental Data and Computational Predictions for Diaminopyridines
In the landscape of modern drug discovery, the synergy between in-silico predictions and empirical laboratory data is not just beneficial—it is paramount. For researchers, scientists, and drug development professionals working with diaminopyridines, a class of compounds with broad therapeutic potential, this integration is key to accelerating the journey from promising lead to clinical candidate. This guide provides an in-depth technical comparison of experimental data and computational predictions for diaminopyridines, offering insights into the methodologies that drive successful drug development.
The Critical Juncture: Why Cross-Reference?
Diaminopyridines are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and kinase inhibitory effects.[1][2][3] Computational tools offer a powerful lens to predict the behavior of these molecules, saving invaluable time and resources.[4] However, these predictions are models of reality, not reality itself. Experimental validation is the ultimate arbiter of a compound's true biological activity and physicochemical properties. Cross-referencing allows researchers to:
-
Validate and refine computational models: Experimental data provides the ground truth to assess the accuracy of predictive algorithms.
-
Prioritize experimental resources: Computational screening can identify the most promising candidates for synthesis and testing, focusing laboratory efforts where they are most likely to yield results.[5]
-
Gain deeper mechanistic insights: Discrepancies between predicted and experimental results can unveil novel biological interactions or highlight limitations in our current understanding.
This guide will navigate the practicalities of this cross-referencing workflow, from the lab bench to the computer model.
The Experimental Foundation: Generating Robust Data
The quality of any comparison hinges on the reliability of the experimental data. For diaminopyridines, a comprehensive experimental characterization typically involves assessing their biological activity and key physicochemical properties.
Biological Activity Assays
The choice of assay is dictated by the therapeutic target. For instance, when evaluating diaminopyridines as potential anticancer agents, the following protocol is a standard approach.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of diaminopyridine derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT 116, HT29)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Diaminopyridine compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the diaminopyridine compounds in culture medium. After 24 hours, replace the medium in the wells with medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[2]
Physicochemical Property Determination
Understanding the physicochemical properties of diaminopyridines is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profile.[6] While many of these properties can be predicted computationally, experimental determination provides essential validation.
Experimental Protocol: Stability Assessment
The chemical stability of a drug candidate is a critical parameter.
Materials:
-
Diaminopyridine compounds
-
Hard gelatin capsules
-
Storage vials
-
Environmental chambers (refrigerated, room temperature, elevated temperature)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Encapsulate a known amount of the diaminopyridine compound (e.g., 5 mg) into hard gelatin capsules.[7]
-
Storage: Store the capsules in amber vials under different conditions: refrigeration (4°C), room temperature (23°C), and elevated temperature (37°C).[7]
-
Sampling: At predetermined time points (e.g., 1, 2, 3, and 6 months), retrieve a set of capsules from each storage condition.[7]
-
Visual Inspection: Visually inspect the capsules and their contents for any changes in appearance.
-
HPLC Analysis: Accurately weigh the contents of each capsule and dissolve in a suitable solvent. Analyze the drug content using a validated HPLC method to determine the percentage of the initial drug remaining.[7]
The Computational Arm: In-Silico Prediction Methodologies
A vast array of computational tools is available to predict the properties and activities of diaminopyridines. These methods can be broadly categorized into structure-based and ligand-based approaches.
Structure-Based Methods: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] This is particularly useful for understanding the binding mode of diaminopyridine derivatives to their target proteins, such as kinases or enzymes.[1]
Workflow for Molecular Docking:
Caption: A typical workflow for molecular docking studies.
The output of a docking simulation includes a binding energy score, which provides a qualitative estimate of the binding affinity.
Ligand-Based Methods: QSAR and Machine Learning
When the 3D structure of the target is unknown, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.[9][10]
QSAR Model Development Workflow:
Caption: The process of developing and validating a QSAR model.
Modern approaches leverage machine learning and deep learning algorithms to build more sophisticated and predictive models of drug-target interactions.[11][12] These models can learn complex patterns from large datasets to predict binding affinities and other biological activities.[13]
The Comparison: Where Silicon Meets Biology
The true power of this integrated approach lies in the direct comparison of experimental and computational data. This allows for a cyclical process of prediction, testing, and model refinement.
Tabulating the Evidence
A clear and concise tabulation of data is essential for effective comparison.
Table 1: Comparison of Experimental IC50 and Predicted Binding Energy for Diaminopyrimidine Kinase Inhibitors
| Compound ID | Experimental IC50 (nM)[3] | Predicted Binding Energy (kcal/mol)[3] |
| A1 | 150 | -8.5 |
| A12 | 94 | -9.2 |
| B3 | 210 | -8.1 |
Note: This is a representative table. Actual data would be populated from specific studies.
Interpreting the Correlation (and Lack Thereof)
A strong correlation between predicted binding affinity and experimental activity, as suggested in the hypothetical data above, provides confidence in the computational model. However, discrepancies are equally informative. For example, a compound with a predicted high binding affinity that shows poor experimental activity may have issues with solubility, cell permeability, or metabolic stability, all of which are critical factors in drug efficacy.[6]
Best Practices for a Self-Validating System
To ensure the integrity of the cross-referencing process, researchers should adhere to the following principles:
-
Use high-quality, curated datasets: The accuracy of any computational model is dependent on the quality of the training data.
-
Employ multiple computational methods: Different algorithms have different strengths and weaknesses. Using a consensus approach can improve the reliability of predictions.
-
Validate computational models with external datasets: Before applying a model to new compounds, its predictive power should be tested on a set of molecules not used in its development.[14]
-
Consider the limitations of both experimental and computational approaches: All methods have inherent sources of error. A critical evaluation of the results is essential.
Conclusion
The integration of experimental data and computational predictions is a cornerstone of modern drug discovery. For diaminopyridines, this synergistic approach enables a more rational and efficient path toward the development of novel therapeutics. By embracing the principles of scientific integrity, employing robust methodologies, and critically evaluating the results, researchers can bridge the gap between the virtual and the real, ultimately accelerating the delivery of new medicines to patients.
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Analysis of N2-isopropylpyridine-2,3-diamine derivatives and analogues
An In-Depth Comparative Guide to N2-isopropylpyridine-2,3-diamine Derivatives and Analogues for Drug Discovery
This guide provides a comprehensive analysis of this compound derivatives and their analogues, compounds of increasing interest in medicinal chemistry. We will delve into their synthesis, comparative biological performance, and the underlying structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.
The pyridine-2,3-diamine core is a well-established "privileged scaffold" in medicinal chemistry. Its constituent nitrogen atoms provide crucial hydrogen bonding capabilities, and the aromatic ring serves as a versatile platform for structural modification. These features allow for tailored interactions with a wide array of biological targets. N-heterocyclic compounds, in general, are cornerstones of drug design, with a majority of FDA-approved drugs containing such scaffolds.[1][2] The strategic substitution on the diamine nitrogens, particularly the introduction of an N2-isopropyl group, modulates the compound's lipophilicity, steric profile, and metabolic stability, making it a compelling starting point for library development.
This guide will objectively compare derivatives of the this compound core against relevant analogues to elucidate pathways for developing novel therapeutic agents.
Synthetic Strategies and Methodologies
The synthesis of N2-substituted pyridine-2,3-diamines is a multi-step process that requires careful control of regioselectivity. The primary challenge lies in the selective alkylation of the N2-amino group.
General Synthetic Pathway
A common and effective route begins with a commercially available 2-chloro-3-aminopyridine or its precursor, 2-chloro-3-nitropyridine. The amination of the 2-position is typically achieved via nucleophilic aromatic substitution with isopropylamine, often catalyzed by a copper salt.[3] If starting from the nitro-analogue, a subsequent reduction step is required to yield the diamine.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example for the synthesis of the core scaffold.
Step 1: Amination of 2-Chloro-3-nitropyridine
-
To a sealed pressure vessel, add 2-chloro-3-nitropyridine (1 equivalent), isopropylamine (3-5 equivalents), and a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF).
-
Add a catalytic amount of a copper salt, for instance, Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄·5H₂O) (0.1 equivalents).[3]
-
Seal the vessel and heat the reaction mixture to 100-130°C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purify the resulting crude product, N-isopropyl-3-nitro-2-pyridinamine, by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Step 2: Reduction of the Nitro Group
-
Dissolve the purified N-isopropyl-3-nitro-2-pyridinamine (1 equivalent) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Add a reducing agent. Common choices include:
-
Stir the reaction at room temperature until the starting material is fully consumed (monitor by TLC or LC-MS).
-
If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst. If using chemical reduction, neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification by crystallization or chromatography may be necessary.
Synthesis of Analogues and Derivatives
Further derivatization can be achieved through various reactions:
-
Ring Modification: Starting from substituted pyridines (e.g., 5-bromo-2-chloro-3-nitropyridine) allows for the introduction of functional groups on the pyridine core.[6]
-
Cyclization: The vicinal diamine functionality is a perfect precursor for forming fused heterocyclic systems. For example, reaction with aldehydes or carboxylic acids can yield imidazo[4,5-b]pyridine derivatives, which themselves possess a broad spectrum of biological activities.[6][7]
Caption: General workflow for the synthesis of this compound and its analogues.
Comparative Analysis of Biological Activity
Derivatives of the pyridine-diamine scaffold have demonstrated a wide range of biological activities. The introduction and modification of substituents significantly impact potency and selectivity. This section compares the performance of various derivatives against different biological targets, primarily focusing on anticancer and antimicrobial applications.
Anticancer Activity
The pyridine nucleus is a key pharmacophore in many anticancer agents. Structure-activity relationship (SAR) studies have shown that antiproliferative activity is highly dependent on the number and position of substituents like methoxy (OMe), hydroxyl (OH), and halogen groups.[8]
For instance, in a series of dihydropyridine and pyridine analogues, compounds were evaluated for cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[9] A 2-Naphthyl-substituted analogue (Compound 4d in the study) showed significant inhibitory potential against both cell lines, with IC₅₀ values of 53.47 µM and 38.71 µM, respectively.[9] In contrast, analogues with hydrophobic groups like methylthio at the para-position of a phenyl ring (Compound 4a ) were less potent.[9] This highlights the importance of aromatic and potentially π-stacking interactions for activity.
In another study on imidazo[1,2-a]pyridine compounds (structurally related and often derived from 2-aminopyridines), a derivative with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position (Compound 12 ) demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line, with an IC₅₀ value of 4.15 µM.[10][11] Another derivative (Compound 18 ) with a 2,4-difluorophenyl moiety showed the highest activity against the B16F10 melanoma cell line (IC₅₀ = 14.39 µM).[10]
Table 1: Comparative Anticancer Activity of Pyridine Derivatives and Analogues
| Compound ID (Reference) | Core Structure | Key Substituents | Cell Line | IC₅₀ (µM) |
| Analogue 4d [9] | Dihydropyridine | 2-Naphthyl | HeLa | 53.47 ± 0.50 |
| MCF-7 | 38.71 ± 2.31 | |||
| Analogue 4f [9] | Dihydropyridine | 2-methoxy-3-hydroxy-phenyl | HeLa | 57.03 ± 7.1 |
| Analogue 12 [10][11] | Imidazo[1,2-a]pyridine | C-2: Nitrophenyl, C-3: p-Chlorophenyl | HT-29 | 4.15 ± 2.93 |
| Analogue 14 [10] | Imidazo[1,2-a]pyridine | C-2: Tolyl, C-3: p-Chlorophenyl | B16F10 | 21.75 ± 0.81 |
| Analogue 18 [10] | Imidazo[1,2-a]pyridine | C-2: 2,4-Difluorophenyl, C-3: p-Chlorophenyl | B16F10 | 14.39 ± 0.04 |
| MCF-7 | 14.81 ± 0.20 |
Antimicrobial and Anti-parasitic Activity
The pyridine-diamine scaffold is also a promising starting point for developing agents against infectious diseases. The genome of parasites like Leishmania has revealed numerous enzymes that can serve as drug targets.[12] N,N'-substituted diamine derivatives have been explored for their ability to interact with key parasite enzymes through hydrogen bonding and hydrophobic interactions.[12]
A study involving imidazo[4,5-b]pyridine derivatives synthesized from 5-bromopyridine-2,3-diamine showed that these compounds exhibited antibacterial activity, particularly against Gram-positive bacteria like Bacillus cereus.[7] This suggests that the cyclized analogues of this compound could be a fruitful area of investigation for new antibiotics.
Furthermore, azabenzimidazole derivatives (isomeric to imidazopyridines) derived from 2,3-diaminopyridines have shown promising selective activity against the parasitic protozoan Trypanosoma brucei, with IC₅₀ values as low as 1.3 µM.[6]
Mechanism of Action and Cellular Pathways
The diverse biological activities of these compounds stem from their ability to interact with multiple cellular targets.
Inhibition of Key Enzymes and Pathways
Molecular docking studies on imidazo[4,5-b]pyridine derivatives suggest they can interact with the active sites of enzymes like Dihydrofolate Reductase (DHFR), a crucial enzyme in nucleotide synthesis and a validated target for antimicrobial and anticancer drugs.[7] In the context of leishmaniasis, diamine derivatives are hypothesized to inhibit multiple pathways, including protein kinases and enzymes involved in glycolysis and purine salvage.[12]
Induction of Apoptosis and DNA Damage
Some pyridine analogues exert their anticancer effects by inducing apoptosis (programmed cell death). This can be triggered by the generation of Reactive Oxygen Species (ROS) and subsequent DNA damage, a mechanism observed in some potent dihydropyridine analogues.[9]
Caption: Potential mechanisms of action for pyridine-diamine derivatives in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol details a standard method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control, e.g., Doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control wells (e.g., DMSO diluted in medium).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Outlook
The this compound scaffold and its analogues represent a highly versatile class of compounds with significant therapeutic potential. The comparative analysis reveals several key takeaways:
-
Structural Versatility: The core scaffold can be readily modified at multiple positions, allowing for fine-tuning of its pharmacological properties.
-
Broad-Spectrum Activity: Derivatives have shown promise in diverse therapeutic areas, including oncology and infectious diseases.
-
SAR Insights: Anticancer activity is strongly influenced by the nature and position of aromatic and electron-withdrawing/donating groups. For example, halogenated phenyl rings are a common feature in the more potent anticancer analogues.[10]
-
Cyclization is Key: The formation of fused ring systems, such as imidazo[4,5-b]pyridines, is a powerful strategy for generating potent and selective bioactive molecules.[7]
Future research should focus on synthesizing a focused library of this compound derivatives with systematic variations on the pyridine ring and the N3-amine position. Exploring a broader range of N2-alkyl substituents beyond isopropyl could also yield valuable SAR data. Promising lead compounds identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity profiles, paving the way for the development of next-generation therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N2-isopropylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and disposal procedures for N2-isopropylpyridine-2,3-diamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally similar compounds, such as various diamines and pyridine derivatives, to ensure a comprehensive understanding of the associated hazards and mitigation strategies. It is imperative to consult the official SDS for this compound upon availability and to adhere to all local, state, and federal regulations.
Hazard Identification and Risk Assessment
Based on the toxicological profiles of analogous compounds, this compound is anticipated to be a hazardous chemical. Pyridine and its derivatives are often flammable, corrosive, and can be harmful upon inhalation, ingestion, or skin contact.[1][2][3][4] Diamine compounds can also cause severe skin burns and eye damage.[1][2][5] Therefore, a thorough risk assessment is the foundational step before handling or disposing of this compound.
Anticipated Hazards:
-
Flammability: Likely to be a flammable liquid and vapor.[1][3][6] Keep away from heat, sparks, open flames, and hot surfaces.[1][3][6]
-
Corrosivity: Expected to cause severe skin burns and eye damage.[1][2]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][6][7]
-
Environmental Hazards: Potentially harmful to aquatic life.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.[5][8][9]
| PPE Type | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield.[5] |
| Skin Protection | Flame-retardant antistatic protective clothing.[1][6] |
| Hand Protection | Solvent-resistant gloves (e.g., nitrile, neoprene).[9] |
| Respiratory Protection | Required when vapors or aerosols are generated.[1][6] Use in a certified chemical fume hood.[5][9][10] |
Spill Management and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill.[5][8]
Small Spills:
-
Alert personnel in the immediate area.
-
Don appropriate PPE. [5]
-
Contain the spill with an inert, dry absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5]
-
Collect the absorbed material using non-sparking tools and place it into a properly labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.[5]
-
Document the spill according to your institution's protocols.[5]
Large Spills:
-
Evacuate the area immediately.[5]
-
Remove all sources of ignition. [5]
-
If safe to do so, stop the leak. [5]
-
Contact your institution's Environmental Health & Safety (EH&S) department and emergency services.[5]
Disposal Procedures
The cardinal rule for the disposal of this compound is to adhere strictly to federal, state, and local regulations.[1][11]
Step-by-Step Disposal Protocol:
-
Segregation and Storage:
-
Do not mix this compound waste with other chemicals.[1]
-
Collect waste in its original container or a compatible, properly labeled, and sealed container.[1][10]
-
Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][10][12]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation.[10]
-
-
Arranging for Disposal:
-
Contact your institution's EH&S department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the complete chemical name and any available hazard information.
-
-
Recommended Disposal Method:
-
The preferred method for the disposal of pyridine and its derivatives is incineration in a licensed hazardous waste incinerator.[11] This ensures the complete destruction of the chemical.
-
Disposal "Don'ts":
-
DO NOT dispose of this compound down the drain.[1]
-
DO NOT mix with other waste streams unless explicitly instructed to do so by a qualified professional.[1]
-
DO NOT attempt to neutralize the chemical without proper training and equipment, as this can generate heat and potentially hazardous byproducts.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
References
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- A Comprehensive Technical Guide to the Safe Handling of Ethylene-d4-diamine in the Labor
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- safety data sheet - Spectrum Chemical. (2014-07-21).
- SAFETY D
- Safety D
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- SAFETY DATA SHEET - Fisher Scientific. (2025-12-22).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Safety Data Sheet: Pyridine - Carl ROTH. (2025-03-31).
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- SAFETY DATA SHEET - Fisher Scientific. (2025-12-19).
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- Life-Changing Safety Tips for Handling Labor
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A Researcher's Guide to the Safe Handling of N2-isopropylpyridine-2,3-diamine
Hazard Identification and Risk Assessment: An Evidence-Based Approach
N2-isopropylpyridine-2,3-diamine is a substituted pyridine derivative. Aromatic amines and pyridine compounds are known to present a range of health hazards.[1][2] Based on analogous compounds, we must anticipate that this compound may be harmful if swallowed, cause skin and serious eye irritation, and potentially lead to respiratory irritation.[3][4] Some aromatic amines are also suspected of causing cancer.[3] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.
Anticipated Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if ingested, absorbed through the skin, or inhaled.[5][6]
-
Skin and Eye Irritation/Corrosion: Expected to be a skin and eye irritant, with the potential for severe damage.[3][4][7]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[8]
-
Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[5]
-
Flammability: While the flammability of this specific compound is unknown, many pyridine derivatives are flammable liquids.[5][9][10]
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards of similar chemical structures.
| Protection Level | Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[3] A face shield should be worn over goggles, especially when handling larger quantities or when there is a significant risk of splashing.[11][12][13] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can lead to irritation and systemic toxicity.[3][14] Gloves must be inspected for any signs of degradation or perforation before each use. For prolonged contact, consider double-gloving.[3] Contaminated gloves must be removed and disposed of immediately as hazardous waste.[3] Given the pyridine structure, nitrile gloves are often recommended, but it is crucial to consult a glove manufacturer's chemical resistance chart for specific breakthrough times.[15][16][17][18] |
| Skin and Body Protection | Laboratory Coat and Closed-Toe, Chemical-Resistant Shoes | A lab coat is the minimum requirement to protect skin from accidental contact.[11] Ensure it is fully buttoned.[13] For larger-scale operations, chemically resistant clothing may be necessary.[11] Closed-toe shoes are mandatory to protect feet from spills.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][11] If engineering controls are insufficient or when working outside of a fume hood, a NIOSH-approved respirator is required.[3][12] The type of respirator will depend on the potential for airborne concentrations and should be selected in accordance with your institution's respiratory protection program. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict operational and disposal protocols is paramount for a safe laboratory environment. The following workflow provides a procedural guide for handling this compound.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A procedural workflow for the safe handling and disposal of this compound.
Detailed Handling Protocol
-
Preparation: Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11] Verify the proper functioning of the chemical fume hood.[19]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: If handling the solid form, use a ventilated balance enclosure or weigh the compound within the chemical fume hood to prevent the generation and inhalation of dust.[3]
-
Handling: All manipulations of this compound should be performed in a certified chemical fume hood to minimize vapor or aerosol exposure.[7] Use spark-proof tools and ground equipment if the compound is determined to be flammable.[7]
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Minor Spills: For small spills, use an absorbent material like sand or vermiculite to contain the substance.[19] Avoid generating dust if the material is solid.[3] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][19]
-
Major Spills: Evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Contaminated Labware: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Chemical Waste: The compound itself and any solutions containing it must be collected in a properly labeled hazardous waste container.[11] Never pour this chemical down the drain.[19] Contact your local EHS department for specific disposal guidelines.[19]
Emergency Procedures: Be Prepared
Accidents can happen even with the most stringent precautions. Familiarize yourself with these first-aid measures.[19]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[20] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water.[21] Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air.[21] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues while advancing your critical research.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Benchchem. Personal protective equipment for handling 4,5-dimethylbenzene-1,2-diamine.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Benchchem. Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine.
- Gloves Chemical Resistance Chart.
- CDN Isotopes.
- PubMed. (n.d.).
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- NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
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- BLDpharm. N2-Isopropyl-5-methylpyridine-2,3-diamine.
- Capot Chemical. (2018, December 18). MSDS of N2-(2-((4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
